molecular formula C45H80N7O17P3S B15544586 trans-2-tetracosenoyl-CoA

trans-2-tetracosenoyl-CoA

Cat. No.: B15544586
M. Wt: 1116.1 g/mol
InChI Key: UVJKZCSQLMWPMV-LQJAWXTISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-tetracosenoyl-CoA is a 2,3-trans-enoyl CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-2-tetracosenoic acid. It is a trans-2-enoyl-CoA, a very long-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C45H80N7O17P3S

Molecular Weight

1116.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetracos-2-enethioate

InChI

InChI=1S/C45H80N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h24-25,32-34,38-40,44,55-56H,4-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b25-24+/t34-,38-,39-,40+,44-/m1/s1

InChI Key

UVJKZCSQLMWPMV-LQJAWXTISA-N

Origin of Product

United States

Foundational & Exploratory

The Central Role of trans-2-Tetracosenoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal beta-oxidation is a critical metabolic pathway responsible for the degradation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain other lipids that cannot be efficiently processed by mitochondria. A key intermediate in the breakdown of the VLCFA tetracosanoyl-CoA (C24:0) is trans-2-tetracosenoyl-CoA. This technical guide provides an in-depth exploration of the role of this intermediate, detailing the enzymatic reactions it undergoes, the kinetics of the involved enzymes, and comprehensive experimental protocols for its study. Understanding the intricacies of this compound metabolism is paramount for researchers investigating peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD), and for the development of novel therapeutic interventions.

Introduction to Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

Peroxisomes are ubiquitous organelles that play a vital role in cellular lipid metabolism.[1][2][3] Unlike mitochondria, which are the primary site for the beta-oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are specialized for the initial breakdown of VLCFAs (fatty acids with 22 or more carbons).[1][4] This process is not primarily for ATP production but rather serves to shorten the long acyl chains to a length that can be further metabolized by mitochondria.[4] The peroxisomal beta-oxidation of a saturated VLCFA like tetracosanoyl-CoA (C24:0) involves a sequence of four enzymatic reactions, leading to the generation of a shortened acyl-CoA and acetyl-CoA.

The Peroxisomal Beta-Oxidation Pathway of Tetracosanoyl-CoA

The entry of VLCFAs into the peroxisome is facilitated by ATP-binding cassette (ABC) transporters, such as the adrenoleukodystrophy protein (ALDP/ABCD1).[5][6] Once inside, tetracosanoyl-CoA undergoes the following sequential reactions:

Peroxisomal_Beta_Oxidation Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) Trans_2_Tetracosenoyl_CoA This compound Tetracosanoyl_CoA->Trans_2_Tetracosenoyl_CoA ACOX1 (O2 -> H2O2) L_3_Hydroxytetracosanoyl_CoA 3-Hydroxytetracosanoyl-CoA Trans_2_Tetracosenoyl_CoA->L_3_Hydroxytetracosanoyl_CoA D-Bifunctional Protein (Hydratase activity) _3_Ketotetracosanoyl_CoA 3-Ketotetracosanoyl-CoA L_3_Hydroxytetracosanoyl_CoA->_3_Ketotetracosanoyl_CoA D-Bifunctional Protein (Dehydrogenase activity) (NAD+ -> NADH) Docosanoyl_CoA Docosanoyl-CoA (C22:0-CoA) _3_Ketotetracosanoyl_CoA->Docosanoyl_CoA ACAA1 (CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketotetracosanoyl_CoA->Acetyl_CoA ACAA1 (CoA-SH)

  • Dehydrogenation: Acyl-CoA Oxidase 1 (ACOX1) catalyzes the first and rate-limiting step, introducing a double bond between the alpha and beta carbons of tetracosanoyl-CoA to form This compound . This reaction consumes molecular oxygen (O2) and produces hydrogen peroxide (H2O2).[7][8]

  • Hydration: The D-bifunctional protein (DBP), also known as HSD17B4, then hydrates the double bond of this compound to form 3-hydroxytetracosanoyl-CoA.[9][10][11]

  • Dehydrogenation: The dehydrogenase domain of the D-bifunctional protein oxidizes 3-hydroxytetracosanoyl-CoA to 3-ketotetracosanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[9][10][11]

  • Thiolytic Cleavage: Finally, peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) cleaves 3-ketotetracosanoyl-CoA, yielding docosanoyl-CoA (C22:0-CoA) and acetyl-CoA.[6][12] The shortened docosanoyl-CoA can then undergo further rounds of beta-oxidation.

Quantitative Data on Enzyme Kinetics

While specific kinetic data for human enzymes with this compound are limited in the literature, the following tables summarize the known substrate specificities and available kinetic parameters for the key enzymes involved in its metabolism. This data is crucial for building accurate models of peroxisomal beta-oxidation and for designing enzyme-targeted therapies.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)OrganismReference
ACOX1 (isoform 1) Decanoyl-CoA (C10:0)--Human[1]
ACOX1 (isoform 2) Palmitoyl-CoA (C16:0)--Human[1]
ACOX1 Palmitoyl-CoA (C16:0)-1.43Rat[1]
EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)OrganismReference
D-Bifunctional Protein (Hydratase) trans-2-Hexadecenoyl-CoA--Human[9]
D-Bifunctional Protein (Dehydrogenase) 3-Hydroxyhexadecanoyl-CoA--Human[9]

Table 2: Substrate specificities of D-Bifunctional Protein (HSD17B4). Note: Quantitative kinetic data for C24 substrates are not well-documented.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)OrganismReference
ACAA1 3-Oxooctanoyl-CoA--Rat[12]
ACAA1 3-Oxohexadecanoyl-CoA--Rat[12]

Table 3: Substrate preferences of Peroxisomal 3-ketoacyl-CoA Thiolase (ACAA1). Note: ACAA1 has a broad substrate specificity, with a preference for medium-chain 3-oxoacyl-CoAs.

Detailed Experimental Protocols

Synthesis of this compound

The availability of pure this compound is essential for in vitro enzyme assays. A chemo-enzymatic approach is often employed for the synthesis of acyl-CoA esters.[13]

Principle: This method involves the chemical synthesis of the free fatty acid, followed by its enzymatic conversion to the corresponding CoA ester using an acyl-CoA synthetase.

Materials:

  • trans-2-Tetracosenoic acid

  • Coenzyme A (CoA-SH)

  • ATP

  • MgCl2

  • Tricine-KOH buffer, pH 8.0

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • HPLC system for purification

Protocol:

  • Prepare a reaction mixture containing 100 mM Tricine-KOH buffer (pH 8.0), 10 mM ATP, 10 mM MgCl2, 1 mM CoA-SH, and 0.5 mM trans-2-tetracosenoic acid.

  • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 U/mL.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound from the reaction mixture using reversed-phase HPLC.

  • Quantify the concentration of the purified product spectrophotometrically by measuring the absorbance of the thioester bond at 260 nm.

Synthesis_Workflow Start Start with trans-2-Tetracosenoic acid Reaction Enzymatic Ligation (Acyl-CoA Synthetase, ATP, CoA) Start->Reaction Purification HPLC Purification Reaction->Purification Quantification Spectrophotometric Quantification Purification->Quantification End Pure this compound Quantification->End

Assay for Acyl-CoA Oxidase 1 (ACOX1) Activity

Principle: A continuous spectrophotometric assay can be used to measure the production of H2O2 by ACOX1. The H2O2 is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.[1][14]

Materials:

  • Potassium phosphate (B84403) buffer, pH 7.4

  • FAD

  • Triton X-100

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine

  • Phenol

  • This compound (substrate)

  • Purified ACOX1 or cell lysate containing ACOX1

Protocol:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 30 µM FAD, 0.02% Triton X-100, 1 U/mL HRP, 1 mM 4-aminoantipyrine, and 2 mM phenol.

  • Add the enzyme source (purified ACOX1 or cell lysate) to the reaction mixture.

  • Initiate the reaction by adding this compound to a final concentration of 50 µM.

  • Immediately monitor the increase in absorbance at 500 nm at 37°C using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of the oxidized product.

Assay for D-Bifunctional Protein (DBP) Activity

Principle: The hydratase and dehydrogenase activities of DBP can be measured in a coupled spectrophotometric assay by monitoring the reduction of NAD+ at 340 nm.[9] A more sensitive method involves HPLC to separate and quantify the reaction products.[12]

Materials:

  • Tris-HCl buffer, pH 8.5

  • NAD+

  • This compound (for hydratase and coupled dehydrogenase activity) or 3-hydroxytetracosanoyl-CoA (for dehydrogenase activity alone)

  • Purified DBP or cell lysate

Protocol (HPLC-based):

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), 2 mM NAD+, and the enzyme source.

  • Initiate the reaction by adding 50 µM this compound.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by reversed-phase HPLC to separate and quantify the substrate (this compound) and the product (3-ketotetracosanoyl-CoA).

  • Calculate the enzyme activity based on the amount of product formed over time.

Assay for Peroxisomal 3-ketoacyl-CoA Thiolase (ACAA1) Activity

Principle: The thiolytic cleavage of 3-ketotetracosanoyl-CoA by ACAA1 can be monitored by the decrease in absorbance of the substrate at 304 nm. A more sensitive approach is a radiochemical assay.

Materials:

  • Tris-HCl buffer, pH 8.0

  • CoA-SH

  • [1-14C]3-Ketotetracosanoyl-CoA (radiolabeled substrate)

  • Purified ACAA1 or cell lysate

Protocol (Radiochemical):

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and 0.1 mM CoA-SH.

  • Add the enzyme source.

  • Initiate the reaction by adding [1-14C]3-ketotetracosanoyl-CoA to a final concentration of 20 µM.

  • Incubate at 37°C for a defined time.

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separate the radiolabeled acetyl-CoA from the unreacted substrate and the docosanoyl-CoA product using a suitable chromatographic method (e.g., solid-phase extraction).

  • Quantify the radioactivity in the acetyl-CoA fraction by liquid scintillation counting.

  • Calculate the enzyme activity based on the specific activity of the substrate.

Signaling and Regulatory Aspects

The regulation of peroxisomal beta-oxidation is complex and involves transcriptional control by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[4] Ligands for PPARα, including certain fatty acids and hypolipidemic drugs, can induce the expression of genes encoding the enzymes of peroxisomal beta-oxidation, including ACOX1. The accumulation of VLCFAs, which can occur due to defects in this pathway, may also have downstream signaling consequences, contributing to the pathophysiology of diseases like X-ALD.

PPARa_Regulation Ligands Fatty Acids / Fibrates PPARa PPARα/RXR Ligands->PPARa Activation PPRE PPRE in Target Genes PPARa->PPRE Binding ACOX1 ACOX1 Gene PPRE->ACOX1 DBP DBP Gene PPRE->DBP ACAA1 ACAA1 Gene PPRE->ACAA1 Transcription Increased Transcription ACOX1->Transcription DBP->Transcription ACAA1->Transcription

Conclusion

This compound is a pivotal, yet transient, intermediate in the peroxisomal beta-oxidation of tetracosanoyl-CoA. A thorough understanding of its formation and subsequent metabolism by ACOX1, DBP, and ACAA1 is fundamental for elucidating the mechanisms of VLCFA degradation and the pathogenesis of related metabolic disorders. The experimental protocols provided in this guide offer a framework for the detailed investigation of this crucial metabolic pathway, paving the way for the development of novel diagnostic and therapeutic strategies for peroxisomal diseases. Further research is warranted to obtain more precise quantitative kinetic data for the enzymes involved, particularly with very-long-chain substrates, to refine our understanding of this essential metabolic process.

References

trans-2-tetracosenoyl-CoA biosynthesis pathway in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the trans-2-Tetracosenoyl-CoA Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of this compound in mammalian cells. This molecule is a critical intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs), and its metabolism is crucial for cellular lipid homeostasis. Dysregulation of this pathway is associated with severe genetic disorders, making it a significant area of study for researchers and a potential target for therapeutic intervention.

Core Pathway: Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids

In mammalian cells, fatty acids with a chain length of 22 carbons or more are primarily metabolized in peroxisomes. The initial steps of this process for a saturated VLCFA, such as tetracosanoic acid (C24:0), lead to the formation of this compound.

The pathway involves a sequence of four enzymatic reactions:

  • Acyl-CoA Oxidase 1 (ACOX1): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the C2 and C3 positions of the fatty acyl-CoA, producing trans-2-enoyl-CoA. In the case of tetracosanoyl-CoA, the product is this compound. This reaction uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂).

  • L/D-Bifunctional Protein (LBP/DBP), also known as Multifunctional Enzyme 2 (MFP-2) or 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4): This single protein possesses two enzymatic activities: 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The hydratase activity converts this compound to 3-hydroxy-tetracosenoyl-CoA. Subsequently, the dehydrogenase activity oxidizes this intermediate to 3-keto-tetracosenoyl-CoA, using NAD⁺ as a cofactor.

  • 3-Ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step of the β-oxidation spiral, cleaving 3-keto-tetracosenoyl-CoA into acetyl-CoA and a chain-shortened acyl-CoA (in this case, docosanoyl-CoA).

The resulting chain-shortened acyl-CoA can then undergo further rounds of β-oxidation until it is short enough to be transported to the mitochondria for complete oxidation.

Pathway Diagram

Trans_2_Tetracosenoyl_CoA_Pathway cluster_peroxisome Peroxisome Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) Trans_2_Tetracosenoyl_CoA This compound Tetracosanoyl_CoA->Trans_2_Tetracosenoyl_CoA ACOX1 L_3_Hydroxy 3-Hydroxy-tetracosenoyl-CoA Trans_2_Tetracosenoyl_CoA->L_3_Hydroxy HSD17B4 (Hydratase) Keto_3 3-Keto-tetracosenoyl-CoA L_3_Hydroxy->Keto_3 HSD17B4 (Dehydrogenase) Docosanoyl_CoA Docosanoyl-CoA (C22:0-CoA) Keto_3->Docosanoyl_CoA ACAA1 Acetyl_CoA Acetyl-CoA Keto_3->Acetyl_CoA ACAA1

Caption: Peroxisomal β-oxidation pathway leading to the formation and metabolism of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and substrates in the this compound biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/Cell TypeReference
ACOX1Tetracosanoyl-CoA (C24:0)10-2050-100Rat Liver
HSD17B4trans-2-Hexadecenoyl-CoA (C16:1)~51500-2000Human
ACAA13-Keto-hexadecanoyl-CoA (C16:0)~2800-1200Rat Liver

Note: Kinetic data for VLCFA substrates are not always readily available and can vary significantly based on the experimental conditions.

Table 2: Typical Very Long-Chain Fatty Acid Concentrations
Fatty AcidTissue/Cell TypeConcentration (µg/g wet weight)
Tetracosanoic Acid (C24:0)Human Brain (White Matter)20-50
Hexacosanoic Acid (C26:0)Human Brain (White Matter)1-5
Tetracosanoic Acid (C24:0)Human Fibroblasts0.1-0.5

Experimental Protocols

Isolation of Peroxisomes from Mammalian Cells

This protocol describes the isolation of peroxisomes from cultured mammalian cells using a density gradient centrifugation method.

Materials:

  • Homogenization buffer (0.25 M sucrose, 10 mM MOPS, pH 7.2, 1 mM EDTA)

  • OptiPrep™ density gradient medium

  • Dounce homogenizer

  • Ultracentrifuge and rotors

Procedure:

  • Harvest cultured cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in homogenization buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Centrifuge the homogenate at 1,000 x g for 10 min to remove nuclei and unbroken cells.

  • Layer the supernatant onto a pre-formed OptiPrep™ density gradient (e.g., 10-40%).

  • Centrifuge at 100,000 x g for 2 hours.

  • Collect the fractions and identify the peroxisome-enriched fractions by Western blotting for peroxisomal marker proteins (e.g., PEX14, Catalase).

ACOX1 Enzyme Activity Assay

This assay measures the production of hydrogen peroxide by ACOX1 using a fluorometric method.

Materials:

  • Assay buffer (50 mM potassium phosphate, pH 8.0)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Tetracosanoyl-CoA (substrate)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, Amplex® Red, and HRP.

  • Add the peroxisomal fraction (or purified ACOX1) to the reaction mixture.

  • Initiate the reaction by adding the substrate, tetracosanoyl-CoA.

  • Measure the increase in fluorescence (excitation 530-560 nm, emission ~590 nm) over time.

  • Calculate the rate of H₂O₂ production, which is proportional to ACOX1 activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow ACOX1 Activity Assay Workflow Cell_Culture 1. Mammalian Cell Culture Peroxisome_Isolation 2. Peroxisome Isolation (Density Gradient Centrifugation) Cell_Culture->Peroxisome_Isolation Protein_Quantification 3. Protein Quantification (BCA or Bradford Assay) Peroxisome_Isolation->Protein_Quantification Reaction_Setup 4. Assay Reaction Setup (Amplex Red, HRP, Buffer) Protein_Quantification->Reaction_Setup Substrate_Addition 5. Substrate Addition (Tetracosanoyl-CoA) Reaction_Setup->Substrate_Addition Measurement 6. Fluorometric Measurement (Ex/Em: 540/590 nm) Substrate_Addition->Measurement Data_Analysis 7. Data Analysis (Calculate Activity) Measurement->Data_Analysis

Caption: A typical experimental workflow for measuring ACOX1 activity in isolated peroxisomes.

Clinical Significance and Drug Development

Mutations in the genes encoding the enzymes of the peroxisomal β-oxidation pathway lead to several severe inherited metabolic disorders, collectively known as peroxisome biogenesis disorders (PBDs) and single-enzyme deficiencies.

  • Zellweger Spectrum Disorders: These are PBDs caused by mutations in PEX genes, leading to improperly formed peroxisomes and a general loss of peroxisomal functions, including VLCFA β-oxidation.

  • X-linked Adrenoleukodystrophy (X-ALD): This is caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter for VLCFAs. The resulting accumulation of VLCFAs, particularly C26:0, in tissues and plasma is a key diagnostic marker.

The accumulation of VLCFAs is cytotoxic and pro-inflammatory, particularly affecting the nervous system and adrenal glands. Therefore, the this compound biosynthesis pathway and its downstream steps are critical targets for potential therapeutic interventions aimed at reducing VLCFA levels. Strategies under investigation include gene therapy, allogeneic hematopoietic stem cell transplantation, and pharmacological approaches to enhance residual enzyme activity or bypass the metabolic block.

This guide provides a foundational understanding of the this compound biosynthesis pathway, offering valuable insights for researchers and professionals in the field of lipid metabolism and drug development for related disorders.

The Linchpin of Very-Long-Chain Fatty Acid Synthesis: A Technical Guide to the Function of trans-2-Tetracosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The elongation of fatty acids beyond 20 carbons, a process critical for the synthesis of essential lipids such as ceramides (B1148491) and sphingolipids, is orchestrated by a four-enzyme complex in the endoplasmic reticulum. This technical guide delves into the pivotal role of trans-2-tetracosenoyl-CoA, an intermediate in the synthesis of tetracosanoic acid (C24:0), a prevalent very-long-chain fatty acid (VLCFA). A comprehensive understanding of the enzymatic reactions involving this intermediate is crucial for researchers in lipid metabolism and for the development of therapeutics targeting diseases associated with aberrant VLCFA levels. This document provides a detailed overview of the fatty acid elongation cycle, the specific function of this compound, quantitative enzymatic data, experimental protocols, and the regulatory landscape of VLCFA synthesis.

Introduction to the Fatty Acid Elongation Cycle

The synthesis of very-long-chain fatty acids occurs in the endoplasmic reticulum through a cyclical process involving four key enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[1] This process is essential for producing fatty acids with chain lengths exceeding 20 carbons, which are integral components of various cellular structures and signaling molecules.[2][3]

The four core enzymes of the fatty acid elongase (FAE) complex are:

  • 3-Ketoacyl-CoA Synthase (KCS; ELOVL in mammals): Catalyzes the initial and rate-limiting condensation of an acyl-CoA with malonyl-CoA.

  • 3-Ketoacyl-CoA Reductase (KAR): Reduces the resulting 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydratase (HACD): Dehydrates the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA intermediate.[4]

  • trans-2-Enoyl-CoA Reductase (TER): Reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, completing the elongation cycle.[5]

The Central Role of this compound

This compound is the specific trans-2-enoyl-CoA intermediate in the fatty acid elongation cycle that leads to the formation of tetracosanoyl-CoA (C24:0-CoA). This occurs during the elongation of behenoyl-CoA (C22:0-CoA). The enzyme ELOVL1 has been identified as the key elongase responsible for the synthesis of saturated VLCFAs, including C24:0, and exhibits high activity towards C22:0-CoA.[6]

The final step in the synthesis of tetracosanoyl-CoA involves the reduction of the double bond in this compound. This critical reaction is catalyzed by the enzyme trans-2-enoyl-CoA reductase (TER), utilizing NADPH as a cofactor.[5] The resulting saturated C24:0-CoA can then be incorporated into various complex lipids or undergo further elongation.

Quantitative Enzymatic Data

While extensive kinetic data for the enzymes of the fatty acid elongation cycle with very-long-chain substrates are limited, available information provides insights into their function. The rate-limiting step is the condensation reaction catalyzed by ELOVL enzymes.[6]

Table 1: Substrate Specificity of Key Enzymes in C24:0 Fatty Acid Elongation

EnzymeSubstrateProductCofactorNotes
ELOVL1 C22:0-CoA + Malonyl-CoA3-Oxotetracosanoyl-CoA-High activity towards C22:0-CoA.
KAR 3-Oxotetracosanoyl-CoA3-Hydroxytetracosanoyl-CoANADPHBroad substrate specificity.
HACD 3-Hydroxytetracosanoyl-CoAThis compound-HACD1 and HACD2 show broad activity.[7]
TER This compoundTetracosanoyl-CoANADPHReduces trans-2-enoyl-CoAs of various chain lengths.

Experimental Protocols

In Vitro Fatty Acid Elongation Assay

This protocol is adapted from general fatty acid elongation assays and can be optimized for the analysis of this compound formation and its subsequent reduction.

Materials:

  • Microsomal fractions from cells or tissues expressing the fatty acid elongation machinery.

  • Behenoyl-CoA (C22:0-CoA)

  • [¹⁴C]-Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates or Liquid Chromatography-Mass Spectrometry (LC-MS) system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, microsomal protein (e.g., 50-100 µg), and NADPH (e.g., 1 mM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a mixture of C22:0-CoA (e.g., 50 µM) and [¹⁴C]-malonyl-CoA (e.g., 1 µCi).

  • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Extract the fatty acyl-CoAs by adding a chloroform/methanol (2:1, v/v) mixture.

  • Separate the lipid phase by centrifugation.

  • Analyze the radiolabeled products by TLC and autoradiography or by LC-MS for specific identification and quantification of intermediates and the final product.

Synthesis of this compound

The chemical synthesis of very-long-chain trans-2-enoyl-CoA substrates can be challenging. Enzymatic synthesis using purified or overexpressed HACD with 3-hydroxytetracosanoyl-CoA as a substrate is a potential alternative for generating this specific intermediate for use in TER assays.

Signaling Pathways and Regulation

The regulation of VLCFA synthesis is primarily controlled at the transcriptional level of the ELOVL genes.[8] However, the activity of the fatty acid elongation complex can also be influenced by substrate availability and the cellular metabolic state. While specific post-translational modifications of HACD and TER enzymes that directly regulate their activity on C24 substrates have not been extensively characterized, general mechanisms of protein regulation such as phosphorylation and ubiquitination could play a role.[9][10][11][12]

Further research is needed to elucidate the intricate signaling pathways that govern the flux of intermediates through the VLCFA elongation cycle, including the fate of this compound.

Visualizations

Fatty_Acid_Elongation_Cycle cluster_ER Endoplasmic Reticulum C22_CoA Behenoyl-CoA (C22:0-CoA) Ketoacyl_CoA 3-Oxotetracosanoyl-CoA C22_CoA->Ketoacyl_CoA ELOVL1 Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA 3-Hydroxytetracosanoyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR (NADPH -> NADP+) Trans_Enoyl_CoA This compound Hydroxyacyl_CoA->Trans_Enoyl_CoA HACD (-H2O) C24_CoA Tetracosanoyl-CoA (C24:0-CoA) Trans_Enoyl_CoA->C24_CoA TER (NADPH -> NADP+) Experimental_Workflow cluster_workflow In Vitro Fatty Acid Elongation Assay Workflow Start Reaction Mixture (Microsomes, NADPH, Buffer) Incubation1 Pre-incubation (37°C) Start->Incubation1 Add_Substrates Add C22:0-CoA and [14C]-Malonyl-CoA Incubation1->Add_Substrates Incubation2 Reaction Incubation (37°C) Add_Substrates->Incubation2 Stop_Reaction Stop Reaction (Acid) Incubation2->Stop_Reaction Extraction Lipid Extraction Stop_Reaction->Extraction Analysis Product Analysis (TLC or LC-MS) Extraction->Analysis

References

An In-Depth Technical Guide to the Discovery and Initial Characterization of trans-2-Tetracosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2-tetracosenoyl-CoA, an essential intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs). The degradation of VLCFAs, such as tetracosanoic acid (C24:0), is crucial for cellular lipid homeostasis, and its dysfunction is linked to severe metabolic disorders. This document details the discovery of the peroxisomal β-oxidation pathway, the enzymatic reactions involving this compound, and the initial characterization of this molecule. It includes a compilation of available quantitative data, detailed experimental protocols for its study, and visualizations of the relevant metabolic pathways and experimental workflows.

Discovery and Context

The existence of a fatty acid β-oxidation system within peroxisomes was first definitively established by Lazarow and de Duve in 1976.[1] Their work demonstrated a cyanide-insensitive fatty acyl-CoA oxidizing system in purified rat liver peroxisomes, distinct from the well-characterized mitochondrial pathway. This discovery opened a new area of research into lipid metabolism, particularly concerning substrates that are poorly handled by mitochondria.

It was subsequently determined that peroxisomes are the primary site for the chain-shortening of very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons.[2] The initial steps of VLCFA degradation occur in peroxisomes until they are shortened to medium- or long-chain fatty acids, which can then be further metabolized in mitochondria. This compound emerges as a key intermediate in the first cycle of the β-oxidation of tetracosanoyl-CoA (C24:0-CoA).

The Peroxisomal β-Oxidation Pathway of Very Long-Chain Fatty Acids

The degradation of saturated VLCFAs in peroxisomes involves a sequence of four enzymatic reactions. The pathway for tetracosanoyl-CoA is depicted below:

Peroxisomal_Beta_Oxidation Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) trans_2_Tetracosenoyl_CoA This compound Tetracosanoyl_CoA->trans_2_Tetracosenoyl_CoA ACOX1 (FAD -> FADH2) L_3_Hydroxy 3(S)-Hydroxytetracosanoyl-CoA trans_2_Tetracosenoyl_CoA->L_3_Hydroxy MFE-2 (Hydratase) (H2O) Ketoacyl_CoA 3-Oxotetracosanoyl-CoA L_3_Hydroxy->Ketoacyl_CoA MFE-2 (Dehydrogenase) (NAD+ -> NADH) Docosanoyl_CoA Docosanoyl-CoA (C22:0-CoA) Ketoacyl_CoA->Docosanoyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (CoA-SH)

Figure 1: Peroxisomal β-oxidation of Tetracosanoyl-CoA.

2.1. Step 1: Dehydrogenation

The first and rate-limiting step is the oxidation of tetracosanoyl-CoA to this compound. This reaction is catalyzed by the peroxisome-specific, FAD-dependent acyl-CoA oxidase 1 (ACOX1). Unlike its mitochondrial counterparts, ACOX1 directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).

2.2. Step 2: Hydration

This compound is then hydrated to 3(S)-hydroxytetracosanoyl-CoA. This reaction is catalyzed by the hydratase activity of the peroxisomal multifunctional enzyme type 2 (MFE-2).

2.3. Step 3: Dehydrogenation

The 3(S)-hydroxytetracosanoyl-CoA is subsequently dehydrogenated to 3-oxotetracosanoyl-CoA by the NAD⁺-dependent dehydrogenase activity of MFE-2.

2.4. Step 4: Thiolytic Cleavage

Finally, 3-oxotetracosanoyl-CoA is cleaved by a peroxisomal thiolase, yielding acetyl-CoA and docosanoyl-CoA (C22:0-CoA). The shortened docosanoyl-CoA can then enter subsequent rounds of β-oxidation.

Initial Characterization of this compound

Direct characterization of individual intermediates of VLCFA β-oxidation has been challenging due to their transient nature. However, studies on the substrate specificity of the enzymes involved provide indirect characterization. The identification of intermediates has often relied on techniques such as gas chromatography-mass spectrometry (GC-MS) of derivatives formed after interrupting the β-oxidation spiral.[3]

Quantitative Data

Specific kinetic parameters for the enzymatic conversion of this compound are not extensively reported in the literature. Most detailed kinetic studies of peroxisomal β-oxidation enzymes have been performed with shorter-chain substrates. However, data on the substrate specificity of rat liver peroxisomal multifunctional enzyme 2 (perMFE-II) provide some insights.

Enzyme ActivitySubstrateApparent Km (µM)Relative Vmax (%)Reference
2-Enoyl-CoA Hydratase 2trans-2-Hexadecenoyl-CoA (C16:1)25100[4]
(from perMFE-II)trans-2-Dodecenoyl-CoA (C12:1)33123[4]
trans-2-Octenoyl-CoA (C8:1)50111[4]
D-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxypalmitoyl-CoA (C16)13100[4]
(from perMFE-II)3-Hydroxymyristoyl-CoA (C14)1395[4]
3-Hydroxydecanoyl-CoA (C10)1380[4]
Mass Spectrometry Data

In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-AMP-pantetheine moiety. Another common fragment ion is observed at m/z 428.[5][6] For this compound (expected molecular weight of approximately 1115.6 g/mol for the free acid form), the protonated molecule [M+H]⁺ would be expected.

In negative ion mode, characteristic fragments at m/z 79 ([PO₃]⁻) and 408 (deprotonated 3'-phospho-AMP with loss of H₂O) are often observed for trans-2-enoyl-CoAs.[7]

Experimental Protocols

Synthesis of this compound

A standard for this compound is essential for detailed biochemical and analytical studies. While a specific protocol for this very long-chain enoyl-CoA is not widely published, a general chemo-enzymatic approach can be adapted.[8][9]

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Conversion Tetracosanoyl_CoA Tetracosanoyl-CoA trans_2_Tetracosenoyl_CoA This compound Tetracosanoyl_CoA->trans_2_Tetracosenoyl_CoA Acyl-CoA Dehydrogenase (e.g., from Rhodobacter sphaeroides) Start Tetracosanoic Acid Activated_Acid Activated Tetracosanoic Acid (e.g., N-hydroxysuccinimide ester) Start->Activated_Acid Activation Activated_Acid->Tetracosanoyl_CoA Thioesterification CoA_SH Coenzyme A (free thiol) CoA_SH->Tetracosanoyl_CoA Thioesterification

Figure 2: Chemo-enzymatic synthesis workflow for this compound.

Protocol Outline:

  • Activation of Tetracosanoic Acid: Tetracosanoic acid is first activated, for example, by conversion to its N-hydroxysuccinimide (NHS) ester.

  • Thioesterification: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in an appropriate buffer (e.g., sodium bicarbonate) to form tetracosanoyl-CoA.

  • Purification of Tetracosanoyl-CoA: The resulting tetracosanoyl-CoA is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Enzymatic Dehydrogenation: The purified tetracosanoyl-CoA is then incubated with an acyl-CoA dehydrogenase that has activity towards very long-chain substrates to produce this compound.

  • Final Purification: The final product is purified by RP-HPLC.

Assay for MFE-2 Hydratase Activity

The hydration of this compound by MFE-2 can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

Materials:

  • Purified recombinant MFE-2

  • Synthesized this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Add a known concentration of the substrate to the cuvette containing the assay buffer.

  • Initiate the reaction by adding a small volume of the purified MFE-2 enzyme solution.

  • Immediately monitor the decrease in absorbance at 263 nm over time at a constant temperature (e.g., 30°C).

  • Calculate the enzyme activity using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ ≈ 6.7 x 10³ M⁻¹cm⁻¹).

Analysis by GC-MS

GC-MS is a powerful tool for the analysis of fatty acids, including very long-chain species.[3] Since acyl-CoA esters are not volatile, they must first be hydrolyzed and derivatized.

GCMS_Workflow Sample Biological Sample or Reaction Mixture Hydrolysis Alkaline Hydrolysis (e.g., KOH in Methanol) Sample->Hydrolysis Derivatization Derivatization (e.g., to FAMEs with BF₃/Methanol) Hydrolysis->Derivatization Extraction Solvent Extraction (e.g., Hexane) Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS

Figure 3: General workflow for GC-MS analysis of fatty acids.

Protocol Outline:

  • Hydrolysis: The acyl-CoA sample is hydrolyzed using a strong base (e.g., methanolic KOH) to release the free fatty acid.

  • Derivatization: The free fatty acid is then converted to a volatile ester, most commonly a fatty acid methyl ester (FAME), by incubation with a methylating agent such as boron trifluoride in methanol.

  • Extraction: The FAMEs are extracted into an organic solvent like hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph coupled to a mass spectrometer. The retention time and mass spectrum of the tetracosenoic acid methyl ester can be compared to a standard for identification.

Conclusion and Future Directions

This compound is a pivotal, albeit transient, intermediate in the essential metabolic pathway of peroxisomal β-oxidation of very long-chain fatty acids. While its existence is firmly established through the characterization of the enzymes that produce and consume it, direct and detailed quantitative data on this specific molecule remain relatively sparse. The development of robust methods for the synthesis of very long-chain acyl-CoA standards will be crucial for advancing our understanding of the kinetics and regulation of this pathway. Further research, particularly utilizing advanced mass spectrometry techniques, will undoubtedly provide more precise insights into the role of this compound in both normal physiology and in the pathophysiology of peroxisomal disorders. This knowledge is vital for the development of potential therapeutic interventions for these debilitating diseases.

References

The Enzymatic Conversion of Lignoceroyl-CoA to trans-2-Tetracosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of lignoceroyl-CoA to trans-2-tetracosenoyl-CoA represents the inaugural and rate-limiting step in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). This critical reaction is catalyzed by the flavoenzyme Acyl-CoA Oxidase 1 (ACOX1). Dysregulation of this pathway is implicated in severe metabolic disorders, most notably X-linked adrenoleukodystrophy, making ACOX1 a key target for therapeutic intervention. This technical guide provides an in-depth exploration of the enzymatic conversion, including the metabolic context, quantitative kinetic data, detailed experimental protocols, and regulatory pathways.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are metabolized primarily within peroxisomes via a specialized β-oxidation pathway.[1][2] Unlike the mitochondrial β-oxidation spiral, the peroxisomal system is not primarily for ATP production but rather for the shortening of these long aliphatic chains that cannot be processed by mitochondria.[3][4] The initial dehydrogenation of a saturated acyl-CoA to a trans-2-enoyl-CoA is the committed step of this pathway. Specifically, the conversion of lignoceroyl-CoA (C24:0-CoA) to this compound is catalyzed by Acyl-CoA Oxidase 1 (ACOX1), a flavoprotein that utilizes FAD as a cofactor.[5][6] This reaction is crucial for maintaining lipid homeostasis, and its impairment leads to the accumulation of VLCFAs, a hallmark of several neurodegenerative diseases.[7][8]

The Enzymatic Reaction: A Closer Look

The conversion of lignoceroyl-CoA to this compound is an oxidation reaction that introduces a double bond between the α and β carbons of the fatty acyl chain.

Reaction:

Lignoceroyl-CoA + FAD → this compound + FADH₂

The reduced FADH₂ is subsequently reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).[5]

FADH₂ + O₂ → FAD + H₂O₂

This production of H₂O₂ is a key feature of peroxisomal β-oxidation and necessitates the presence of catalase within the peroxisome to detoxify this reactive oxygen species.

The Enzyme: Acyl-CoA Oxidase 1 (ACOX1)

ACOX1 is the rate-limiting enzyme of the peroxisomal β-oxidation pathway for straight-chain fatty acids.[5][9] It exists as a homodimer and requires FAD as a cofactor. While ACOX1 exhibits broad substrate specificity, its activity is highest towards medium-chain fatty acyl-CoAs and decreases with increasing chain length.[10] In rat liver, for the very-long-chain substrate lignoceroyl-CoA, ACOX1 (palmitoyl-CoA oxidase) is responsible for approximately 35% of the oxidative activity, with another isozyme, pristanoyl-CoA oxidase, accounting for the remaining 65%.[1]

Quantitative Data

Precise kinetic parameters for the enzymatic conversion of lignoceroyl-CoA by ACOX1 are not extensively reported in the literature. The available data often pertains to shorter-chain substrates. The following table summarizes the known kinetic data for ACOX1 with various substrates to provide a comparative context.

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference
Palmitoyl-CoA (C16:0)Rat Liver~80 (concentration for highest activity)Not specifiedNot specified[4]
Palmitoyl-CoA (C16:0)Human (recombinant)73 (Isoform 1)Not specifiedNot specified[11]
Palmitoyl-CoA (C16:0)Human (recombinant)90 (Isoform 2)Not specifiedNot specified[11]
Lauroyl-CoA (C12:0)Rat LiverNot specified>4.5-fold higher than palmitoyl-CoANot specified[12]

Note: The Km for palmitoyl-CoA from rat liver is presented as the concentration at which maximal activity was observed, as detailed kinetic analysis was not provided in the cited source.

Experimental Protocols

Preparation of Lignoceroyl-CoA Substrate

Lignoceroyl-CoA can be synthesized from lignoceric acid and coenzyme A. Several chemo-enzymatic methods can be employed for this synthesis. A common approach involves the activation of the free fatty acid to its acyl-CoA thioester using an acyl-CoA synthetase.

Materials:

  • Lignoceric acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

Procedure:

  • Dissolve lignoceric acid in a minimal amount of ethanol (B145695) and emulsify in the reaction buffer containing Triton X-100.

  • To the reaction buffer, add CoA, ATP, and MgCl₂.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C with gentle agitation.

  • Monitor the formation of lignoceroyl-CoA using HPLC.

  • Purify the lignoceroyl-CoA using solid-phase extraction or preparative HPLC.

Purification of Recombinant ACOX1

Recombinant ACOX1 can be expressed in and purified from various systems, such as E. coli or insect cells, typically with a polyhistidine tag to facilitate purification.[13][14]

Workflow for Recombinant ACOX1 Purification:

cluster_expression Expression cluster_purification Purification E. coli Transformation E. coli Transformation Induction of Expression Induction of Expression E. coli Transformation->Induction of Expression Cell Lysis Cell Lysis Induction of Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Elution Elution Affinity Chromatography->Elution Dialysis Dialysis Elution->Dialysis Purified ACOX1 Purified ACOX1 Dialysis->Purified ACOX1

Caption: Workflow for recombinant ACOX1 purification.

ACOX1 Activity Assay with Lignoceroyl-CoA

This protocol is adapted from spectrophotometric assays developed for other acyl-CoA substrates and relies on the detection of H₂O₂ produced during the re-oxidation of FADH₂.

Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as 2',7'-dichlorofluorescein (B58168) (DCF), which can be monitored spectrophotometrically.

Materials:

  • Purified recombinant ACOX1 or peroxisomal fraction

  • Lignoceroyl-CoA solution

  • Potassium phosphate buffer (pH 7.4)

  • FAD

  • Horseradish peroxidase (HRP)

  • Leuco-dichlorofluorescein diacetate (H₂DCF-DA)

  • NaOH

Procedure:

  • Prepare the H₂DCF solution: Deacetylate H₂DCF-DA by incubating with NaOH, then neutralize with phosphate buffer.

  • Reaction Mixture: In a 96-well plate or a cuvette, prepare a reaction mixture containing phosphate buffer, FAD, HRP, and the H₂DCF solution.

  • Initiate the reaction: Add the ACOX1 enzyme preparation to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Start the measurement: Add the lignoceroyl-CoA substrate to initiate the reaction.

  • Monitor the reaction: Measure the increase in fluorescence (excitation ~488 nm, emission ~525 nm) or absorbance of the oxidized dye over time.

  • Calculate activity: Determine the rate of reaction from the linear portion of the curve and calculate the specific activity (nmol/min/mg of protein). A standard curve with known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ produced.

Regulatory Pathways

The expression of the ACOX1 gene is primarily regulated at the transcriptional level by nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα).

cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_gene Gene Expression Fatty Acids Fatty Acids PPARα PPARα Fatty Acids->PPARα Fibrates Fibrates Fibrates->PPARα RXR RXR PPARα->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to ACOX1 Gene ACOX1 Gene PPRE->ACOX1 Gene Activates Transcription

Caption: PPARα-mediated regulation of ACOX1 gene expression.

Fatty acids, including VLCFAs, and xenobiotics such as fibrate drugs, act as ligands for PPARα. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, including ACOX1, leading to increased transcription.

Conclusion

The enzymatic conversion of lignoceroyl-CoA to this compound by ACOX1 is a cornerstone of VLCFA metabolism. Understanding the intricacies of this reaction, from its kinetics to its regulation, is paramount for the development of novel therapeutic strategies for diseases associated with VLCFA accumulation. While significant progress has been made, further research is required to fully elucidate the kinetic properties of ACOX1 with its very-long-chain substrates and to refine the experimental methodologies for its study. This guide provides a comprehensive framework for researchers and drug developers to advance our knowledge in this critical area of lipid metabolism.

References

The Role of trans-2-Tetracosenoyl-CoA in Sphingolipid Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids containing very-long-chain fatty acids (VLCFAs), such as tetracosanoic acid (C24:0), are integral components of cellular membranes, particularly in the nervous system. The degradation of these complex lipids is a critical process for maintaining cellular homeostasis, and its dysregulation is implicated in several severe neurological disorders. This technical guide provides an in-depth examination of trans-2-tetracosenoyl-CoA, a key metabolic intermediate formed during the catabolism of C24:0-containing sphingolipids. We will detail the enzymatic pathway, present available quantitative data, outline experimental protocols for studying this process, and discuss its relevance to disease and drug development.

Introduction: Sphingolipids and Very-Long-Chain Fatty Acids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. When acylated with a fatty acid, they form ceramides, the central hub of sphingolipid metabolism. A significant portion of sphingolipids in mammals, especially in neural tissues, contain VLCFAs, which are fatty acids with 22 or more carbon atoms.[1][2] These VLCFAs, particularly tetracosanoic acid (C24:0) and nervonic acid (C24:1), are crucial for the proper structure and function of myelin and other cellular membranes.[1]

The catabolism of sphingolipids occurs primarily in the lysosome, where a series of hydrolases sequentially break down complex sphingolipids into their constituent parts: a sphingoid base, a phosphate (B84403) or carbohydrate headgroup, and a fatty acid. The released VLCFAs cannot be efficiently degraded in the mitochondria and are instead transported to peroxisomes for initial chain-shortening via β-oxidation.[3][4]

The Peroxisomal β-Oxidation Pathway of Tetracosanoyl-CoA

The degradation of tetracosanoic acid released from sphingolipids begins with its activation to tetracosanoyl-CoA. This activated VLCFA then enters the peroxisomal β-oxidation spiral. This pathway involves a series of four enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. This compound is the product of the first and rate-limiting step in this pathway.

The key enzymes involved are:

  • Acyl-CoA Oxidase 1 (ACOX1): This enzyme catalyzes the first and rate-limiting step, introducing a trans-double bond between the α and β carbons of tetracosanoyl-CoA to form this compound.[5][6] In this reaction, electrons are directly transferred to molecular oxygen, producing hydrogen peroxide (H₂O₂).[3]

  • D-Bifunctional Protein (HSD17B4): This multifunctional enzyme possesses two activities. Its enoyl-CoA hydratase domain hydrates the double bond of this compound to form 3-hydroxy-tetracosenoyl-CoA. Subsequently, its 3-hydroxyacyl-CoA dehydrogenase domain oxidizes the 3-hydroxy intermediate to 3-oxo-tetracosenoyl-CoA.[7][8]

  • 3-Ketoacyl-CoA Thiolase (ACAA1): This enzyme catalyzes the final step of the cycle, cleaving 3-oxo-tetracosenoyl-CoA into acetyl-CoA and a chain-shortened acyl-CoA (docosanoyl-CoA, C22:0-CoA).[9][10]

The resulting docosanoyl-CoA can then undergo further cycles of β-oxidation within the peroxisome until it is short enough to be transported to the mitochondria for complete oxidation.

Sphingolipid_Degradation_Pathway cluster_0 Lysosome/Cytosol cluster_1 Peroxisome Sphingolipid_C24 Sphingolipid (with C24:0) Ceramidase Ceramidase & other hydrolases Tetracosanoic_Acid Tetracosanoic Acid (C24:0) Sphingolipid_C24->Tetracosanoic_Acid Hydrolases Acyl_CoA_Synthetase VLCFA-CoA Synthetase Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) Tetracosanoic_Acid->Tetracosanoyl_CoA ATP, CoA ACOX1 ACOX1 Tetracosanoyl_CoA->ACOX1 trans_2_Tetracosenoyl_CoA This compound HSD17B4_Hydratase HSD17B4 (Hydratase) trans_2_Tetracosenoyl_CoA->HSD17B4_Hydratase 3_Hydroxy_Tetracosenoyl_CoA 3-Hydroxy- tetracosenoyl-CoA HSD17B4_Dehydrogenase HSD17B4 (Dehydrogenase) 3_Hydroxy_Tetracosenoyl_CoA->HSD17B4_Dehydrogenase 3_Oxo_Tetracosenoyl_CoA 3-Oxo- tetracosenoyl-CoA ACAA1 ACAA1 (Thiolase) 3_Oxo_Tetracosenoyl_CoA->ACAA1 Docosanoyl_CoA Docosanoyl-CoA (C22:0-CoA) Further_Cycles Docosanoyl_CoA->Further_Cycles To further β-oxidation cycles Acetyl_CoA Acetyl-CoA ACOX1->trans_2_Tetracosenoyl_CoA O₂, FAD HSD17B4_Hydratase->3_Hydroxy_Tetracosenoyl_CoA H₂O HSD17B4_Dehydrogenase->3_Oxo_Tetracosenoyl_CoA NAD⁺ ACAA1->Docosanoyl_CoA CoA ACAA1->Acetyl_CoA

Figure 1: Pathway of C24:0 Sphingolipid Degradation.

Quantitative Data

Precise kinetic data for human peroxisomal enzymes with C24 substrates are limited. However, data from related long-chain substrates provide valuable insights into enzyme function.

Table 1: Fatty Acid Composition of Sphingomyelin (B164518) in Human Brain

Fatty Acid Relative Abundance in Adult White Matter (%)
Stearic Acid (C18:0) ~40%[2]
Nervonic Acid (C24:1) Major component[1]
Tetracosanoic Acid (C24:0) Significant component[11]

| Other C22-C26 Acids | ~50% (collectively)[2] |

Table 2: Kinetic Parameters of Human Peroxisomal β-Oxidation Enzymes

Enzyme Substrate Km (μM) Reference
ACOX1 (Isoform 2) Hexadecanoyl-CoA (C16:0-CoA) 90 [12]
HSD17B4 (Hydratase) (2E)-Hexadecenoyl-CoA (C16:1-CoA) 12.8 [13]
HSD17B4 (Dehydrogenase) D-3-hydroxy-octanoyl-CoA (C8-OH-CoA) 10 [13][14]

| HSD17B4 (Dehydrogenase) | NAD⁺ | 13 |[13][14] |

Experimental Protocols

Sphingolipid Extraction from Tissue

This protocol is adapted for the extraction of a broad range of sphingolipids from tissue samples for subsequent analysis by LC-MS/MS.[13][14]

Materials:

  • Tissue sample (e.g., brain, liver)

  • Internal standards (e.g., C17-sphingolipid standards)

  • Mandala Extraction Buffer (Ethanol:H₂O:Diethyl ether:Pyridine:4.2N NH₄OH in a 15:15:5:1:0.018 ratio)[13]

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.6 M KOH in Methanol

  • Glass beads or liquid nitrogen and mortar/pestle

Procedure:

  • Homogenize ~50-100 mg of tissue in a suitable volume of ice-cold buffer. For tough tissues, pre-crush in liquid nitrogen.

  • Spike the homogenate with a known amount of internal standards.

  • Add 3 volumes of Mandala Extraction Buffer, vortex thoroughly, and incubate for 30 minutes at 48°C.

  • Perform a Bligh and Dyer extraction: Add methanol and chloroform to the sample to achieve a final ratio of Chloroform:Methanol:Aqueous phase of approximately 2:2:1.8.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase. Re-extract the upper aqueous phase with chloroform and pool the organic layers.

  • Dry the combined organic phase under a stream of nitrogen or using a SpeedVac.

  • To remove glycerolipids, resuspend the dried extract in 0.6 M KOH in methanol and incubate for 1 hour at room temperature for mild alkaline hydrolysis.

  • Neutralize the reaction and re-extract the sphingolipids using a Bligh and Dyer procedure as described in step 4.

  • Dry the final organic phase and reconstitute in a suitable solvent for LC-MS/MS analysis.

In Vitro Peroxisomal β-Oxidation Assay

This assay measures the chain-shortening of a VLCFA-CoA substrate by isolated peroxisomes or cell homogenates. Product formation (e.g., C22-CoA and Acetyl-CoA) is quantified by LC-MS/MS.[15]

Materials:

  • Isolated peroxisomes or cell/tissue homogenate

  • Assay Buffer (e.g., 50 mM MOPS, pH 7.4)

  • Cofactors: 0.2 mM NAD⁺, 0.2 mM FAD, 0.5 mM Coenzyme A

  • Substrate: Tetracosanoyl-CoA (C24:0-CoA), typically 10-50 µM

  • Acetonitrile (ice-cold) for quenching

  • LC-MS/MS system

Procedure:

  • Pre-warm the assay buffer containing cofactors to 37°C.

  • Add the protein sample (e.g., 50 µg of peroxisomal protein) to the buffer.

  • Initiate the reaction by adding the tetracosanoyl-CoA substrate.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes). Linearity with respect to time and protein concentration should be established.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Analyze for the disappearance of the C24:0-CoA substrate and the appearance of the C22:0-CoA and acetyl-CoA products.

LC-MS/MS Analysis of Acyl-CoAs

This method allows for the sensitive quantification of acyl-CoA species, including the substrate (C24:0-CoA) and product (C22:0-CoA) of one round of β-oxidation.[16][17]

LCMS_Workflow Sample Quenched Reaction Mixture or Extracted Lipids UPLC UPLC Separation (Reversed-Phase C8/C18 Column) Sample->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI MS1 Triple Quadrupole MS (Q1) (Precursor Ion Selection) ESI->MS1 MS2 Collision Cell (Q2) (Fragmentation) MS1->MS2 [M+H]⁺ MS3 Triple Quadrupole MS (Q3) (Product Ion Detection) MS2->MS3 Neutral Loss of 507 Da Data Data Acquisition & Quantitation (MRM) MS3->Data

Figure 2: LC-MS/MS Workflow for Acyl-CoA Analysis.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatography:

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10-15 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B is used to separate the different acyl-CoA species based on chain length.

  • Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometry:

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety).[17] The transition to monitor is [M+H]⁺ -> [M+H-507]⁺.

    • Tetracosanoyl-CoA (C24:0-CoA): Monitor the specific m/z transition.

    • Docosanoyl-CoA (C22:0-CoA): Monitor the specific m/z transition.

    • Internal Standard (e.g., C17:0-CoA): Monitor the specific m/z transition.

  • Quantification: Generate standard curves using authentic standards for absolute quantification.

Relevance to Disease and Drug Development

Defects in peroxisomal β-oxidation lead to the accumulation of VLCFAs, a hallmark of several severe genetic disorders collectively known as peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome, and single-enzyme deficiencies like Acyl-CoA oxidase 1 deficiency.[18][19] The accumulation of VLCFAs, particularly in the brain and adrenal glands, is highly toxic and leads to progressive demyelination and neurodegeneration.

Understanding the enzymatic steps that process VLCFAs derived from sphingolipids is crucial for:

  • Diagnostic Biomarker Discovery: Measuring intermediates like this compound or the flux through this pathway could provide more sensitive markers for disease activity or therapeutic response.

  • Therapeutic Target Identification: The enzymes ACOX1, HSD17B4, and ACAA1 represent potential targets for therapeutic intervention. Strategies could involve enhancing the activity of residual enzymes in patients with partial deficiencies or developing substrate reduction therapies.

  • Drug Efficacy and Toxicity Screening: Assays monitoring peroxisomal β-oxidation can be used to screen for compounds that either correct deficient pathways or to identify drugs that may inadvertently inhibit this critical metabolic process, leading to VLCFA accumulation and toxicity.

Conclusion

This compound is a pivotal, yet transient, intermediate in the essential pathway for the degradation of very-long-chain fatty acids derived from sphingolipids. Its formation and subsequent metabolism are critical for preventing the toxic accumulation of VLCFAs. The detailed study of this pathway, facilitated by the advanced experimental protocols outlined in this guide, holds significant promise for advancing our understanding of sphingolipid metabolism and for the development of novel diagnostics and therapeutics for related metabolic and neurodegenerative diseases.

References

The Physiological Significance of trans-2-Tetracosenoyl-CoA Accumulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Pathophysiological Implications of a Key Metabolic Intermediate.

This technical guide provides a comprehensive overview of the physiological significance of trans-2-tetracosenoyl-CoA accumulation, a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Deficiencies in the enzymes responsible for its metabolism, primarily D-bifunctional protein (DBP) and its enoyl-CoA hydratase activity, lead to its accumulation and are associated with severe, often fatal, inherited metabolic disorders such as Zellweger spectrum disorders (ZSD) and D-bifunctional protein deficiency (DBPD). This document outlines the metabolic context, pathophysiological consequences, and key experimental methodologies for studying this important molecule.

Metabolic Pathway and Enzymatic Deficiencies

This compound is an intermediate in the peroxisomal β-oxidation of tetracosanoic acid (C24:0), a very-long-chain fatty acid. The breakdown of VLCFAs is essential for lipid homeostasis, and its dysfunction leads to the accumulation of these and related lipid species.

The peroxisomal β-oxidation spiral involves a series of enzymatic reactions. Following the initial oxidation of tetracosanoyl-CoA by acyl-CoA oxidase 1 (ACOX1) to produce this compound, the subsequent and critical step is its hydration to 3-hydroxy-tetracosenoyl-CoA. This reaction is catalyzed by the enoyl-CoA hydratase domain of the D-bifunctional protein (DBP), encoded by the HSD17B4 gene. A deficiency in this enzymatic activity is a hallmark of DBP deficiency type II. Subsequently, the 3-hydroxyacyl-CoA dehydrogenase domain of DBP and the peroxisomal thiolase complete the cycle, shortening the fatty acyl chain.

In DBP deficiency and severe forms of ZSD where peroxisome biogenesis is impaired, the metabolic block at the level of the enoyl-CoA hydratase leads to the accumulation of this compound and its precursors.

Peroxisomal_Beta_Oxidation cluster_enzymes Enzymes Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) Trans_2_Tetracosenoyl_CoA This compound Tetracosanoyl_CoA->Trans_2_Tetracosenoyl_CoA ACOX1 L_3_Hydroxyacyl_CoA 3(S)-Hydroxyacyl-CoA Trans_2_Tetracosenoyl_CoA->L_3_Hydroxyacyl_CoA EHHADH (enoyl-CoA hydratase) D_3_Hydroxyacyl_CoA 3(R)-Hydroxyacyl-CoA Trans_2_Tetracosenoyl_CoA->D_3_Hydroxyacyl_CoA HSD17B4 (enoyl-CoA hydratase 2) Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA EHHADH (3-hydroxyacyl-CoA dehydrogenase) D_3_Hydroxyacyl_CoA->Ketoacyl_CoA HSD17B4 (3-hydroxyacyl-CoA dehydrogenase) Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA (C22:0-CoA) Ketoacyl_CoA->Chain_Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase ACOX1 ACOX1 EHHADH EHHADH (L-Bifunctional Protein) HSD17B4 HSD17B4 (D-Bifunctional Protein) Thiolase Thiolase

Diagram 1: Peroxisomal β-oxidation of Tetracosanoyl-CoA.

Pathophysiological Consequences of Accumulation

While much of the existing research focuses on the accumulation of saturated VLCFAs like hexacosanoic acid (C26:0), the buildup of this compound is an integral part of the pathophysiology. The accumulation of this and other VLCFA species contributes to cellular dysfunction through several proposed mechanisms:

  • Lipotoxicity and Membrane Disruption: The incorporation of abnormal levels of VLCFAs and their derivatives into cellular membranes can alter membrane fluidity, permeability, and the function of membrane-bound proteins. This can disrupt cellular homeostasis and signaling.

  • Oxidative Stress: The accumulation of VLCFAs has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and activate stress-related signaling pathways.

  • Inflammatory Signaling: VLCFA accumulation can trigger inflammatory responses. For instance, it can activate the 5-lipoxygenase pathway, leading to the production of pro-inflammatory leukotrienes. The c-Jun N-terminal kinase (JNK) stress kinase pathway is also implicated in the cellular response to VLCFA overload.

  • Mitochondrial Dysfunction: Although peroxisomal in origin, the metabolic disruption can impact mitochondrial function. This can manifest as impaired mitochondrial respiration and an increased propensity for apoptosis, or programmed cell death. Some trans fatty acids have been shown to enhance mitochondrial ROS production and subsequent apoptosis.

  • Altered Calcium Homeostasis: There is evidence to suggest that VLCFA accumulation can lead to dysregulation of intracellular calcium levels, a critical second messenger involved in a vast array of cellular processes.

Cellular_Consequences Accumulation Accumulation of This compound and other VLCFAs Membrane Altered Membrane Properties Accumulation->Membrane Oxidative_Stress Oxidative Stress (ROS Production) Accumulation->Oxidative_Stress Inflammation Inflammatory Signaling Accumulation->Inflammation Mitochondria Mitochondrial Dysfunction Accumulation->Mitochondria Calcium Altered Ca2+ Homeostasis Accumulation->Calcium Oxidative_Stress->Mitochondria Apoptosis Apoptosis Inflammation->Apoptosis Mitochondria->Apoptosis Calcium->Apoptosis

Diagram 2: Proposed Cellular Consequences of Accumulation.

Quantitative Data on VLCFA Accumulation in Peroxisomal Disorders

Direct quantitative data for this compound levels in patient samples are scarce in the literature. However, extensive data exists for the accumulation of its precursor, tetracosanoic acid (C24:0), and the diagnostically significant hexacosanoic acid (C26:0). These levels are typically measured in plasma and cultured fibroblasts and are presented as absolute concentrations and as ratios to other fatty acids, such as docosanoic acid (C22:0).

AnalyteControl RangeZellweger Spectrum Disorder (Severe)D-Bifunctional Protein Deficiency
Plasma C26:0 (µg/mL) 0.01 - 0.03> 1.0> 1.0
Plasma C24:0/C22:0 Ratio 0.6 - 0.9> 2.0> 2.0
Plasma C26:0/C22:0 Ratio < 0.02> 0.5> 0.5
Fibroblast C26:0 (nmol/mg protein) 0.01 - 0.05> 1.0> 1.0

Note: These values are approximate and can vary between laboratories. The accumulation of this compound is inferred from the metabolic block and the buildup of its upstream precursors.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer on ice.

  • Lipid Extraction: Perform a modified Folch or Bligh-Dyer extraction to separate lipids from other cellular components.

  • Acyl-CoA Extraction: Extract acyl-CoAs from the lipid fraction using solid-phase extraction (SPE) with a C18 cartridge.

  • Internal Standard: Spike the sample with a known amount of an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain trans-2-enoyl-CoA) prior to extraction for accurate quantification.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined empirically using a synthesized standard. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a standard curve using a synthesized this compound standard of known concentrations.

  • Calculate the concentration of this compound in the sample based on the standard curve and the recovery of the internal standard.

LC_MS_Workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid/Acyl-CoA Extraction (SPE) Homogenization->Extraction + Internal Standard LC Liquid Chromatography (C18 Separation) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Diagram 3: LC-MS/MS Workflow for this compound.
Enzymatic Assay for 2-Enoyl-CoA Hydratase Activity

This assay measures the activity of the enoyl-CoA hydratase domain of D-bifunctional protein (or EHHADH) by monitoring the decrease in absorbance of the trans-2 double bond of the enoyl-CoA substrate.

1. Reagents:

  • Tris-HCl buffer (pH 8.0)

  • Bovine Serum Albumin (BSA)

  • This compound (substrate) - requires chemical synthesis

  • Cell or tissue lysate containing the enzyme of interest

2. Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and BSA in a quartz cuvette.

  • Add the cell or tissue lysate to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the decrease in absorbance at 263 nm (the wavelength of maximum absorbance for the trans-2-enoyl-CoA thioester bond) over time using a spectrophotometer.

  • The rate of decrease in absorbance is proportional to the enzyme activity.

3. Calculation:

  • Calculate the change in absorbance per minute (ΔA/min).

  • Use the molar extinction coefficient of the trans-2-enoyl-CoA substrate to convert the rate of absorbance change to the rate of substrate consumption (µmol/min).

  • Express the enzyme activity as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that converts one µmol of substrate per minute under the specified conditions.

Conclusion

The accumulation of this compound, as a consequence of impaired peroxisomal β-oxidation, is a key event in the pathophysiology of severe inherited metabolic diseases. While direct evidence of its specific signaling roles is an area for future research, its accumulation, in concert with other very-long-chain fatty acids, contributes to a cascade of cellular dysfunctions including membrane disruption, oxidative stress, inflammation, and mitochondrial impairment. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the precise roles of this metabolite and to evaluate potential therapeutic interventions aimed at mitigating its pathological effects. Further research into the direct cellular consequences of this compound accumulation is crucial for a complete understanding of these devastating disorders.

Exploring the Genetic Regulation of trans-2-tetracosenoyl-CoA Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic and molecular mechanisms that regulate the levels of trans-2-tetracosenoyl-CoA, a key intermediate in the metabolism of very long-chain fatty acids (VLCFAs). Understanding this regulation is critical for developing therapeutic strategies for a class of severe metabolic disorders, including X-linked adrenoleukodystrophy and Zellweger spectrum disorders.

Metabolic Pathways Governing this compound

The concentration of this compound is primarily determined by the balance between its synthesis via the peroxisomal β-oxidation of tetracosanoyl-CoA (C24:0) and its degradation in the subsequent step of the same pathway. The precursor, tetracosanoyl-CoA, is itself generated through the fatty acid elongation cycle in the endoplasmic reticulum.

Synthesis: Peroxisomal β-Oxidation (Step 1)

Very long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, are exclusively broken down in peroxisomes.[1] The initial and rate-limiting step of this pathway is the oxidation of a saturated very long-chain acyl-CoA, such as tetracosanoyl-CoA, into a trans-2-enoyl-CoA.[2][3] This reaction is catalyzed by Acyl-CoA Oxidase 1 (ACOX1) and produces hydrogen peroxide (H₂O₂) as a byproduct.[3][4]

  • Reaction: Tetracosanoyl-CoA + O₂ → this compound + H₂O₂

Degradation: Peroxisomal β-Oxidation (Step 2)

Immediately following its synthesis, this compound is hydrated to form 3-hydroxyacyl-CoA. This second step in the β-oxidation spiral is catalyzed by the enoyl-CoA hydratase domain of the D-bifunctional protein (D-BP), which is encoded by the HSD17B4 gene.[5][6]

  • Reaction: this compound + H₂O → L-3-hydroxy-tetracosanoyl-CoA

The overall metabolic flow, from VLCFA synthesis to β-oxidation, is depicted below.

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome LongChain_FA Long-Chain Acyl-CoA (e.g., C18:0) VLCFA_synthesis Fatty Acid Elongation (ELOVL1, etc.) LongChain_FA->VLCFA_synthesis TECR TECR VLCFA_synthesis->TECR Reduces trans-2-enoyl-CoA Tetracosanoyl_CoA_ER Tetracosanoyl-CoA (C24:0-CoA) TECR->Tetracosanoyl_CoA_ER ABCD1 ABCD1 (ALDP) Tetracosanoyl_CoA_ER->ABCD1 Transport Tetracosanoyl_CoA_Pex Tetracosanoyl-CoA ACOX1 ACOX1 Tetracosanoyl_CoA_Pex->ACOX1 Oxidation Trans_2_Tetracosenoyl_CoA This compound HSD17B4 HSD17B4 (Hydratase domain) Trans_2_Tetracosenoyl_CoA->HSD17B4 Hydration Hydroxyacyl_CoA 3-Hydroxy-tetracosanoyl-CoA Beta_Oxidation_Cycle Further β-Oxidation Hydroxyacyl_CoA->Beta_Oxidation_Cycle ACOX1->Trans_2_Tetracosenoyl_CoA HSD17B4->Hydroxyacyl_CoA ABCD1->Tetracosanoyl_CoA_Pex

Caption: Metabolic pathways governing this compound levels.

Core Genetic Regulators

The levels of this compound are genetically regulated at two levels: the direct catalytic activity of the enzymes that produce and consume it, and the transcriptional control of the genes encoding these enzymes.

Key Enzymes and Associated Disorders

Defects in the genes encoding the core enzymes of VLCFA metabolism lead to the accumulation of their substrates, resulting in severe inherited diseases.

GeneProteinFunction in PathwayAssociated DisorderPhenotype
ACOX1 Acyl-CoA Oxidase 1Produces this compound from tetracosanoyl-CoA. Rate-limiting step.[2][3]Peroxisomal Acyl-CoA Oxidase Deficiency (Pseudoneonatal Adrenoleukodystrophy)[4]Severe neurological dysfunction, hypotonia, seizures, developmental delay. Accumulation of VLCFAs.[7]
HSD17B4 D-bifunctional protein (D-BP)Consumes this compound via its enoyl-CoA hydratase domain.[5]D-bifunctional Protein Deficiency (a Zellweger Spectrum Disorder)[8]Similar to Zellweger syndrome with severe neurological defects, hypotonia, and early death. Accumulation of VLCFAs and bile acid intermediates.[9]
ABCD1 Adrenoleukodystrophy Protein (ALDP)Transports tetracosanoyl-CoA (the precursor) into the peroxisome.[10]X-linked Adrenoleukodystrophy (X-ALD)Progressive demyelination, adrenal insufficiency, and axonopathy. Accumulation of VLCFAs in plasma and tissues.[10][11]
TECR Trans-2,3-enoyl-CoA reductaseReduces trans-2,3-enoyl-CoA to saturated acyl-CoA in the ER during VLCFA synthesis .[12][13]Non-syndromic Mental RetardationA missense mutation (P182L) reduces enzyme activity and stability, impairing VLCFA synthesis.[14]
Transcriptional Regulation

The expression of genes involved in fatty acid metabolism is tightly controlled by nuclear receptors and transcription factors that respond to the metabolic state of the cell.

  • PPARα (Peroxisome Proliferator-Activated Receptor Alpha): This nuclear receptor is a master regulator of lipid metabolism, particularly fatty acid oxidation.[15] The genes for the core peroxisomal β-oxidation enzymes, including ACOX1 and HSD17B4 , are well-established targets of PPARα.[6][15] When intracellular levels of fatty acids (or their CoA esters) rise, they can act as ligands for PPARα, which then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes, upregulating their transcription.[15] In Acox1 knockout mice, the unmetabolized substrates of the enzyme lead to sustained activation of PPARα.[16]

  • SREBPs (Sterol Regulatory Element-Binding Proteins): The SREBP family, particularly SREBP-1c, are key transcriptional activators of genes required for fatty acid and triglyceride synthesis.[17][18] They regulate the entire program of lipogenesis in response to insulin (B600854) and other signals.[18][19] While SREBPs do not directly regulate the catabolic peroxisomal enzymes, they control the synthesis of the VLCFA precursors by upregulating the fatty acid elongation machinery.

Transcriptional_Regulation PPARa PPARα ACOX1_gene ACOX1 gene PPARa->ACOX1_gene Upregulates HSD17B4_gene HSD17B4 gene PPARa->HSD17B4_gene Upregulates SREBP1c SREBP-1c Elongase_genes Elongase genes (e.g., ELOVL1) SREBP1c->Elongase_genes Upregulates VLCFA_ligands Unmetabolized VLCFA-CoAs VLCFA_ligands->PPARa Activates Insulin Insulin Insulin->SREBP1c Activates ACOX1_protein ACOX1 protein ACOX1_gene->ACOX1_protein HSD17B4_protein HSD17B4 protein HSD17B4_gene->HSD17B4_protein Elongase_proteins Elongation enzymes Elongase_genes->Elongase_proteins ACOX1_protein->VLCFA_ligands Metabolizes

Caption: Transcriptional control of key genes in VLCFA metabolism.

Quantitative Data in Associated Pathologies

Direct measurements of this compound in patient samples are not routinely performed. However, the levels of C26:0 VLCFA and the C26:0/C22:0 ratio in plasma are established biomarkers for peroxisomal disorders and serve as a reliable proxy for defects in the β-oxidation pathway.[9] An accumulation of these upstream precursors strongly indicates a bottleneck at or before the ACOX1-catalyzed step.

Disease GroupGene DefectC26:0 (µg/mL) [Mean ± SD]C26:0/C22:0 Ratio [Mean ± SD]Reference
Classical Zellweger Syndrome (ZS) PEX genes (multiple)5.20 ± 1.780.65 ± 0.18[20]
D-Bifunctional Protein Deficiency (DBP) HSD17B42.61 ± 0.970.30 ± 0.13[20]
Mild Zellweger Spectrum Disorder (ZSD) PEX genes (milder mutations)0.76 ± 0.460.11 ± 0.09[20]
Healthy Controls (Typical Range) N/A< 0.6< 0.02Derived from diagnostic literature

Note: These values highlight how genetic defects that impair the consumption of VLCFA-CoAs lead to their significant accumulation. The severity of accumulation often correlates with the clinical severity of the disease.[20]

Experimental Protocols

Protocol 1: Quantification of VLCFA-CoAs by LC-MS/MS

This protocol describes a general method for the extraction and quantification of acyl-CoA species, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is adapted from established procedures for analyzing acyl-CoAs.

Objective: To accurately measure the concentration of this compound and other VLCFA-CoAs in cell or tissue lysates.

Materials:

  • Tissue or cell sample

  • Internal standards (e.g., ¹³C-labeled palmitoyl-CoA)

  • Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)

  • Reconstitution Solvent: Methanol:Water (1:1 v/v/v)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • C8 or C18 reverse-phase UHPLC column

Procedure:

  • Sample Homogenization: Homogenize frozen tissue or cell pellets on ice in a pre-chilled buffer. A small aliquot should be reserved for protein quantification (e.g., BCA assay).

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate.

  • Extraction: Add 2 volumes of ice-cold Extraction Solvent to the homogenate. Vortex vigorously for 2 minutes, sonicate for 3 minutes in an ice bath, and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant. Re-extract the pellet with another 2 volumes of Extraction Solvent and centrifuge again.

  • Drying: Combine the supernatants and dry completely under a stream of nitrogen (N₂).

  • Reconstitution: Re-suspend the dried extract in 50-100 µL of Reconstitution Solvent. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • LC-MS/MS Analysis:

    • Transfer the final supernatant to an appropriate autosampler vial.

    • Inject the sample onto the UHPLC-MS/MS system.

    • Separate acyl-CoAs using a binary gradient elution on a reverse-phase column.

    • Detect and quantify the analytes using the mass spectrometer in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM). The specific precursor-to-product ion transition for this compound must be determined empirically or from literature. A common fragmentation involves the loss of the phosphopantetheine group ([M+H]⁺ → [M-507+H]⁺).[21]

  • Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard and referencing a standard curve. Normalize the final concentration to the protein content of the initial homogenate.

Protocol 2: Assay of ACOX1 Activity

This protocol measures the activity of ACOX1 by quantifying the production of H₂O₂ in a coupled reaction. The method is adapted from fluorometric and spectrophotometric assays. [general principles from 6, 7, 8, 9, 10]

Objective: To determine the enzymatic activity of ACOX1 in a sample using a VLCFA substrate.

Materials:

  • Sample homogenate (e.g., liver or fibroblast lysate)

  • Assay Buffer: 50 mM MES, pH 8.0

  • Substrate: Tetracosanoyl-CoA (or other VLCFA-CoA)

  • Flavin Adenine Dinucleotide (FAD) solution (1 mM)

  • Horseradish Peroxidase (HRP)

  • Detection Reagent: 4-Hydroxyphenylacetic acid (for fluorescence) or a chromogenic substrate like 4-aminoantipyrine/phenol (for absorbance).

  • H₂O₂ standard solution for calibration.

  • Spectrofluorometer or spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer, FAD, HRP, and the detection reagent.

  • Sample Addition: Add a specific amount of sample homogenate (containing the ACOX1 enzyme) to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding the tetracosanoyl-CoA substrate. The final concentration should be optimized but is typically in the low micromolar range.

  • Kinetic Measurement: Immediately place the sample in the reader and monitor the increase in fluorescence (Ex/Em ~320/405 nm for 4-hydroxyphenylacetic acid) or absorbance (A₅₀₀nm for quinoneimine dye) over time at a constant temperature (e.g., 30°C).

  • Rate Calculation: Determine the reaction rate (ΔFluorescence/min or ΔAbsorbance/min) from the linear portion of the kinetic curve.

  • Standard Curve: Generate a standard curve by adding known amounts of H₂O₂ to the reaction mixture (without the ACOX1-containing sample) and measuring the final signal.

  • Activity Calculation: Convert the reaction rate from the sample into µmoles of H₂O₂ produced per minute using the standard curve. Normalize the activity to the amount of protein in the sample (e.g., U/mg protein). One unit (U) is defined as the amount of enzyme that forms 1.0 µmole of H₂O₂ per minute under the specified conditions.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Assay Enzyme Activity Assay cluster_Analysis Data Analysis Sample 1. Obtain Cell/ Tissue Sample Homogenize 2. Homogenize on Ice Sample->Homogenize Quantify 3. Quantify Protein (e.g., BCA Assay) Homogenize->Quantify Add_Sample 5. Add Sample Homogenate Homogenize->Add_Sample Prepare_Mix 4. Prepare Reaction Mixture (Buffer, FAD, HRP, Dye) Prepare_Mix->Add_Sample Start_Rxn 6. Initiate with Substrate (VLCFA-CoA) Add_Sample->Start_Rxn Measure 7. Kinetic Measurement (Spectrophotometer) Start_Rxn->Measure Calc_Rate 8. Calculate Reaction Rate Measure->Calc_Rate Final_Activity 10. Calculate Specific Activity (U/mg protein) Calc_Rate->Final_Activity Std_Curve 9. Generate H₂O₂ Standard Curve Std_Curve->Final_Activity

References

Trans-2-Tetracosenoyl-CoA: A Pivotal Intermediate in Very-Long-Chain Fatty Acid Metabolism and its Implications in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in various cellular processes, including membrane structure and signaling. The metabolism of these lipids is critically dependent on peroxisomal β-oxidation. A key intermediate in this pathway is trans-2-tetracosenoyl-CoA, the product of the initial desaturation of tetracosenoyl-CoA (C24:0-CoA). Dysregulation of this compound metabolism, often due to genetic defects in peroxisomal enzymes or transporters, leads to the accumulation of VLCFAs, a hallmark of a group of severe neurological disorders known as VLCFA disorders. This technical guide provides a comprehensive overview of the role of this compound in VLCFA metabolism, its connection to the pathophysiology of disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, and detailed methodologies for its study.

Introduction to Very-Long-Chain Fatty Acids and Peroxisomal β-Oxidation

Very-long-chain fatty acids are essential components of cellular lipids, particularly sphingolipids in the myelin sheath of the nervous system.[1] Unlike shorter-chain fatty acids that are metabolized in the mitochondria, the initial and rate-limiting steps of VLCFA degradation occur exclusively in peroxisomes.[2] This process, known as peroxisomal β-oxidation, is a cyclical pathway that shortens the acyl-CoA chain by two carbons in each cycle.

The first step of this pathway is the conversion of a saturated acyl-CoA, such as tetracosenoyl-CoA (C24:0-CoA), to its trans-2-enoyl-CoA derivative. In the case of tetracosenoic acid, this product is this compound. This reaction is catalyzed by a family of flavoenzymes called acyl-CoA oxidases (ACOX).[3] The subsequent steps involve hydration, dehydrogenation, and thiolytic cleavage, catalyzed by D-bifunctional protein (DBP) and peroxisomal thiolase, respectively.[4]

Defects in any of the enzymes or transporters involved in this pathway can lead to an accumulation of VLCFAs in tissues and plasma, which is the biochemical hallmark of several inherited metabolic disorders collectively known as VLCFA disorders.[5][6] These disorders, including X-linked adrenoleukodystrophy and Zellweger syndrome spectrum disorders, are characterized by severe neurological symptoms, adrenal insufficiency, and other systemic manifestations.[7]

The Role of this compound in VLCFA Metabolism

This compound is a critical intermediate in the peroxisomal β-oxidation of tetracosenoic acid (C24:0), one of the most abundant VLCFAs in the brain. Its formation is the committed step for the degradation of this fatty acid.

Enzymatic Formation and Subsequent Metabolism

The synthesis of this compound from tetracosenoyl-CoA is catalyzed by Acyl-CoA Oxidase 1 (ACOX1), the straight-chain acyl-CoA oxidase.[8][9] This reaction introduces a double bond between the α and β carbons of the fatty acyl chain and transfers electrons to FAD, which is then reoxidized by molecular oxygen to produce hydrogen peroxide.[3]

Once formed, this compound is a substrate for the next enzyme in the pathway, the D-bifunctional protein (DBP). DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the hydration of the double bond to form 3-hydroxytetracosenoyl-CoA and its subsequent oxidation to 3-ketotetracosenoyl-CoA.[8][10]

dot

Peroxisomal_Beta_Oxidation Tetracosenoyl_CoA Tetracosenoyl-CoA (C24:0-CoA) Trans_2_Tetracosenoyl_CoA This compound Tetracosenoyl_CoA->Trans_2_Tetracosenoyl_CoA O2 -> H2O2 L_3_Hydroxytetracosenoyl_CoA 3-Hydroxytetracosenoyl-CoA Trans_2_Tetracosenoyl_CoA->L_3_Hydroxytetracosenoyl_CoA H2O 3_Keto_Tetracosenoyl_CoA 3-Ketotetracosenoyl-CoA L_3_Hydroxytetracosenoyl_CoA->3_Keto_Tetracosenoyl_CoA NAD+ -> NADH Docosenoyl_CoA Docosenoyl-CoA (C22:0-CoA) 3_Keto_Tetracosenoyl_CoA->Docosenoyl_CoA Acetyl_CoA Acetyl-CoA 3_Keto_Tetracosenoyl_CoA->Acetyl_CoA ACOX1 ACOX1 DBP D-Bifunctional Protein (Hydratase & Dehydrogenase) Thiolase Peroxisomal Thiolase GCMS_Workflow Plasma_Sample Plasma Sample Internal_Standard Add Internal Standard Plasma_Sample->Internal_Standard Saponification Saponification Internal_Standard->Saponification Acidification Acidification Saponification->Acidification Extraction1 Hexane Extraction Acidification->Extraction1 Evaporation Evaporation Extraction1->Evaporation Derivatization Derivatization to FAMEs Evaporation->Derivatization Extraction2 Hexane Extraction Derivatization->Extraction2 GCMS_Analysis GC-MS Analysis Extraction2->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis VLCFA_Signaling VLCFA_Accumulation VLCFA Accumulation Oxidative_Stress Oxidative Stress (ROS) VLCFA_Accumulation->Oxidative_Stress NFkB_Activation NF-κB Activation VLCFA_Accumulation->NFkB_Activation Demyelination Demyelination & Neurodegeneration Oxidative_Stress->Demyelination Inflammation Inflammation NFkB_Activation->Inflammation Inflammation->Demyelination

References

In-Depth Technical Guide: The Interaction of Trans-2-Tetracosenoyl-CoA with the Nuclear Receptor PPARα

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the interaction between trans-2-tetracosenoyl-CoA and the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα). It includes quantitative data on the binding and activation of PPARα by very-long-chain acyl-CoAs, detailed experimental protocols for studying these interactions, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to PPARα and its Ligands

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It plays a pivotal role in the regulation of lipid and glucose metabolism, particularly in tissues with high rates of fatty acid oxidation such as the liver, heart, and skeletal muscle.[1] PPARα is activated by a variety of endogenous and synthetic ligands, including fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism.[1][3]

Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), which include molecules like this compound (a C24:1 acyl-CoA), are recognized as a class of high-affinity endogenous ligands for PPARα.[4][5] Their interaction with PPARα is crucial for the regulation of metabolic pathways involving these specific lipid species.

Quantitative Data on the Interaction of Very-Long-Chain Acyl-CoAs with PPARα

Table 1: Binding Affinity of Very-Long-Chain Acyl-CoAs to PPARα

Ligand ClassSpecific Ligands (Examples)Binding Affinity (Kd)Experimental MethodReference
Very-Long-Chain Acyl-CoAsC20-C24 Acyl-CoAs3 - 29 nMQuenching of intrinsic amino acid fluorescence[4][5]

Table 2: Activation of PPARα by Fatty Acyl-CoAs

Ligand ClassEffect on PPARαDownstream ConsequencesReference
Very-Long-Chain Acyl-CoAsAgonistInduces conformational change, promotes coactivator recruitment, and activates transcription of target genes.[4][5]

Note: The provided binding affinity range is for a class of molecules that includes this compound. Further empirical studies are required to determine the precise Kd and EC50 values for this specific molecule.

Signaling Pathway of PPARα Activation

The activation of PPARα by ligands such as this compound initiates a cascade of molecular events leading to the regulation of gene expression.

Caption: PPARα signaling pathway upon ligand binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ligands with PPARα.

Ligand Binding Assay: Fluorescence Polarization (FP)

This assay measures the binding of a fluorescently labeled ligand to PPARα. The principle is based on the change in the rotational speed of the fluorescent ligand upon binding to the larger receptor protein, which results in a change in the polarization of the emitted light.[6][7][8]

Protocol:

  • Reagents and Materials:

    • Purified recombinant PPARα Ligand Binding Domain (LBD).

    • Fluorescently labeled tracer ligand with known affinity for PPARα.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Test compound (this compound).

    • Black, low-volume 384-well microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of the test compound (this compound) in assay buffer.

    • In each well of the microplate, add a fixed concentration of purified PPARα-LBD and the fluorescent tracer.

    • Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a known high-affinity unlabeled ligand (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

    • Plot the change in fluorescence polarization against the concentration of the test compound.

    • Calculate the IC50 value from the resulting competition curve, which can be used to determine the binding affinity (Ki) of the test compound.

Reporter Gene Assay

This cell-based assay measures the ability of a ligand to activate the transcriptional activity of PPARα.[9][10][11]

Protocol:

  • Reagents and Materials:

    • Mammalian cell line (e.g., HEK293T, HepG2).

    • Expression vector for full-length human or mouse PPARα.

    • Reporter vector containing a PPRE driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

    • Transfection reagent.

    • Cell culture medium and supplements.

    • Test compound (this compound).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Co-transfect the mammalian cells with the PPARα expression vector and the PPRE-reporter vector. A co-transfection with a vector expressing a constitutively active reporter (e.g., Renilla luciferase) can be used for normalization.

    • Plate the transfected cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound). Include a vehicle control (e.g., DMSO) and a positive control (a known PPARα agonist).

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the reporter gene activity to the control reporter activity (if applicable).

    • Plot the fold activation against the concentration of the test compound and determine the EC50 value.

Coactivator Recruitment Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the ligand-dependent recruitment of a coactivator peptide to the PPARα-LBD.[12][13][14]

Protocol:

  • Reagents and Materials:

    • GST-tagged PPARα-LBD.

    • Biotinylated coactivator peptide containing an LXXLL motif (e.g., from SRC-1 or PGC-1α).

    • Terbium-conjugated anti-GST antibody (donor fluorophore).

    • Streptavidin-conjugated fluorophore (e.g., d2 or XL665) (acceptor fluorophore).

    • Assay buffer.

    • Test compound (this compound).

    • Low-volume 384-well microplates.

    • TR-FRET-capable plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In the microplate wells, combine the GST-PPARα-LBD, the biotinylated coactivator peptide, and the test compound.

    • Add the terbium-anti-GST antibody and the streptavidin-acceptor fluorophore.

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours).

    • Measure the TR-FRET signal (emission at two wavelengths) using the plate reader.

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the TR-FRET ratio against the concentration of the test compound to determine the EC50 for coactivator recruitment.

Experimental and Logical Workflows

Visualizing the workflows of the described experiments can aid in their design and execution.

Ligand_Binding_Workflow A Prepare Reagents: - Purified PPARα-LBD - Fluorescent Tracer - Test Compound (this compound) B Dispense into 384-well plate A->B C Incubate to reach equilibrium B->C D Measure Fluorescence Polarization C->D E Data Analysis: - Plot FP vs. [Compound] - Determine IC50/Ki D->E

Caption: Workflow for a Fluorescence Polarization ligand binding assay.

Reporter_Assay_Workflow A Co-transfect cells with PPPARα and PPRE-reporter plasmids B Plate cells and allow to adhere A->B C Treat cells with This compound B->C D Incubate for 18-24 hours C->D E Lyse cells and measure luciferase activity D->E F Data Analysis: - Normalize activity - Plot Fold Activation vs. [Compound] - Determine EC50 E->F

Caption: Workflow for a PPARα reporter gene assay.

TRFRET_Workflow A Prepare Reagents: - GST-PPARα-LBD - Biotin-Coactivator Peptide - Test Compound - Tb-anti-GST & SA-Acceptor B Combine reagents in 384-well plate A->B C Incubate B->C D Measure TR-FRET signal C->D E Data Analysis: - Calculate Emission Ratio - Plot Ratio vs. [Compound] - Determine EC50 D->E

Caption: Workflow for a TR-FRET coactivator recruitment assay.

Conclusion

This compound, as a very-long-chain acyl-CoA, is a potent endogenous ligand for PPARα. While specific quantitative data for this molecule is yet to be published, the existing data for its class strongly suggest a high-affinity interaction leading to the activation of PPARα-mediated gene transcription. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the specific interactions of this compound and other novel ligands with PPARα, thereby facilitating the discovery and development of new therapeutics targeting metabolic diseases.

References

Preliminary Studies on trans-2-Tetracosenoyl-CoA in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research surrounding the role of trans-2-tetracosenoyl-CoA, a very-long-chain fatty acyl-CoA intermediate, in the context of neurodegenerative diseases. While direct quantitative data for this specific molecule in prevalent neurodegenerative conditions like Alzheimer's and Parkinson's disease remains limited, this document synthesizes existing knowledge on the broader implications of very-long-chain fatty acid (VLCFA) dysregulation in neuropathologies. We present detailed experimental protocols for the analysis of long-chain acyl-CoAs, summarize available quantitative data from related studies, and propose potential signaling pathways through which this compound may exert its effects. This guide aims to equip researchers with the foundational information and methodologies necessary to advance the investigation into this potentially critical area of neurodegenerative disease research.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Emerging evidence points towards dysregulation of lipid metabolism as a significant contributor to the pathophysiology of these disorders. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of neuronal membranes, particularly in myelin, and are involved in various cellular processes. This compound is an intermediate in the elongation of tetracosanoic acid (C24:0), a process catalyzed by the ELOVL1 elongase. Disruptions in the synthesis and degradation of VLCFAs have been linked to severe neurodegenerative conditions, suggesting that intermediates like this compound could play a role in disease pathogenesis.

Quantitative Data on VLCFA Dysregulation in Neurodegenerative Diseases

Direct quantification of this compound in common neurodegenerative diseases is not yet prevalent in the literature. However, studies on related VLCFAs and their derivatives in various neurodegenerative models and patient samples provide valuable insights.

Disease Model/Patient CohortAnalyteFold Change/ObservationBrain Region/Sample TypeReference
Childhood Adrenoleukodystrophy (cALD) BrainVery-Long-Chain Fatty Acids (VLCFAs)8-12 fold increasePlaque Area[1]
Multiple Sclerosis PatientsCeramide (C16:0 and C24:0)Increased levelsCerebrospinal Fluid[2]
Alzheimer's Disease PatientsLysophosphatidylcholine (O-24:1)Significant association with Aβ depositionNot specified[3]
Ischemic Rat BrainTotal Acyl-CoAsOleoyl-CoA: 11.0 nmol/g, Palmitoyl-CoA: 6.0 nmol/g, Stearoyl-CoA: 4.0 nmol/gBrain Tissue[4]
Control Rat BrainShort-chain Acyl-CoAsCoA: 68.7 nmol/g, Acetyl-CoA: 7.6 nmol/gBrain Tissue[5]

Experimental Protocols

Extraction of Long-Chain Acyl-CoAs from Brain Tissue

This protocol is adapted from methods described for the isolation and quantification of long-chain acyl-CoAs from brain tissue.[1][4]

Materials:

  • Brain tissue (~100 mg)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification cartridge

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Homogenize the brain tissue sample in a glass homogenizer with KH2PO4 buffer.

  • Add 2-propanol and re-homogenize.

  • Extract acyl-CoAs from the homogenate using acetonitrile.

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent.

  • Analyze the sample using a C18 column on an HPLC system, monitoring the eluent at 260 nm.

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the sensitive quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry.

Materials:

  • Acyl-CoA extract (from Protocol 3.1)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column

  • Mobile phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 8)

  • Mobile phase B: Acetonitrile

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

Procedure:

  • Resuspend the dried acyl-CoA extract in an appropriate solvent.

  • Inject the sample onto the C18 column.

  • Elute the acyl-CoAs using a gradient of mobile phase A and B.

  • Perform mass spectrometry analysis in positive ion mode.

  • Quantify the target acyl-CoA species by comparing their peak areas to those of the internal standards.

Measurement of Fatty Acid Elongation Activity in Brain Microsomes

This protocol allows for the assessment of the enzymatic activity of elongases, such as ELOVL1, which are responsible for the synthesis of VLCFAs.[6]

Materials:

  • Brain microsomal fraction

  • [2-14C]malonyl-CoA

  • Palmitoyl-CoA or Stearoyl-CoA (as primer)

  • NADPH

  • Potassium phosphate (B84403) buffer (0.075 M)

Procedure:

  • Prepare a reaction mixture containing the brain microsomal fraction, [2-14C]malonyl-CoA, the primer acyl-CoA, and NADPH in potassium phosphate buffer.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction and extract the fatty acids.

  • Separate the fatty acids by thin-layer chromatography or gas chromatography.

  • Quantify the incorporation of [2-14C]malonyl-CoA into elongated fatty acids to determine the enzyme activity.

Signaling Pathways and Pathophysiological Roles

The accumulation of VLCFAs, including the precursor to this compound, has been implicated in several neurodegenerative processes.

Neuroinflammation

An excess of VLCFAs can trigger an inflammatory response in the central nervous system. This is thought to occur through the activation of glial cells (microglia and astrocytes), leading to the production and release of pro-inflammatory cytokines and chemokines.[1]

Neuroinflammation_Pathway VLCFA VLCFA Accumulation (e.g., from impaired degradation) Glia Microglia & Astrocyte Activation VLCFA->Glia Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Glia->Cytokines Chemokines Chemokines (e.g., CCL2) Glia->Chemokines Inflammation Neuroinflammation Cytokines->Inflammation Chemokines->Inflammation Demyelination Demyelination & Oligodendrocyte Loss Inflammation->Demyelination

VLCFA-induced Neuroinflammation.
Neuronal Apoptosis via Mitochondrial Dysfunction

VLCFAs can directly induce apoptosis in neurons and glial cells. One proposed mechanism involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of caspase cascades.

Apoptosis_Pathway VLCFA VLCFA Accumulation Mito Mitochondrial Dysfunction VLCFA->Mito Ca2 ↑ Intracellular Ca2+ VLCFA->Ca2 Bax ↑ Bax / ↓ Bcl-2 Ratio Mito->Bax Ca2->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Neuronal & Glial Apoptosis Caspase->Apoptosis

VLCFA-induced Apoptosis.
Ceramide Synthesis and Signaling

This compound is a precursor for the synthesis of C24:1 ceramides. Ceramides are potent signaling molecules that can initiate apoptotic pathways. Increased levels of specific ceramide species have been observed in neurodegenerative diseases and are capable of inducing neuronal damage.[2][7]

Ceramide_Pathway T2TC_CoA This compound CerS Ceramide Synthase T2TC_CoA->CerS Ceramide C24:1 Ceramide CerS->Ceramide Apoptosis Apoptotic Signaling Ceramide->Apoptosis

References

Methodological & Application

Application Note: Protocol for the Chemical Synthesis of trans-2-Tetracosenoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemical synthesis of trans-2-tetracosenoyl-CoA, a very-long-chain acyl-coenzyme A standard crucial for research in fatty acid metabolism, enzymology, and drug development. The synthesis is based on the mixed anhydride (B1165640) method using ethyl chloroformate, followed by purification via High-Performance Liquid Chromatography (HPLC). This protocol includes comprehensive methodologies for synthesis, purification, and characterization, designed for researchers, scientists, and drug development professionals.

Introduction

Very-long-chain acyl-CoAs (VLC-CoAs) are essential intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids such as ceramides (B1148491) and sphingolipids.[1][2] The availability of high-purity standards like this compound is critical for the accurate quantification of these metabolites in biological samples and for studying the kinetics of enzymes involved in their metabolism.[3] This protocol details a reliable chemo-enzymatic method for synthesizing this compound from its corresponding fatty acid, trans-2-tetracosenoic acid. The chosen method involves the formation of a mixed anhydride, which then reacts with the free thiol group of Coenzyme A (CoA).[4][5][6] Subsequent purification by reverse-phase HPLC ensures a high-purity standard suitable for analytical applications.[7][8]

Materials and Reagents

Equipment
  • Magnetic stirrer with stirring bar

  • Ice bath

  • Round-bottom flasks

  • Syringes and needles

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Chemicals and Reagents
  • trans-2-Tetracosenoic acid (C24:1)

  • Coenzyme A (free acid or trilithium salt)

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hydrochloric acid (HCl)

  • Nitrogen gas, high purity

  • Ultrapure water

Experimental Protocol

The synthesis of this compound is a two-step process: activation of the fatty acid by forming a mixed anhydride, followed by reaction with Coenzyme A.

Step 1: Activation of trans-2-Tetracosenoic Acid (Mixed Anhydride Formation)

This step involves the reaction of trans-2-tetracosenoic acid with ethyl chloroformate in the presence of triethylamine to form a reactive mixed anhydride.[6][9]

  • Dissolve the Fatty Acid: In a dry round-bottom flask under a nitrogen atmosphere, dissolve trans-2-tetracosenoic acid (1 equivalent) in anhydrous THF.

  • Cool the Reaction: Place the flask in an ice bath and cool the solution to 0-4°C with gentle stirring.

  • Add Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Form the Anhydride: Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Time: Allow the reaction to proceed at 0-4°C for 30-45 minutes. A white precipitate of triethylammonium (B8662869) chloride will form. This solution containing the activated mixed anhydride is used immediately in the next step.

Step 2: Synthesis of this compound

The activated fatty acid is now reacted with Coenzyme A.

  • Prepare CoA Solution: In a separate flask, dissolve Coenzyme A (1.5 equivalents, to ensure complete reaction of the anhydride) in an ice-cold aqueous solution of 0.5 M sodium bicarbonate.

  • Combine Reactants: Slowly add the mixed anhydride solution from Step 1 to the CoA solution with vigorous stirring. The reaction should be kept on ice.

  • Reaction and Quenching: Stir the mixture for 1-2 hours on ice. After the reaction, adjust the pH to ~2.0 with cold 1 M HCl to quench the reaction and precipitate any unreacted fatty acid.

  • Initial Purification: Centrifuge the mixture to pellet the precipitated fatty acid. The supernatant containing the desired this compound is carefully collected.

  • Solvent Removal: The THF is removed from the supernatant under reduced pressure using a rotary evaporator.

  • Lyophilization: The remaining aqueous solution is flash-frozen in liquid nitrogen and lyophilized to obtain a crude powder of this compound.

Step 3: Purification by Reverse-Phase HPLC

The crude product is purified using reverse-phase HPLC.[7][8][10]

  • Prepare Mobile Phases:

    • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9 in ultrapure water.

    • Mobile Phase B: 100% Acetonitrile.

  • Dissolve Sample: Reconstitute the lyophilized crude product in a small volume of Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the very-long-chain acyl-CoA. A suggested gradient is provided in Table 2.

  • Collect Fractions: Collect the fractions corresponding to the major peak that elutes at the expected retention time for a very-long-chain acyl-CoA.

  • Post-Purification: Pool the collected fractions, remove the acetonitrile using a rotary evaporator, and lyophilize to obtain the pure this compound.

Characterization

UV-Vis Spectrophotometry

The concentration of the purified this compound can be determined by measuring its absorbance at 260 nm. The molar extinction coefficient for the adenine group of CoA at pH 7.0 is 16,400 M⁻¹cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The identity and purity of the final product should be confirmed by LC-MS.[11][12][13]

  • Method: Use a reverse-phase LC method similar to the purification step, coupled to a mass spectrometer.

  • Expected Mass: The system should be set to detect the expected molecular ion of this compound.

  • Fragmentation: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragment ions.[14]

Data Presentation

Table 1: Reagent Quantities for Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Suggested Mass/Volume
trans-2-Tetracosenoic acid1.0366.6310 mg
Triethylamine (TEA)1.1101.193.0 µL
Ethyl chloroformate1.1108.522.7 µL
Coenzyme A (trilithium salt)1.5785.3332 mg
Anhydrous THF--1 mL
0.5 M NaHCO₃--1 mL

Table 2: Suggested HPLC Gradient for Purification

Time (min)% Mobile Phase A% Mobile Phase B (ACN)
06040
401090
451090
506040
606040

Table 3: Expected Analytical Data for this compound

ParameterExpected Value
Molecular Formula C₄₅H₇₈N₇O₁₇P₃S
Monoisotopic Mass 1117.43 g/mol
[M+H]⁺ (Positive Ion MS) 1118.43 m/z
[M-H]⁻ (Negative Ion MS) 1116.43 m/z
UV λmax 260 nm

Visualizations

Chemical Synthesis Pathway

G cluster_activation Step 1: Mixed Anhydride Formation cluster_coupling Step 2: Coupling with CoA cluster_purification Step 3: Purification & Characterization C24_1 trans-2-Tetracosenoic Acid TEA_ECF + Triethylamine + Ethyl Chloroformate in THF, 0-4°C C24_1->TEA_ECF Anhydride Mixed Anhydride Intermediate TEA_ECF->Anhydride CoA Coenzyme A in NaHCO3 (aq) Anhydride->CoA Reaction Crude_Product Crude this compound CoA->Crude_Product HPLC Reverse-Phase HPLC Crude_Product->HPLC Pure_Product Pure this compound HPLC->Pure_Product Characterization LC-MS & UV-Vis Analysis Pure_Product->Characterization

Caption: Chemical synthesis pathway for this compound.

Experimental Workflow Diagram

workflow start Start: Reagents dissolve_fa Dissolve trans-2-Tetracosenoic Acid in anhydrous THF start->dissolve_fa prepare_coa Prepare Coenzyme A solution in aqueous NaHCO3 start->prepare_coa activate Activate with TEA and Ethyl Chloroformate at 0-4°C dissolve_fa->activate react Combine and react on ice activate->react prepare_coa->react quench Quench with HCl and centrifuge react->quench evaporate Remove THF via rotary evaporation quench->evaporate lyophilize1 Lyophilize to get crude product evaporate->lyophilize1 purify Purify by Reverse-Phase HPLC lyophilize1->purify lyophilize2 Lyophilize pure fractions purify->lyophilize2 analyze Characterize by LC-MS and UV-Vis lyophilize2->analyze end End: Pure Standard analyze->end

Caption: Step-by-step experimental workflow for synthesis.

References

Application Note: Quantitative Analysis of trans-2-tetracosenoyl-CoA in Cultured Cells by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, involved in energy production, lipid biosynthesis, and signaling. Very-long-chain acyl-CoAs, such as trans-2-tetracosenoyl-CoA (C24:1-CoA), are key players in pathways involving fatty acid elongation and the synthesis of complex lipids like sphingolipids and glycerolipids. The accurate quantification of specific acyl-CoA species in cultured cells is essential for understanding metabolic regulation and the mechanism of action of drugs targeting these pathways.

However, measuring these molecules presents significant challenges due to their low cellular abundance, inherent chemical instability, and the complexity of the cellular matrix. This application note provides a robust and sensitive method for the extraction and quantification of this compound from cultured cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate acyl-CoAs from cultured cells, followed by reversed-phase liquid chromatography to separate the analyte of interest from other cellular components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity and sensitivity of MRM allow for the precise measurement of sub-picomole amounts of this compound.[1] An odd-chain fatty acyl-CoA, such as C17:0-CoA or C25:0-CoA, is used as an internal standard to correct for variations in extraction efficiency and matrix effects.[1]

Materials and Reagents

  • Cell Culture: Adherent or suspension mammalian cell lines.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • 2-Propanol (LC-MS grade)

    • Chloroform (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium (B1175870) Acetate (B1210297) (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • This compound analytical standard (Custom synthesis or commercial supplier)

    • Heptadecanoyl-CoA (C17:0-CoA) or Pentacosanoyl-CoA (C25:0-CoA) as internal standard (IS)

  • Equipment:

    • Cell scraper (for adherent cells)

    • Tabletop centrifuge and microcentrifuge (refrigerated at 4°C)

    • Vortex mixer

    • Sonicator

    • Vacuum concentrator or nitrogen evaporator

    • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

    • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Experimental Protocols

Cell Culture and Harvesting
  • Culture cells to the desired confluency (typically 80-90%) in appropriate vessels (e.g., 10 cm dishes, providing ~1-10 million cells).

  • For Adherent Cells: Aspirate the culture medium and immediately wash the cell monolayer twice with 5-10 mL of ice-cold PBS.[2][3]

  • For Suspension Cells: Transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[3]

  • Proceed immediately to the extraction step to prevent degradation of acyl-CoAs.

Acyl-CoA Extraction

This protocol is adapted from established methods for robust recovery of very-long-chain acyl-CoAs.[4][5][6]

  • After the final PBS wash, add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) containing the internal standard (e.g., 20 ng of C17:0-CoA) directly to the cell plate or pellet.[5][7]

  • For Adherent Cells: Use a cell scraper to scrape the cells in the extraction solvent and transfer the lysate to a 1.5 mL microcentrifuge tube.[3]

  • For Suspension Cells: Resuspend the cell pellet thoroughly in the extraction solvent by vortexing.

  • Vortex the mixture vigorously for 1 minute, followed by sonication for 3 minutes in an ice-water bath.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[3][5]

  • Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.

  • Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 6.8).[3][8] Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet any insoluble material before transferring the supernatant to an autosampler vial.[5]

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 150 mm x 2.1 mm).[9]

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.[8][9]

    • Mobile Phase B: 95% Acetonitrile / 5% Water with 5 mM Ammonium Acetate.[9]

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient starts with low organic phase, ramping up to elute the very-long-chain acyl-CoAs.

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 98% B

      • 15-18 min: Hold at 98% B

      • 18.1-22 min: Return to 5% B and equilibrate.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Studies have shown positive ion mode to be more sensitive for very-long-chain acyl-CoAs.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions must be optimized by infusing the analytical standards. For C24:1-CoA, the protonated molecule [M+H]⁺ is selected as the precursor ion.

      • This compound (C24:1-CoA): m/z 1116.5 → [Product Ion]

      • Heptadecanoyl-CoA (C17:0-CoA, IS): m/z 1020.4 → [Product Ion]

    • Optimize parameters such as declustering potential (DP) and collision energy (CE) to maximize signal intensity for each transition.[1]

Data Presentation and Analysis

Quantification

Create a calibration curve by analyzing a series of known concentrations of the this compound standard spiked with a constant amount of the internal standard. Plot the peak area ratio (Analyte/IS) against the concentration of the analyte. The concentration of this compound in the cell extracts can then be determined from this curve. Normalize the final amount to the cell number or total protein content of the original sample.

Sample Data Table

The following table presents hypothetical data from an experiment measuring this compound levels in a cultured cell line (e.g., MCF7 cells, known to have high levels of VLCFAs) following treatment with a hypothetical inhibitor of fatty acid elongation.[1]

Sample GroupTreatmentnThis compound (fmol/10⁶ cells)Standard Deviationp-value
1Vehicle Control (DMSO)4185.415.2\multirow{2}{*}{<0.01}
2Inhibitor X (10 µM)492.19.8

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from cultured cells.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Culture (Adherent or Suspension) B 2. Harvest & Wash (Ice-Cold PBS) A->B C 3. Acyl-CoA Extraction (ACN:MeOH:H2O + Internal Standard) B->C D 4. Centrifugation (16,000 x g, 4°C) C->D E 5. Supernatant Collection & Drying D->E F 6. Sample Reconstitution E->F Dried Extract G 7. LC-MS/MS Analysis (C18 Separation, MRM Detection) F->G H 8. Data Processing (Peak Integration, Quantification) G->H I 9. Normalization (per cell number or protein) H->I J Quantitative Data Table (fmol/10⁶ cells) I->J Final Results

Caption: Workflow for quantifying this compound in cells.

References

Application Note & Protocol: In Vitro Assay for Trans-2-Enoyl-CoA Reductase (TECR) Activity Using Trans-2-Tetracosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The elongation of very-long-chain fatty acids (VLCFAs) is a critical metabolic process essential for the synthesis of complex lipids such as ceramides (B1148491) and sphingolipids. This process occurs in the endoplasmic reticulum through a four-step cycle, with each cycle extending the fatty acyl chain by two carbons. The final step of this cycle, the reduction of a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA, is catalyzed by the enzyme trans-2-enoyl-CoA reductase (TECR), also known as Tsc13 in yeast.[1] Dysregulation of VLCFA metabolism has been implicated in various metabolic disorders, making the enzymes of the fatty acid elongation cycle, including TECR, potential therapeutic targets.

This document provides a detailed protocol for an in vitro enzyme assay to measure the activity of TECR using trans-2-tetracosenoyl-CoA (a C24:1 enoyl-CoA) as a substrate. The assay is based on monitoring the consumption of the cofactor NADPH, which is oxidized during the reduction of the trans-2 double bond.

Signaling and Experimental Workflow

The fatty acid elongation cycle is a four-step process that sequentially adds two-carbon units to a growing fatty acyl-CoA chain. The substrate for the assay, this compound, is an intermediate in the final step of the elongation cycle that produces lignoceric acid (C24:0).

Fatty_Acid_Elongation_Cycle cluster_elongation Fatty Acid Elongation Cycle (Endoplasmic Reticulum) AcylCoA_n Acyl-CoA (n) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA_n->KetoacylCoA Condensation (ELOVLs) + Malonyl-CoA HydroxyacylCoA 3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA Reduction (KAR) + NADPH EnoylCoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration (HACD) AcylCoA_n2 Acyl-CoA (n+2) EnoylCoA->AcylCoA_n2 Reduction (TECR) + NADPH

Caption: The four sequential reactions of the fatty acid elongation cycle. The TECR-catalyzed reduction is the final step.

The experimental workflow for the TECR assay involves the preparation of reagents, incubation of the enzyme with the substrate and cofactor, and measurement of the resulting change in absorbance.

Experimental_Workflow Reagent_Prep Reagent Preparation (Buffer, NADPH, Substrate, Enzyme) Reaction_Setup Reaction Setup in Cuvette (Buffer, NADPH, Enzyme) Reagent_Prep->Reaction_Setup Pre_Incubation Pre-incubation (e.g., 5 min at 37°C) Reaction_Setup->Pre_Incubation Assay_Start Initiate Reaction (Add this compound) Pre_Incubation->Assay_Start Measurement Spectrophotometric Measurement (Monitor Absorbance at 340 nm) Assay_Start->Measurement Data_Analysis Data Analysis (Calculate Rate of NADPH Oxidation) Measurement->Data_Analysis

Caption: A generalized workflow for the in vitro TECR enzyme assay.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant TECR or microsomal preparations containing TECR.

  • Substrate: this compound.

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH).

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4).

  • Other: Nuclease-free water, spectrophotometer, and cuvettes.

Assay Protocol

This protocol is designed for a standard 1 mL reaction volume in a spectrophotometer cuvette. Volumes can be scaled down for microplate-based assays.

  • Prepare a 10X NADPH stock solution: Dissolve NADPH in the potassium phosphate buffer to a final concentration of 2 mM. Store on ice and protect from light.

  • Prepare a 10X substrate stock solution: Dissolve this compound in the potassium phosphate buffer to a final concentration of 0.5 mM. Due to the long acyl chain, sonication may be required to fully dissolve the substrate.

  • Set up the reaction mixture: In a cuvette, combine the following reagents:

    • 800 µL of 100 mM Potassium phosphate buffer (pH 7.4)

    • 100 µL of 2 mM NADPH stock solution (final concentration: 200 µM)

    • X µL of TECR enzyme preparation (the amount will depend on the enzyme's purity and activity)

    • (100 - X) µL of nuclease-free water

  • Equilibrate the reaction: Mix gently by pipetting and pre-incubate the mixture at 37°C for 5 minutes to establish a baseline temperature.

  • Establish a baseline reading: Place the cuvette in a spectrophotometer set to 37°C and record the absorbance at 340 nm for 1-2 minutes to ensure a stable baseline.

  • Initiate the reaction: Add 100 µL of the 0.5 mM this compound stock solution (final concentration: 50 µM) to the cuvette. Mix quickly but gently.

  • Measure NADPH oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record data points at regular intervals (e.g., every 15 seconds).

  • Control Reactions: Perform control reactions by omitting either the enzyme or the substrate to account for non-enzymatic NADPH oxidation or background absorbance changes.

Data Analysis
  • Determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

  • Calculate the rate of NADPH consumption using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Enzyme Activity (U/mL) = (ΔA340/min) / (ε * l) * 10^6

      • Where 'l' is the path length of the cuvette in cm.

      • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Data Presentation

The following tables provide example data for enzyme kinetics and the effect of an inhibitor on TECR activity, which could be generated using the described protocol.

Substrate Concentration [this compound] (µM)Initial Rate (ΔA340/min)Enzyme Activity (µmol/min/mg)
50.0250.40
100.0480.77
250.0951.53
500.1502.41
1000.2103.38
2000.2504.02

Table 1: Example kinetic data for TECR with varying concentrations of this compound.

Inhibitor Concentration (µM)% Inhibition of TECR Activity
00%
115.2%
545.8%
1068.5%
2585.1%
5092.3%

Table 2: Example data showing the inhibitory effect of a compound on TECR activity at a fixed substrate concentration.

Conclusion

The provided protocol offers a robust and reproducible method for assaying the activity of trans-2-enoyl-CoA reductase using the physiologically relevant substrate, this compound. This assay is suitable for various applications, including enzyme characterization, kinetic studies, and high-throughput screening for potential inhibitors in drug discovery programs targeting VLCFA metabolism.

References

Application Notes and Protocols for Trans-2-Tetracosenoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-tetracosenoyl-CoA is a critical intermediate in the metabolic pathway of very-long-chain fatty acids (VLCFAs), specifically in the peroxisomal beta-oxidation of tetracosenoic acid (C24:0, lignoceric acid) and nervonic acid (C24:1). As a transient species in this essential catabolic process, the quantification and analysis of this compound can provide valuable insights into the flux of VLCFA metabolism. Dysregulation of this pathway is implicated in several severe metabolic disorders, making this compound a potential biomarker for disease diagnosis and a target for therapeutic intervention. These application notes provide a comprehensive overview of its significance and detailed protocols for its analysis in a lipidomics context.

Biological Significance and Applications

This compound is formed during the first step of peroxisomal beta-oxidation of C24 fatty acids, catalyzed by acyl-CoA oxidases. Its subsequent metabolism is carried out by multifunctional enzymes. The steady-state concentration of this intermediate is typically low in healthy individuals, but its accumulation can signify a bottleneck in the beta-oxidation pathway.

Key Applications in Lipidomics Research:

  • Biomarker for Peroxisomal Disorders: Inborn errors of metabolism, such as Zellweger spectrum disorders (PBD-ZSD) and X-linked adrenoleukodystrophy (X-ALD), are characterized by impaired peroxisome function and the accumulation of VLCFAs.[1][2] Measuring the levels of this compound and other VLCFA-CoA species can serve as a diagnostic tool and help in monitoring disease progression and the efficacy of therapeutic strategies. The accumulation of peroxisomal metabolic intermediates, likely including acyl-CoA derivatives, is a hallmark of these conditions.[3]

  • Understanding Metabolic Flux: Quantifying this compound allows for a more dynamic view of fatty acid metabolism compared to measuring only the parent fatty acids. It can help in understanding the rate of VLCFA breakdown and identifying specific enzymatic deficiencies.

  • Drug Discovery and Development: For pharmaceutical companies developing therapies for metabolic disorders, monitoring the levels of this compound can be a crucial part of preclinical and clinical studies to assess the impact of a drug on the target pathway.

Quantitative Data Summary

The following table provides illustrative quantitative data for this compound levels in different biological samples. This data is representative of what might be expected in a lipidomics study and is intended for comparative purposes. Actual concentrations can vary depending on the specific experimental conditions and biological system.

Sample TypeConditionThis compound Concentration (pmol/mg protein)Fold Change
Human FibroblastsHealthy Control0.8 ± 0.2-
Human FibroblastsZellweger Syndrome Patient7.5 ± 1.8↑ 9.4
Human FibroblastsX-ALD Patient5.2 ± 1.3↑ 6.5
Mouse LiverWild Type (Control Diet)1.2 ± 0.3-
Mouse LiverPeroxisomal Deficient Model9.8 ± 2.5↑ 8.2

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol details a robust method for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general methodology is adapted from established protocols for long-chain and very-long-chain acyl-CoAs.[4][5]

1. Sample Preparation (from cultured cells or tissue homogenates)

  • Materials:

    • 5% (w/v) perchloric acid (PCA)

    • Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

    • Methanol (B129727) (MeOH), Acetonitrile (ACN), Ammonium (B1175870) hydroxide

    • Homogenizer

  • Procedure:

    • Harvest cells or weigh frozen tissue (~50-100 mg).

    • Immediately homogenize in ice-cold 5% PCA.

    • Spike the homogenate with the internal standard.

    • Centrifuge at 15,000 x g for 10 min at 4°C to pellet proteins and cellular debris.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with 5% methanol in water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with 100% methanol containing 0.1% ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate volume of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: linear gradient to 95% B

      • 15-20 min: hold at 95% B

      • 20.1-25 min: return to 5% B for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ ion for this compound is m/z 1118.7. This is calculated from the molecular formula C45H80N7O17P3S.

    • Product Ion (Q3): A common and specific fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.1 Da). Therefore, a key product ion would be m/z 611.6. Another characteristic product ion is derived from the adenosine (B11128) diphosphate (B83284) portion at m/z 428.1.

    • MRM Transitions:

      • This compound: 1118.7 -> 611.6

      • Internal Standard (C17:0-CoA): 1024.6 -> 517.5

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity of the specific MRM transitions.

3. Data Analysis and Quantification

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area).

  • Generate a calibration curve using a series of known concentrations of a synthetic this compound standard (if available) or a closely related VLCFA-CoA standard, spiked into a representative matrix.

  • Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.

  • Normalize the concentration to the initial amount of protein or tissue weight.

Visualizations

Signaling Pathways and Workflows

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Tetracosenoyl_CoA Tetracosenoyl-CoA (C24:0-CoA) Trans_2_Tetracosenoyl_CoA This compound Tetracosenoyl_CoA->Trans_2_Tetracosenoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-Hydroxy-tetracosenoyl-CoA Trans_2_Tetracosenoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (e.g., D-bifunctional protein) Ketoacyl_CoA 3-Keto-tetracosenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme Docosanoyl_CoA Docosanoyl-CoA (C22:0-CoA) Ketoacyl_CoA->Docosanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Peroxisomal beta-oxidation of Tetracosenoyl-CoA.

Lipidomics_Workflow Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in PCA + Internal Standard Sample->Homogenization Extraction Solid Phase Extraction (SPE) Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Integration, Quantification) Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Caption: Workflow for this compound analysis.

References

Navigating the Acquisition and Application of High-Purity trans-2-tetracosenoyl-CoA for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Sourcing and Procurement

Initial searches for commercially available, high-purity trans-2-tetracosenoyl-CoA reveal a notable absence from the catalogs of major chemical vendors. The specialized nature of this very long-chain acyl-CoA necessitates a custom synthesis approach. Several companies specialize in the synthesis of complex lipids and can be contracted to produce this compound to desired purity specifications.

Key providers of custom lipid synthesis services include:

  • Avanti Polar Lipids: Known for their expertise in lipid synthesis, Avanti offers custom synthesis services for novel or commercially unavailable lipid-related molecules.

  • BOC Sciences: This company provides custom synthesis of a wide range of molecules, including fatty acids and their derivatives, with options for specific chain lengths and functional groups.

  • Creative Biolabs: Offering a suite of custom lipid synthesis services, Creative Biolabs can tailor lipid molecules for various research and pharmaceutical applications.

When engaging a custom synthesis service, researchers should be prepared to provide detailed specifications, including the desired purity, quantity, and any specific analytical data required for quality control, such as HPLC, mass spectrometry, and NMR data.

Application Notes

Biological Significance: Trans-2-enoyl-CoA intermediates are crucial in the metabolic pathway of fatty acid elongation. Very long-chain fatty acids (VLCFAs), such as the 24-carbon backbone of tetracosenoic acid, are integral components of cellular membranes and are involved in various physiological and pathological processes. The this compound molecule is a key substrate for enzymes involved in the final reductive step of each elongation cycle.

Potential Research Applications:

  • Enzyme Kinetics and Inhibitor Screening: Utilize custom-synthesized this compound as a substrate to study the kinetics of enzymes such as trans-2-enoyl-CoA reductase. This is essential for understanding enzyme mechanisms and for screening potential inhibitors in drug discovery programs.

  • Metabolic Pathway Analysis: Introduce labeled versions (e.g., ¹³C or ²H) of this compound into cellular or in vitro systems to trace its metabolic fate and elucidate its role in lipid metabolism.

  • Biophysical Studies: Incorporate the acyl chain into model membranes to investigate the impact of very long-chain fatty acids on membrane properties such as fluidity, thickness, and lipid raft formation.

Experimental Protocols

The following is a generalized protocol for the use of custom-synthesized this compound in an in vitro enzyme assay.

1. Reconstitution and Quantification of this compound:

  • Reconstitution: Due to the amphipathic nature of acyl-CoAs, proper solubilization is critical. It is recommended to dissolve the lyophilized powder in a minimal amount of a suitable organic solvent (e.g., a small volume of ethanol (B145695) or DMSO) before diluting it with an aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid interference with the assay.

  • Quantification: The concentration of the stock solution should be accurately determined by UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA) and using an extinction coefficient of 16,400 M⁻¹cm⁻¹.

2. Enzyme Activity Assay (Example: trans-2-enoyl-CoA Reductase):

This protocol outlines a spectrophotometric assay to measure the activity of trans-2-enoyl-CoA reductase, which catalyzes the NADPH-dependent reduction of the trans-2 double bond.

  • Assay Principle: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹).

  • Reagents:

    • Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4.

    • NADPH stock solution (e.g., 10 mM in assay buffer).

Application Notes and Protocols for the Separation of trans-2-Tetracosenoyl-CoA from its cis Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosenoyl-CoA (C24:1-CoA) is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). The geometric configuration of the double bond, either cis or trans, can significantly influence its metabolic fate and downstream signaling effects. For instance, the accumulation of specific VLCFAs is associated with several metabolic disorders. Therefore, the ability to accurately separate and quantify the cis and trans isomers of 2-tetracosenoyl-CoA is paramount for research in lipid metabolism, drug development, and diagnostics.

This document provides detailed application notes and experimental protocols for the analytical separation of trans-2-tetracosenoyl-CoA from its cis isomer, with a focus on Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) and Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry.

Analytical Challenges and Strategies

The primary challenge in separating cis and trans isomers of long-chain acyl-CoAs lies in their similar physicochemical properties. The large, polar coenzyme A moiety dominates the molecule's overall polarity, often masking the subtle differences in the hydrophobicity and shape of the acyl chain conferred by the double bond geometry.

To overcome this, specialized chromatographic techniques that can interact with the double bond are required. Silver ion chromatography is particularly effective as the silver ions form reversible complexes with the π-electrons of the double bond, with the strength of this interaction being dependent on the steric accessibility of the double bond (cis isomers interact more strongly than trans isomers). Supercritical fluid chromatography offers an alternative approach, providing high-resolution separation based on polarity and molecular shape.

Recommended Analytical Techniques

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

Ag+-HPLC is a powerful technique for the separation of unsaturated lipids based on the number, position, and geometry of double bonds. The stationary phase is impregnated with silver ions, which interact more strongly with the less sterically hindered cis double bonds, leading to their longer retention compared to trans isomers.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers high efficiency and unique selectivity for isomers. The separation of cis and trans isomers by SFC is influenced by differences in their polarity and molecular shape, which affect their solubility and interaction with the stationary phase.

Data Presentation

The following tables summarize the expected chromatographic parameters for the separation of this compound and cis-2-tetracosenoyl-CoA using the proposed methods. Please note that these are representative values and may vary depending on the specific instrument, column, and experimental conditions.

Table 1: Expected Retention Times for Ag+-HPLC-MS Analysis

AnalyteExpected Retention Time (min)
This compound15.2
cis-2-Tetracosenoyl-CoA18.5

Table 2: Expected Retention Times for SFC-MS Analysis

AnalyteExpected Retention Time (min)
This compound8.3
cis-2-Tetracosenoyl-CoA9.1

Experimental Protocols

Protocol 1: Separation of this compound and cis-2-Tetracosenoyl-CoA by Ag+-HPLC-MS

Objective: To separate and quantify the cis and trans isomers of 2-tetracosenoyl-CoA using a silver ion-impregnated stationary phase coupled with mass spectrometric detection.

Materials:

  • HPLC System: A binary pump HPLC system with a temperature-controlled column compartment and autosampler.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A commercially available or laboratory-prepared silver ion HPLC column (e.g., ChromSpher 5 Lipids, or a silica-based column impregnated with silver nitrate).

  • Mobile Phase A: Hexane

  • Mobile Phase B: Acetonitrile

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) for sample clean-up and concentration.

  • Standards: Purified this compound and cis-2-tetracosenoyl-CoA.

Procedure:

  • Sample Preparation:

    • Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • Isolate the acyl-CoA fraction using solid-phase extraction.

    • Reconstitute the dried acyl-CoA extract in a solvent compatible with the initial mobile phase conditions.

  • Ag+-HPLC Conditions:

    • Column Temperature: 20°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 1% B

      • 5-25 min: Linear gradient from 1% to 10% B

      • 25-30 min: Hold at 10% B

      • 30.1-35 min: Return to 1% B and equilibrate

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source Temperature: 350°C

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 50 V

    • Collision Energy: 30 eV (for MS/MS)

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

      • MRM Transition for Tetracosenoyl-CoA: Precursor ion (Q1): m/z of [M+H]+; Product ion (Q3): m/z corresponding to a characteristic fragment of the CoA moiety.

Expected Results: The trans isomer is expected to elute before the cis isomer due to its weaker interaction with the silver ions on the stationary phase.

Protocol 2: Separation of this compound and cis-2-Tetracosenoyl-CoA by SFC-MS

Objective: To achieve a rapid and high-resolution separation of cis and trans 2-tetracosenoyl-CoA isomers using SFC coupled with mass spectrometry.

Materials:

  • SFC System: An analytical SFC system with a back-pressure regulator and a temperature-controlled column compartment.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an ESI or APCI source.

  • Column: A stationary phase suitable for isomer separation (e.g., a polar-embedded or chiral stationary phase).

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol with 0.1% ammonium (B1175870) hydroxide

  • Sample Preparation: As described in Protocol 1.

  • Standards: Purified this compound and cis-2-tetracosenoyl-CoA.

Procedure:

  • Sample Preparation: As described in Protocol 1.

  • SFC Conditions:

    • Column Temperature: 40°C

    • Back Pressure: 150 bar

    • Flow Rate: 2.0 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-12 min: Linear gradient from 5% to 30% B

      • 12-15 min: Hold at 30% B

      • 15.1-18 min: Return to 5% B and equilibrate

  • Mass Spectrometry Conditions: As described in Protocol 1.

Expected Results: The two isomers will be separated based on their differential solubility in the supercritical fluid and interaction with the stationary phase. The elution order will depend on the specific column chemistry.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection and Analysis biological_sample Biological Sample lipid_extraction Lipid Extraction biological_sample->lipid_extraction spe_cleanup SPE Cleanup of Acyl-CoAs lipid_extraction->spe_cleanup reconstitution Reconstitution spe_cleanup->reconstitution hplc_sfc Ag+-HPLC or SFC reconstitution->hplc_sfc separation Isomer Separation hplc_sfc->separation ms_detection Mass Spectrometry separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis metabolic_pathway cluster_vlcfa_metabolism VLCFA Metabolism vlcfa Very-Long-Chain Fatty Acid (e.g., Tetracosenoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase vlcfa->acyl_coa_synthetase cis_coa cis-2-Tetracosenoyl-CoA acyl_coa_synthetase->cis_coa isomerase Isomerase cis_coa->isomerase elongation Elongation cis_coa->elongation desaturation Desaturation cis_coa->desaturation trans_coa This compound beta_oxidation Peroxisomal Beta-Oxidation trans_coa->beta_oxidation isomerase->trans_coa

Detecting Elusive Lipids: Protocols for Trans-2-Tetracosenoyl-CoA Analysis in Plants and Microalgae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide for the detection and quantification of trans-2-tetracosenoyl-CoA, a key intermediate in very-long-chain fatty acid (VLCFA) metabolism. These detailed application notes and protocols address the analytical challenges posed by the low abundance and instability of this molecule in plant and microalgae samples, providing a clear pathway for its accurate measurement. The primary method of choice for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity.

Introduction to this compound and its Significance

This compound is a critical, yet transient, metabolite in the fatty acid elongation cycle, a process responsible for the synthesis of VLCFAs (fatty acids with 20 or more carbons).[1][2][3] In plants, these VLCFAs are precursors to a wide array of essential compounds, including cuticular waxes, suberin, and components of seed storage oils and cellular membranes.[1][4][5] The regulation of VLCFA biosynthesis is vital for normal plant development and stress responses.[2] In microalgae, the lipid metabolism pathways, including the synthesis of VLCFAs, are of significant interest for the production of biofuels and other high-value bioproducts. Understanding the flux through these pathways by measuring intermediates like this compound is crucial for metabolic engineering efforts.

The detection of this compound is challenging due to its low intracellular concentrations and its susceptibility to degradation. The protocols outlined below provide a robust framework for the successful extraction, separation, and quantification of this and other VLCFA-CoAs.

Data Presentation: Quantitative Analysis of Very-Long-Chain Acyl-CoAs

While specific quantitative data for this compound in plant and microalgae tissues is not extensively documented in publicly available literature, the following table provides representative data for other very-long-chain acyl-CoAs quantified from biological matrices using LC-MS/MS. This illustrates the typical concentration ranges and the data format for such analyses. Researchers can adapt the described protocols to generate similar data for this compound.

Acyl-CoA SpeciesSample MatrixConcentration (pmol/mg protein)Analytical MethodReference
Behenoyl-CoA (C22:0)Human Fibroblasts~ 0.8LC-MS/MS(Haynes et al., 2008)
Lignoceroyl-CoA (C24:0)Human Fibroblasts~ 1.2LC-MS/MS(Haynes et al., 2008)
Cerotoyl-CoA (C26:0)Human Fibroblasts~ 0.5LC-MS/MS(Haynes et al., 2008)
Palmitoyl-CoA (C16:0)Arabidopsis thaliana seedlings~ 3.5HPLC-fluorescence(Larson et al., 2002)
Stearoyl-CoA (C18:0)Arabidopsis thaliana seedlings~ 1.0HPLC-fluorescence(Larson et al., 2002)

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of very-long-chain acyl-CoAs in biological samples.[6][7][8]

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Plant Tissues

Materials:

  • Plant tissue (e.g., developing seeds, leaves)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 100 mM potassium phosphate (B84403) (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • 2-propanol

  • Internal Standards (e.g., odd-chain acyl-CoAs like C17:0-CoA, C23:0-CoA)

  • Microcentrifuge tubes (2 mL)

  • Homogenizer

  • Centrifuge (capable of 16,000 x g at 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: 50:50 (v/v) methanol:water

Procedure:

  • Sample Collection and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: a. Transfer approximately 40-50 mg of the frozen powder to a 2 mL microcentrifuge tube. b. Add 0.5 mL of ice-cold Extraction Buffer and 0.5 mL of a solvent mixture of ACN:2-propanol:methanol (3:1:1). c. Add a known amount of internal standard. d. Homogenize the sample on ice using a mechanical homogenizer. e. Vortex for 2 minutes, then sonicate for 3 minutes. f. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction: Re-extract the pellet with another 0.5 mL of the ACN:2-propanol:methanol solvent mixture. Centrifuge again and combine the supernatants.

  • Drying: Dry the combined supernatants under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of Reconstitution Solvent. Vortex and centrifuge at high speed for 10 minutes at 4°C to pellet any insoluble material.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of Acyl-CoAs from Microalgae

Materials:

  • Microalgae culture

  • Centrifuge

  • Ice-cold 0.9% NaCl solution

  • Bead beater and glass beads (0.5 mm)

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v)

  • Internal Standards

  • Phase Separation Solution: 0.9% NaCl in water

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: 50:50 (v/v) methanol:water

Procedure:

  • Cell Harvesting: Harvest microalgae cells from the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet with ice-cold 0.9% NaCl solution to remove residual media components. Centrifuge again and discard the supernatant.

  • Cell Lysis: a. Resuspend the cell pellet in a small volume of ice-cold water. b. Transfer the cell suspension to a bead beater tube containing glass beads. c. Disrupt the cells using a bead beater (perform in short bursts with cooling on ice in between to prevent sample heating).

  • Lipid Extraction: a. To the lysed cell suspension, add Extraction Solvent (chloroform:methanol) and a known amount of internal standard. The final solvent to sample ratio should be approximately 20:1 (v/v). b. Vortex vigorously for 20 minutes at room temperature.

  • Phase Separation: a. Add the Phase Separation Solution (0.2 volumes of the total liquid) and vortex briefly. b. Centrifuge at low speed (e.g., 2,000 x g for 5 minutes) to separate the phases. c. Acyl-CoAs will partition into the upper aqueous-methanolic phase.

  • Supernatant Collection: Carefully collect the upper phase.

  • Drying and Reconstitution: Dry the collected supernatant under nitrogen and reconstitute in Reconstitution Solvent as described in Protocol 1.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (e.g., 15 mM, pH 10.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over approximately 20-30 minutes. The exact gradient should be optimized for the separation of VLCFA-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]+) for this compound: The exact m/z will depend on the precise atomic composition.

  • Product Ions: Common fragment ions for acyl-CoAs result from the neutral loss of 507 Da (phosphoadenosine diphosphate) or correspond to the acyl-pantetheine fragment.[8][9] Specific transitions for this compound and internal standards must be determined by direct infusion of standards.

  • Collision Energy and other MS parameters: These need to be optimized for each specific acyl-CoA to achieve maximum sensitivity.

Visualizations

Metabolic Context of this compound

The following diagram illustrates the position of this compound within the very-long-chain fatty acid elongation cycle in the endoplasmic reticulum of plant cells.

fatty_acid_elongation cluster_cycle VLCFA Elongation Cycle (in ER) acyl_coa Acyl-CoA (C22) ketoacyl_coa 3-Ketoacyl-CoA (C24) acyl_coa->ketoacyl_coa KCS (Condensation) hydroxyacyl_coa 3-Hydroxyacyl-CoA (C24) ketoacyl_coa->hydroxyacyl_coa KCR (Reduction) nadp1 NADP+ ketoacyl_coa->nadp1 - NADP+ trans_enoyl_coa trans-2-Enoyl-CoA (C24) (this compound) hydroxyacyl_coa->trans_enoyl_coa HCD (Dehydration) h2o H₂O hydroxyacyl_coa->h2o - H₂O saturated_acyl_coa Acyl-CoA (C24) trans_enoyl_coa->saturated_acyl_coa ECR (Reduction) nadp2 NADP+ trans_enoyl_coa->nadp2 - NADP+ downstream Further Elongation or Incorporation into Lipids saturated_acyl_coa->downstream malonyl_coa Malonyl-CoA malonyl_coa->ketoacyl_coa + Malonyl-CoA nadph1 NADPH nadph1->hydroxyacyl_coa + NADPH nadph2 NADPH nadph2->saturated_acyl_coa + NADPH

Caption: VLCFA Elongation Cycle in Plants.

Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the general workflow for the analysis of this compound from biological samples.

experimental_workflow sample Plant or Microalgae Sample harvest Harvesting & Quenching (Liquid Nitrogen) sample->harvest extraction Homogenization & Extraction (with Internal Standard) harvest->extraction separation Phase Separation & Supernatant Collection extraction->separation drying Drying under Nitrogen separation->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis (C18 column, ESI+, MRM) reconstitution->lcms data Data Processing & Quantification lcms->data

References

Troubleshooting & Optimization

How to prevent the degradation of trans-2-tetracosenoyl-CoA during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-tetracosenoyl-CoA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you prevent its degradation during sample extraction and ensure accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Issue Potential Cause Recommended Solution
Low or no detection of this compound Enzymatic Degradation: Endogenous enzymes such as acyl-CoA hydrolases (thioesterases) may have degraded the target molecule.Immediately quench enzymatic activity upon sample collection. Rapidly freeze-clamp tissue samples in liquid nitrogen. For cultured cells, aspirate media and immediately add a pre-chilled extraction solvent.[1]
Chemical Degradation (Hydrolysis): The thioester bond is susceptible to hydrolysis, especially at non-optimal pH.Maintain a slightly acidic pH (around 4.5-6.0) during extraction. Use buffers such as potassium phosphate (B84403) or ammonium (B1175870) acetate.[2]
Oxidative Damage: The double bond in the trans-2 configuration can be a target for oxidation.Work quickly and on ice. Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent, though compatibility with downstream analysis must be verified.
Poor Extraction Efficiency: Incomplete lysis of cells or tissues, or use of a suboptimal solvent system.Use a proven extraction solvent mixture. A common and effective method involves a monophasic mixture of acetonitrile, isopropanol, and an acidic aqueous buffer.[2] Ensure thorough homogenization of the sample.
High Variability Between Replicates Inconsistent Sample Handling: Differences in the time between sample collection and quenching of enzymatic activity.Standardize the sample collection and extraction workflow to minimize time variability. Process all samples in an identical manner.
Precipitation of Analyte: Long-chain acyl-CoAs can be poorly soluble in certain aqueous-organic mixtures.Ensure the final extraction mixture is a single phase before any centrifugation steps designed to pellet protein. Adjust solvent ratios if necessary.
Adsorption to Surfaces: The hydrophobic acyl chain and the charged CoA moiety can lead to non-specific binding to plasticware and glassware.Use low-adhesion polypropylene (B1209903) tubes. Some protocols suggest derivatization of the phosphate groups to reduce surface affinity.[2]
Presence of Interfering Peaks in Chromatogram Co-extraction of Other Lipids: The extraction method may not be selective enough for acyl-CoAs.Incorporate a solid-phase extraction (SPE) step after the initial extraction to purify the acyl-CoA fraction. Mixed-mode or anion-exchange SPE cartridges are often effective.[2]
Degradation Products: Peaks may correspond to the free fatty acid (tetracosenoic acid) or other breakdown products.Review and optimize the sample handling and extraction procedure to minimize degradation as described above. Analyze for the expected degradation products to confirm.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The most significant and rapid cause of degradation is enzymatic activity from endogenous acyl-CoA hydrolases (thioesterases).[1] These enzymes cleave the thioester bond, releasing coenzyme A and the free fatty acid. Therefore, immediate and effective quenching of all enzymatic activity is the most critical step in the extraction process.

Q2: What is the optimal temperature for sample extraction and storage?

A2: All extraction steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation. For short-term storage of extracts (up to 48 hours), 4°C is acceptable, provided the sample is in a stability-tested solvent. For long-term storage, samples should be stored at -80°C.

Q3: Which solvent system is best for extracting this compound?

A3: A monophasic solvent system is generally preferred for initial extraction to ensure complete denaturation of proteins and extraction of the amphipathic acyl-CoA molecule. A mixture of acetonitrile, isopropanol, and an acidic aqueous buffer (e.g., 100 mM KH₂PO₄, pH 4.9) has been shown to be effective for long-chain acyl-CoAs.[2] Some studies also utilize a mixture of acetonitrile, methanol, and water.[3][4]

Q4: How can I improve the recovery of this compound?

A4: To improve recovery, ensure thorough homogenization of the tissue or cell pellet in the extraction solvent. The use of an internal standard, such as a structurally similar odd-chain or stable-isotope labeled acyl-CoA, is crucial for accurately correcting for losses during sample preparation.[2] A subsequent solid-phase extraction (SPE) step can help concentrate the analyte and remove interfering substances.

Q5: Is pH a critical factor during extraction?

A5: Yes, pH is critical. The thioester bond of acyl-CoAs is more stable under slightly acidic conditions (pH 4.5-6.0). Alkaline conditions will promote hydrolysis. Therefore, the use of an acidic buffer in the extraction solvent is highly recommended.[2]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissue Samples

This protocol is adapted from methods optimized for long-chain acyl-CoA analysis.

  • Sample Preparation:

    • Excise tissue and immediately freeze-clamp it in liquid nitrogen.

    • Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction:

    • Weigh a specific amount of frozen tissue powder (e.g., 50-100 mg) into a pre-chilled tube.

    • Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

    • Homogenize the sample thoroughly using a glass homogenizer on ice.

    • Add 2.0 mL of ice-cold 2-propanol and homogenize again.

    • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

    • Vortex the mixture vigorously for 5 minutes at 4°C.

  • Phase Separation and Purification:

    • Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.

    • Carefully transfer the upper phase containing the acyl-CoAs to a new tube.

    • Dilute the extract with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9).

    • (Optional but Recommended) Proceed with solid-phase extraction (SPE) for further purification and concentration.

  • Analysis:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for your analytical platform (e.g., LC-MS/MS).

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the solvent and storage conditions. The following table summarizes the stability of various acyl-CoA standards in different solvents, presented as the coefficient of variation (CV) over 48 hours at 4°C. Lower CV values indicate higher stability. While this compound was not explicitly tested, the data for other long-chain acyl-CoAs provide a strong indication of suitable solvent systems.

Acyl-CoASolvent A (Acetonitrile/Methanol/Water)Solvent B (Isopropanol/Acetonitrile/Water)Solvent C (Methanol/Water)
Palmitoyl-CoA (C16:0)5.2%6.8%10.5%
Stearoyl-CoA (C18:0)4.9%6.5%11.2%
Oleoyl-CoA (C18:1)5.5%7.1%12.1%
Arachidonoyl-CoA (C20:4)6.1%8.2%14.3%
Lignoceroyl-CoA (C24:0)7.3%9.5%16.8%
Data adapted from studies on long-chain acyl-CoA stability.[4] This table illustrates relative stability trends.

Visualizations

Metabolic Pathway: Fatty Acid Elongation

The following diagram illustrates the fatty acid elongation cycle, where trans-2-enoyl-CoA intermediates are formed and subsequently reduced. This compound is an intermediate in the elongation pathway leading to very-long-chain fatty acids.

fatty_acid_elongation Acyl_CoA Acyl-CoA (C22) cond_point Acyl_CoA->cond_point Malonyl_CoA Malonyl-CoA Malonyl_CoA->cond_point Ketoacyl_CoA 3-Ketoacyl-CoA (C24) red1_point Ketoacyl_CoA->red1_point Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C24) deh_point Hydroxyacyl_CoA->deh_point Enoyl_CoA trans-2-Enoyl-CoA (C24) (this compound) red2_point Enoyl_CoA->red2_point Elongated_Acyl_CoA Acyl-CoA (C24) cond_point->Ketoacyl_CoA Condensation (ELOVL) red1_point->Hydroxyacyl_CoA Reduction (KAR) deh_point->Enoyl_CoA Dehydration (HACD) red2_point->Elongated_Acyl_CoA Reduction (TER)

Caption: The four sequential reactions of the fatty acid elongation cycle.

Experimental Workflow

This diagram outlines the key steps for the successful extraction and analysis of this compound, emphasizing points where degradation can occur.

experimental_workflow Start Sample Collection (Tissue or Cells) Quench Immediate Quenching (Liquid N2 / Cold Solvent) Start->Quench Critical Step: Prevent Enzymatic Degradation Homogenize Homogenization (in Acidic Buffer + Organic Solvent) Quench->Homogenize Extract Extraction & Centrifugation Homogenize->Extract Prevent Hydrolysis Purify Purification (Optional) (Solid-Phase Extraction) Extract->Purify Analyze LC-MS/MS Analysis Extract->Analyze Direct Analysis Purify->Analyze

Caption: Recommended workflow for this compound sample preparation.

References

Optimizing mass spectrometry parameters for enhanced detection of trans-2-tetracosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trans-2-tetracosenoyl-CoA and other very long-chain acyl-CoA thioesters using Electrospray Ionization (ESI) Mass Spectrometry. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my this compound consistently low?

A1: Low signal intensity for very long-chain acyl-CoAs like this compound is a frequent issue. Several factors can contribute to this:

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is significantly more sensitive than negative ion mode. Ensure you are operating in positive ion mode for the best signal.

  • Poor Ionization Efficiency: The large and amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response.

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.[1]

  • Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+). This division of the signal lowers the intensity of any single species.

  • Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled. It is also advisable to use glass vials instead of plastic to reduce signal loss.[2]

Q2: I am observing unexpected peaks in my mass spectrum. Could this be in-source fragmentation?

A2: Yes, in-source fragmentation is a common phenomenon in the analysis of acyl-CoAs.[1] For this compound, you should be looking for the protonated molecule [M+H]+. If you observe significant ions at lower m/z values that do not correspond to expected adducts, you may be experiencing in-source fragmentation. A common fragmentation pattern for acyl-CoAs in positive ion mode is a neutral loss of 507 Da (corresponding to the 3'-phospho-ADP moiety) or a fragment ion at m/z 428.[3][4][5] To mitigate this, carefully optimize the cone/fragmentor voltage and source temperatures.

Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?

A3: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs exhibit characteristic fragmentation patterns. For this compound, you should expect to see:

  • A product ion resulting from the neutral loss of 507.0 Da from the precursor ion. This is a highly characteristic fragmentation for acyl-CoAs.[3][6][7]

  • A common fragment ion at m/z 428 , which represents the CoA moiety.[3][4][5]

These characteristic fragments are ideal for developing sensitive and specific Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) assays.[3][8][9]

Q4: My results are not reproducible. What are the likely causes?

A4: Poor reproducibility in acyl-CoA analysis can stem from several sources:

  • Sample Preparation: Inconsistent extraction efficiency can lead to variability.[8] Acyl-CoAs are prone to degradation, so it is crucial to maintain a consistent and rapid sample preparation workflow, preferably at low temperatures and controlled pH.

  • Chromatography: Shifts in retention time can affect peak integration and quantification. Ensure your LC system is well-maintained and the column is properly equilibrated before each run. The use of a C8 or C18 reversed-phase column with a binary gradient of ammonium hydroxide (B78521) or ammonium acetate in water and acetonitrile (B52724) is common.[8][9]

  • Instrument Instability: Fluctuations in the ESI source can lead to variable signal intensity. Allow the mass spectrometer to stabilize adequately and monitor for any spray instability during the analytical run.

Troubleshooting Guide

Issue: Low or No Signal for this compound

This troubleshooting guide follows a logical workflow to diagnose and resolve issues with low signal intensity.

LowSignalTroubleshooting start_node Start: Low Signal decision_node decision_node start_node->decision_node Check Ionization Mode process_node process_node decision_node->process_node Is it Positive Ion Mode? solution_node Switch to Positive Ion Mode decision_node->solution_node No decision_node_2 Check MS Parameters process_node->decision_node_2 Yes process_node->decision_node_2 process_node_2 Optimize Source Voltage, Temperatures, and Gas Flows. (See Table 1) decision_node_2->process_node_2 Are parameters optimized? solution_node_2 Refer to Optimization Tables decision_node_2->solution_node_2 No decision_node_3 Check Mobile Phase process_node_2->decision_node_3 Parameters Optimized process_node_3 Incorporate 5-10 mM Ammonium Acetate or Ammonium Hydroxide. decision_node_3->process_node_3 Is an additive present? solution_node_3 Add Mobile Phase Modifier decision_node_3->solution_node_3 No decision_node_4 Review Sample Prep process_node_3->decision_node_4 Additive Present process_node_4 Ensure rapid extraction at low temperature and controlled pH. Use glass vials. decision_node_4->process_node_4 Is sample handling optimal? solution_node_4 Improve Sample Handling decision_node_4->solution_node_4 No solution_node_5 Signal Restored process_node_4->solution_node_5 Problem Solved

Caption: Troubleshooting workflow for low signal intensity of this compound.

Data Presentation: Mass Spectrometry Parameter Optimization

Optimizing ESI source parameters is crucial for maximizing the signal of the precursor ion while minimizing in-source fragmentation. The values in the tables below are recommended starting points and should be optimized for your specific instrument.

Table 1: Recommended ESI Source Parameter Starting Points for Acyl-CoA Analysis

ParameterRecommended RangePurpose & Optimization Notes
Ionization Mode PositiveGenerally provides higher sensitivity for acyl-CoAs.
Capillary/Spray Voltage 3.0 - 4.5 kVGenerates the electrospray. Optimize for maximum stable signal of the [M+H]+ ion.
Cone/Fragmentor Voltage 30 - 60 VCritical Parameter. Too low can result in poor ion transmission; too high will cause in-source fragmentation. Optimize for the highest precursor ion signal with minimal fragmentation.
Source Temperature 100 - 130 °CAids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.
Desolvation Gas Temp. 350 - 500 °CAids in desolvation. Higher temperatures can improve the signal but may also promote degradation if too high.[10]
Desolvation Gas Flow 500 - 800 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.
Nebulizer Gas Pressure 30 - 60 psiControls the formation of the aerosol. Adjust for a stable spray.[10]

Table 2: Comparison of Common Mobile Phase Additives for Acyl-CoA Analysis

AdditiveTypical ConcentrationIonization ModeEfficacyNotes
Ammonium Acetate 5 - 10 mMPositiveGoodCan significantly improve protonation and signal response.
Ammonium Hydroxide (to pH 10.5)PositiveGoodUsed for high pH reversed-phase chromatography to improve separation.[9]
Triethylamine Acetate (gradient)NegativeGoodCan be effective but may be less common for positive mode analysis.[11]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound

This protocol is a general guideline based on methods for long and very long-chain acyl-CoAs.[8][9][11] Instrument-specific optimization is required.

1. Sample Extraction:

  • Homogenize tissue or cell samples in a cold extraction buffer.

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoAs.[9][12]

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50:50 methanol:water with a mobile phase additive).[8]

2. Liquid Chromatography:

  • Column: C8 or C18 reversed-phase column (e.g., 1.7 µm particle size).[8][9]

  • Mobile Phase A: 5-10 mM Ammonium Acetate or Ammonium Hydroxide in Water.

  • Mobile Phase B: Acetonitrile (with the same additive if desired).

  • Gradient: Develop a suitable gradient from a low to a high percentage of Mobile Phase B to elute the very long-chain acyl-CoA.

  • Flow Rate: 200 - 400 µL/min.

  • Column Temperature: 40 - 50 °C.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MS1 Scan: Scan a mass range that includes the predicted m/z of the [M+H]+ ion for this compound.

  • MS/MS (for quantification):

    • Precursor Ion (Q1): The m/z of the [M+H]+ ion of this compound.
    • Product Ion (Q3): Select a characteristic fragment, such as the product from the neutral loss of 507 Da.[3][7]
    • Collision Energy: Optimize to maximize the signal of the selected product ion.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Homogenization sp2 Solid-Phase Extraction (SPE) sp1->sp2 sp3 Drying & Reconstitution sp2->sp3 lc1 Injection sp3->lc1 lc2 Reversed-Phase Separation (C8 or C18 Column) lc1->lc2 ms1 Positive ESI lc2->ms1 ms2 Full Scan (MS1) ms1->ms2 ms3 Tandem MS (MS/MS) (Precursor -> Product Ion) ms2->ms3 da1 Peak Integration ms3->da1 da2 Quantification da1->da2

References

Technical Support Center: Quantification of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of very-long-chain acyl-CoAs (VLC-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex analytical challenges encountered during VLC-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying very-long-chain acyl-CoAs?

A1: The quantification of VLC-CoAs presents several analytical hurdles. These molecules are present at low physiological concentrations, are structurally diverse, and can be unstable during sample handling and extraction. Key challenges include:

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly at neutral or alkaline pH.

  • Extraction Inefficiency: Due to their amphipathic nature, efficiently extracting VLC-CoAs from complex biological matrices is challenging.

  • Chromatographic Issues: Poor peak shape, including tailing, is a common problem in liquid chromatography (LC) due to the interaction of the phosphate (B84403) groups with the stationary phase.[1][2]

  • Mass Spectrometry Detection: Ion suppression from co-eluting matrix components can significantly impact the accuracy and sensitivity of quantification by mass spectrometry (MS).[3][4]

  • Lack of Standards: Commercially available internal standards for every VLC-CoA species are limited, complicating accurate quantification.[5][6]

Q2: Why is the choice of internal standard so critical for accurate VLC-CoA quantification?

A2: The choice of internal standard (IS) is crucial for correcting variability throughout the entire analytical process, including extraction efficiency, sample loss, and matrix effects in the MS source.[5][6] An ideal IS is a stable, isotopically labeled version of the analyte, as it shares very similar chemical and physical properties.[5] However, these are not always available. When using a non-isotopically labeled IS, it is essential to select one with a chain length and saturation level as close as possible to the analyte of interest to ensure similar extraction recovery and ionization efficiency.[5][6] Using a single IS for a wide range of VLC-CoAs can lead to significant quantification errors.

Q3: What are the most common sources of ion suppression in VLC-CoA analysis and how can they be mitigated?

A3: Ion suppression is a major concern in LC-MS-based lipidomics and occurs when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] Common sources of ion suppression in biological samples include salts, phospholipids, and other highly abundant lipids.[7]

Mitigation strategies include:

  • Effective Sample Preparation: Utilizing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[7]

  • Chromatographic Separation: Optimizing the LC method to separate VLC-CoAs from the bulk of matrix components is a primary strategy. This can involve adjusting the gradient, changing the stationary phase, or using techniques like hydrophilic interaction liquid chromatography (HILIC).

  • Dilution: Diluting the sample can reduce the concentration of interfering species, though this may compromise the detection of low-abundance VLC-CoAs.

  • Use of Appropriate Internal Standards: A co-eluting internal standard can help to compensate for the effects of ion suppression.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the quantification of VLC-CoAs.

Problem 1: Low or No Analyte Signal
Possible Cause Suggested Solution
Degradation of VLC-CoAs Ensure all sample preparation steps are performed on ice and use acidic buffers (pH 4-5) to minimize thioester hydrolysis. Store samples at -80°C and avoid repeated freeze-thaw cycles.
Inefficient Extraction Optimize the extraction solvent system. A common approach is a two-phase extraction using a mixture of an organic solvent (e.g., acetonitrile, isopropanol) and an acidic aqueous buffer.[8] Ensure thorough homogenization of the tissue or cells.
Poor Ionization in MS Check and optimize MS source parameters (e.g., spray voltage, gas flow, temperature).[9] Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a low concentration of a volatile acid like formic acid).
Analyte Loss During Sample Preparation Minimize the number of transfer steps. Use low-binding tubes and pipette tips. Ensure any evaporation steps are not to complete dryness, as this can lead to irreversible adsorption to surfaces.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase The phosphate groups of the CoA moiety can interact with residual silanols on silica-based C18 columns, causing peak tailing.[1] Use a column with end-capping or a hybrid particle technology. Operating at a slightly acidic pH can also help to suppress silanol (B1196071) ionization.
Inappropriate Mobile Phase Ensure the mobile phase has sufficient ionic strength to shield interactions between the analyte and the stationary phase. The use of ion-pairing reagents can improve peak shape but may cause ion suppression.[10]
Column Overload Inject a smaller sample volume or dilute the sample.[11]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.
Problem 3: High Variability in Quantitative Results
Possible Cause Suggested Solution
Inconsistent Extraction Efficiency Ensure the homogenization and extraction procedures are highly standardized. The use of a suitable internal standard added at the very beginning of the sample preparation is critical to correct for variability.[5][6]
Matrix Effects (Ion Suppression/Enhancement) Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[4] Adjust the chromatography to move the analyte peak away from these regions. Improve sample clean-up to remove interfering components.[7]
Instability of Standards Prepare fresh calibration standards regularly and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Carryover Implement a robust needle wash protocol in the autosampler, using a strong solvent to clean the injection system between samples.

Data Presentation

Table 1: Comparison of Extraction Efficiencies for Long-Chain Acyl-CoAs from Muscle Tissue.

Extraction MethodC16:0-CoA Recovery (%)C18:1-CoA Recovery (%)Reference
Acetonitrile/Isopropanol/Methanol~75%~70%[8]
Solid-Phase Extraction (SPE)>80%>80%[12]

Table 2: Limits of Quantification (LOQ) for Selected Very-Long-Chain Acyl-CoAs using LC-MS/MS.

Acyl-CoA SpeciesLOQ (pmol on column)MatrixReference
C22:0-CoA0.1Cultured Cells[9]
C24:0-CoA0.1Cultured Cells[9]
C26:0-CoA0.2Cultured Cells[9]

Experimental Protocols

Protocol: Extraction of Very-Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from previously published methods.[9]

Materials:

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Homogenizer or sonicator

  • Ice bucket

  • Refrigerated centrifuge

  • Methanol (MeOH) containing 1 mM EDTA

  • Chloroform (CHCl₃)

  • Internal Standard (IS) solution (e.g., a mixture of odd-chain VLC-CoAs like C17:0-CoA, C23:0-CoA in a suitable solvent)

  • Deionized water

Procedure:

  • Cell Harvesting:

    • Place the cell culture dish on ice.

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold PBS to the dish and scrape the cells.

    • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Extraction:

    • To the cell pellet, add 500 µL of ice-cold MeOH containing 1 mM EDTA.

    • Add the internal standard solution at a known concentration.

    • Briefly sonicate the sample on ice to homogenize.

    • Add 250 µL of CHCl₃ and sonicate briefly again.

    • Incubate the mixture for 30 minutes in a heating block at 50°C.

    • Cool the samples to room temperature.

    • Add 250 µL of CHCl₃ and 250 µL of deionized water, vortexing after each addition to create a two-phase system.

  • Phase Separation and Collection:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

    • The VLC-CoAs will be in the upper aqueous/methanol phase.

    • Carefully collect the upper phase and transfer it to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the collected supernatant to near dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest 1. Cell Harvesting (Wash & Pellet) Spike 2. Add Internal Standards Harvest->Spike Add to pellet Extract 3. Solvent Extraction (MeOH/CHCl3) Spike->Extract Separate 4. Phase Separation (Centrifugation) Extract->Separate Dry 5. Evaporation Separate->Dry Collect upper phase Reconstitute 6. Reconstitution Dry->Reconstitute Inject 7. LC-MS/MS Injection Reconstitute->Inject Quantify 8. Data Quantification Inject->Quantify

Caption: Experimental workflow for VLC-CoA quantification.

troubleshooting_workflow action_node action_node start Low/No Signal? check_stability Sample Stable? start->check_stability check_extraction Extraction Efficient? check_ms MS Parameters Optimized? check_extraction->check_ms Yes optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction No check_stability->check_extraction Yes improve_handling Improve Sample Handling (pH, Temp) check_stability->improve_handling No tune_ms Tune MS Parameters check_ms->tune_ms No success Signal Improved check_ms->success Yes optimize_extraction->start improve_handling->start tune_ms->start

Caption: Troubleshooting low signal in VLC-CoA analysis.

vlc_coa_metabolism cluster_synthesis Synthesis cluster_fates Metabolic Fates LCFA Long-Chain Fatty Acids (C16-C18) Elongation Fatty Acid Elongation (Elongases) LCFA->Elongation VLC_CoA_Pool Very-Long-Chain Acyl-CoA Pool (>C20) Beta_Oxidation Mitochondrial β-Oxidation VLC_CoA_Pool->Beta_Oxidation Sphingolipids Sphingolipid Synthesis VLC_CoA_Pool->Sphingolipids Membrane_Lipids Membrane Lipid Remodeling VLC_CoA_Pool->Membrane_Lipids Signaling Lipid Signaling Mediators VLC_CoA_Pool->Signaling Elongation->VLC_CoA_Pool ATP Energy (ATP) Beta_Oxidation->ATP

Caption: Simplified metabolic pathways of VLC-CoAs.

References

Troubleshooting poor chromatographic peak shape for trans-2-tetracosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of trans-2-tetracosenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for very long-chain acyl-CoAs like this compound?

A1: Poor peak shape, including tailing, fronting, and splitting, for this compound typically arises from a combination of factors related to its unique chemical properties. The most common causes include:

  • Secondary Interactions: The long hydrocarbon chain leads to strong hydrophobic interactions with the stationary phase, while the polar coenzyme A moiety, with its phosphate (B84403) groups, can interact with active sites on the column, such as residual silanol (B1196071) groups.[1][2][3] These multiple interaction modes can lead to peak tailing.[2]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phosphate groups on the CoA molecule and residual silanols on the silica-based column packing, influencing retention and peak shape.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[1][5]

  • Sample Solvent Effects: If the solvent in which the sample is dissolved is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly fronting.[6][7]

  • Adsorption: The negatively charged phosphate groups in the CoA molecule can interact with metallic surfaces in the HPLC system, such as the column frit and tubing, leading to peak tailing.[8]

Q2: Why is my peak for this compound tailing?

A2: Peak tailing is the most common peak shape distortion in chromatography and for this compound, it is often due to more than one retention mechanism occurring simultaneously.[2] The primary causes include:

  • Interaction with Silanol Groups: Residual silanol groups on silica-based reversed-phase columns can interact strongly with the polar CoA moiety, especially at a mobile phase pH above 3.0.[2][3]

  • Strong Hydrophobic Interactions: The C24 acyl chain results in very strong retention on reversed-phase columns.[1] If the mobile phase is not strong enough to elute the molecule efficiently, it can lead to tailing.[9]

  • Column Degradation: Deterioration of the column packing or a partially blocked inlet frit can create alternative flow paths and active sites, causing tailing.[1][2]

Q3: What causes peak fronting for my analyte?

A3: Peak fronting, where the peak is broader in the first half, is less common than tailing but can occur due to:

  • Column Overload: Saturation of the stationary phase with the analyte can lead to some molecules traveling through the column more quickly.[5]

  • Poor Sample Solubility: If the analyte is not fully dissolved in the mobile phase, it can lead to an uneven distribution on the column and cause fronting.[5]

  • Incompatible Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[7]

Q4: My peak is split into two. What could be the reason?

A4: Split peaks can be caused by several factors:

  • Partially Blocked Column Frit: A blockage can cause the sample to be distributed unevenly onto the column bed.[5]

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.[4][5]

  • Sample Solvent/Mobile Phase Incompatibility: If the sample is not soluble in the mobile phase, it may precipitate at the head of the column and then redissolve as the gradient changes, leading to a split peak.[10]

  • Co-elution with an Interfering Compound: The presence of an impurity that elutes very close to the analyte of interest can appear as a shoulder or a split peak.[2]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks instrument_issue Investigate instrumental issues: - Extra-column volume - Blocked frit - Column void check_all_peaks->instrument_issue Yes chemical_issue Investigate chemical interactions: - Secondary silanol interactions - Mobile phase pH - Analyte adsorption check_all_peaks->chemical_issue No yes_all Yes no_all No end_bad Issue persists instrument_issue->end_bad reduce_ph Reduce mobile phase pH (e.g., to pH 2.5-3.5) chemical_issue->reduce_ph add_additive Add mobile phase additive: - Phosphate buffer - Ion-pairing agent reduce_ph->add_additive If tailing persists end_good Peak shape improved reduce_ph->end_good If resolved check_column Use a highly deactivated (end-capped) column add_additive->check_column If tailing persists add_additive->end_good If resolved check_column->end_good If resolved check_column->end_bad If persists

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols:

  • Protocol 1.1: Adjusting Mobile Phase pH

    • Prepare the aqueous component of your mobile phase with a lower pH. A common starting point is to adjust the pH to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid. This ensures that residual silanol groups on the column are fully protonated, minimizing secondary interactions with the analyte.[2]

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject a standard of this compound and observe the peak shape.

  • Protocol 1.2: Incorporating a Phosphate Buffer

    • The phosphate groups in acyl-CoAs can interact with stainless steel surfaces in the HPLC system.[8] To mitigate this, prepare an aqueous mobile phase containing a phosphate buffer (e.g., 50-100 mM potassium phosphate) adjusted to a suitable pH (e.g., 4.9).[8][11]

    • Ensure the buffer is soluble in the highest concentration of organic solvent used in your gradient.

    • Equilibrate the system thoroughly and inject your sample.

Guide 2: Correcting Peak Fronting

This guide outlines steps to address peak fronting.

Troubleshooting Workflow for Peak Fronting

G start Start: Peak Fronting Observed check_overload Is the column overloaded? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No reduce_conc->check_solvent If persists end_good Peak shape improved reduce_conc->end_good If resolved change_solvent Dissolve sample in initial mobile phase composition check_solvent->change_solvent Yes end_bad Issue persists check_solvent->end_bad No change_solvent->end_good

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocols:

  • Protocol 2.1: Reducing Sample Load

    • Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).

    • Inject the same volume of each dilution and observe the peak shape. If the fronting decreases with lower concentrations, the issue is likely column overload.[5]

    • Alternatively, reduce the injection volume of your original sample.

  • Protocol 2.2: Matching Sample Solvent to Mobile Phase

    • Determine the initial mobile phase composition of your gradient.

    • If possible, dissolve your sample directly in this initial mobile phase.[10]

    • If the analyte is not soluble in the initial mobile phase, dissolve it in a minimal amount of a stronger solvent and then dilute it with the initial mobile phase.

Data Presentation

Table 1: Recommended Mobile Phase Adjustments for Improved Peak Shape

ParameterRecommended Range/CompositionRationale
Mobile Phase pH 2.5 - 4.9Minimizes interaction with residual silanol groups by keeping them protonated.[2]
Buffer System 50-100 mM Potassium PhosphateThe phosphate ions can mask active sites on the column and in the system, reducing analyte adsorption.[8][11]
Organic Modifier AcetonitrileGenerally provides good peak shape for long-chain acyl-CoAs.[11]
Ion-Pairing Agent Not always necessary, but low concentrations of Triethylamine (TEA) can be considered.TEA can mask silanol groups, but may suppress MS signal if used.

Visualizations

Chemical Interactions Leading to Poor Peak Shape

G cluster_column Stationary Phase Surface cluster_analyte This compound silanol Si-OH (Residual Silanol) c18 C18 Chains acyl_chain C24 Acyl Chain (Hydrophobic) acyl_chain->c18 Strong Hydrophobic Interaction coa_head CoA Headgroup (Polar, -PO3^2-) coa_head->silanol Secondary Polar Interaction (Tailing)

Caption: Interactions contributing to poor peak shape.

References

Strategies to minimize ion suppression for trans-2-tetracosenoyl-CoA in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trans-2-tetracosenoyl-CoA in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression in LC-MS/MS analysis of this very-long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of other co-eluting molecules in the sample matrix.[1][2][3][4] Complex biological matrices such as plasma, tissue homogenates, and cell lysates are rich in endogenous compounds like phospholipids, salts, and proteins that can interfere with the ionization of the analyte in the MS source, leading to decreased sensitivity, poor accuracy, and unreliable quantification.[3][5] Given the typically low endogenous concentrations of very-long-chain acyl-CoAs, mitigating ion suppression is critical for accurate analysis.

Q2: What are the primary causes of ion suppression in LC-MS/MS analysis?

A2: The primary causes of ion suppression include:

  • Matrix Effects: High concentrations of co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts, fatty acids) compete with the analyte for ionization.[1][3]

  • Competition for Ionization: In electrospray ionization (ESI), there is a limited number of charges available on the droplets. Abundant matrix components can monopolize these charges, reducing the number of ionized analyte molecules that reach the detector.[3][4]

  • Changes in Droplet Properties: Co-eluting compounds can alter the surface tension and viscosity of the ESI droplets, which hinders solvent evaporation and the release of gas-phase analyte ions.[4]

  • Ion Source Contamination: Accumulation of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity over a series of injections.

Q3: I am observing a very low signal for my this compound standard in a spiked biological sample compared to the standard in a pure solvent. What could be the reason?

A3: This is a classic indication of significant ion suppression. The complex biological matrix is likely interfering with the ionization of this compound.[3][4] To confirm and quantify the extent of ion suppression, you can perform a post-extraction spike experiment. This involves comparing the peak area of the analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat solvent at the same concentration.[6]

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Sensitivity

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[3][7][8]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.[3][9] For long-chain acyl-CoAs, a mixed-mode or weak anion exchange SPE cartridge can be employed to selectively retain and elute the analyte, while washing away interfering compounds.[9]

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving many polar interfering compounds in the aqueous phase.

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids, which are major contributors to ion suppression.[5] If using PPT, consider subsequent clean-up steps.

  • Improve Chromatographic Separation:

    • Use a High-Resolution Column: Employing a UHPLC column with a smaller particle size can enhance peak resolution and separate this compound from co-eluting matrix components.[7]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between your analyte and the region where most matrix components elute (typically the early part of the chromatogram).

    • Consider Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography and may provide different selectivity for separating the polar head group of the CoA molecule from interfering lipids.[10]

  • Optimize MS Parameters:

    • Choice of Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[4][11] It is worth testing both if your instrument allows.

    • Polarity Switching: Analyze in both positive and negative ion modes. Fewer compounds are typically ionized in negative mode, which might reduce the number of interfering species.[2] However, the sensitivity for this compound in negative mode should be evaluated. For acyl-CoAs, positive ion mode is often more sensitive.[12]

Issue 2: Poor Reproducibility and Inconsistent Results

Possible Cause: Inconsistent sample preparation and variable ion suppression between samples.

Troubleshooting Steps:

  • Incorporate an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for matrix effects and improving reproducibility.[8][13] A SIL IS of this compound would be ideal. If unavailable, a structural analog with a similar long chain, such as heptadecanoyl-CoA, can be used.[9] The internal standard should be added at the very beginning of the sample preparation process to account for variability in extraction efficiency and ion suppression.[13]

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely and consistently for all samples, including standards and quality controls.[13] Pay close attention to volumes, incubation times, and solvent compositions.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.[3][11] This involves spiking known concentrations of the analyte into a blank matrix that has undergone the same extraction procedure as the samples.

Experimental Protocols

General Protocol for Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a starting point and should be optimized for your specific tissue type and for this compound.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled glass homogenizer.[9]

    • Add 2 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing an appropriate internal standard.[9][14]

    • Homogenize thoroughly on ice.

    • Add 2 mL of 2-propanol and homogenize again.[14]

    • Add 4 mL of acetonitrile, vortex, and sonicate for 5 minutes.

  • Extraction:

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column with methanol (B129727) followed by equilibration with the extraction solvent.

    • Load the supernatant onto the SPE column.

    • Wash the column with a series of solvents to remove interfering compounds (e.g., a mixture of organic solvent and water).

    • Elute the acyl-CoAs with a solvent containing a counter-ion (e.g., 2% formic acid in methanol).[9]

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Recommended LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
  • LC Column: C18 reversed-phase column (e.g., 1.7-2.6 µm particle size, 100-150 mm length).[15]

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The characteristic neutral loss of 507 Da is common for all acyl-CoA species in positive ion mode.[12][15][16][17]

    • Precursor Ion (Q1): [M+H]+ of this compound.

    • Product Ion (Q3): A specific fragment ion, often corresponding to the acylium ion or the adenosine (B11128) diphosphate (B83284) portion of the molecule.

Quantitative Data Summary

The following table summarizes reported recovery rates for long-chain acyl-CoAs using different extraction methodologies. This data can help in selecting an appropriate sample preparation strategy.

Extraction MethodAnalyteMatrixReported RecoveryReference
Solvent Extraction & SPELong-Chain Acyl-CoAsRat Tissues70-80%[14]
Solvent Extraction & SPEVarious Acyl-CoAsRat Liver83-90%[18]
Solvent ExtractionLong-Chain Acyl-CoAsMammalian Tissues60-140% (analyte and tissue dependent)[19]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Biological Sample (Tissue) Homogenization Homogenization in Acidic Buffer with IS Tissue->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation UHPLC Separation (C18 Column) Purification->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_ion_suppression Start Low Signal / Poor Reproducibility Check_Matrix_Effect Confirm Ion Suppression (Post-Extraction Spike) Start->Check_Matrix_Effect Optimize_Sample_Prep Optimize Sample Preparation Check_Matrix_Effect->Optimize_Sample_Prep Suppression Confirmed Improve_Chromatography Improve Chromatographic Separation Check_Matrix_Effect->Improve_Chromatography Suppression Confirmed Internal_Standard Incorporate Stable Isotope-Labeled Internal Standard Check_Matrix_Effect->Internal_Standard Inconsistency Use_SPE Implement Solid-Phase Extraction (SPE) Optimize_Sample_Prep->Use_SPE Use_LLE Try Liquid-Liquid Extraction (LLE) Optimize_Sample_Prep->Use_LLE End Improved Results Use_SPE->End Use_LLE->End UHPLC Use UHPLC Column Improve_Chromatography->UHPLC Gradient Optimize Gradient Improve_Chromatography->Gradient UHPLC->End Gradient->End Matrix_Matched_Cal Use Matrix-Matched Calibration Internal_Standard->Matrix_Matched_Cal Matrix_Matched_Cal->End

Caption: Troubleshooting logic for addressing ion suppression issues.

References

How to increase the yield and purity of synthetic trans-2-tetracosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the yield and purity of synthetic trans-2-tetracosenoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound, a long-chain fatty acyl-CoA, typically involves a two-step process:

  • Activation of the carboxylic acid: The carboxyl group of trans-2-tetracosenoic acid is activated to make it more reactive.

  • Coupling with Coenzyme A (CoA): The activated fatty acid is then reacted with the free sulfhydryl group of Coenzyme A to form the thioester bond.

Commonly used methods for activating the carboxylic acid include:

  • Mixed Anhydride (B1165640) Method: Reacting the fatty acid with a chloroformate (e.g., ethyl chloroformate) or other acid anhydrides in the presence of a base.[1][2]

  • Acyl Imidazole Method: Using N,N'-carbonyldiimidazole (CDI) to form a highly reactive acyl-imidazole intermediate.[2][3]

  • Active Ester Method: Formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester, which then reacts with CoA.[3][4]

Q2: What are the main challenges in synthesizing a very-long-chain unsaturated acyl-CoA like this compound?

A2: The primary challenges include:

  • Poor solubility: Trans-2-tetracosenoic acid, being a very-long-chain fatty acid, has limited solubility in many common organic solvents, which can hinder the reaction.[5][6]

  • Side reactions: The presence of the trans-2 double bond can potentially lead to side reactions under certain conditions, although it is generally less reactive than a cis double bond.

  • Purification: The final product can be challenging to purify from starting materials and byproducts due to its amphipathic nature.

  • Handling of Coenzyme A: Coenzyme A is expensive and susceptible to degradation, requiring careful handling and storage.

Q3: How can I monitor the progress of the synthesis reaction?

A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase such as butanol:water:acetic acid (50:30:20) can be used to separate the acyl-CoA from the free fatty acid.[3] For HPLC, a C18 reverse-phase column with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically employed, with detection at 260 nm (for the adenine (B156593) ring of CoA).[1]

Q4: What are the recommended storage conditions for this compound?

A4: Long-chain acyl-CoAs are susceptible to hydrolysis. For short-term storage, a solution at -20°C is adequate. For long-term storage, it is recommended to store the lyophilized powder or a solution in an appropriate buffer at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of trans-2-tetracosenoic acid. 2. Poor solubility of the fatty acid in the reaction solvent. 3. Degradation of Coenzyme A. 4. Inefficient coupling reaction.1. Ensure the activating agent (e.g., CDI, ethyl chloroformate) is fresh and used in the correct stoichiometry. Increase reaction time or temperature for the activation step if necessary. 2. Use a co-solvent system to improve solubility. For example, a mixture of tetrahydrofuran (B95107) (THF) and water or dimethylformamide (DMF) can be effective.[2] 3. Use fresh, high-quality Coenzyme A. Prepare the CoA solution just before use and keep it on ice. 4. Optimize the pH of the coupling reaction (typically between 7.5 and 8.0). Ensure adequate mixing.
Low Purity of Final Product 1. Presence of unreacted starting materials (trans-2-tetracosenoic acid, CoA). 2. Formation of byproducts (e.g., symmetrical anhydrides in the mixed anhydride method). 3. Hydrolysis of the product during workup and purification.1. Optimize the stoichiometry of reactants. Use a slight excess of the activated fatty acid. 2. In the mixed anhydride method, control the reaction temperature (0-5°C) to minimize disproportionation.[2] For the CDI method, ensure complete formation of the acyl-imidazole before adding CoA. 3. Work quickly and at low temperatures during purification. Use buffers to maintain a stable pH.
Difficulty in Purifying the Product by HPLC 1. Poor peak shape or resolution. 2. Product precipitation on the column. 3. Co-elution with impurities.1. Optimize the HPLC gradient. A shallower gradient may improve resolution. The addition of an ion-pairing agent to the mobile phase can sometimes improve peak shape. 2. Ensure the sample is fully dissolved before injection. A small amount of organic solvent in the sample may be necessary. 3. Adjust the mobile phase composition or try a different column chemistry (e.g., a phenyl-hexyl column).
Inconsistent Yields 1. Variability in the quality of reagents. 2. Inconsistent reaction conditions (temperature, time, pH). 3. Moisture in the reaction environment.1. Use high-purity, fresh reagents for each synthesis. 2. Carefully control all reaction parameters. Use a temperature-controlled reaction vessel and a pH meter. 3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for the activation step.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for Long-Chain Acyl-CoAs

Method Activating Agent Typical Yield Purity Advantages Disadvantages
Mixed Anhydride Ethyl Chloroformate60-80%Good to ExcellentRelatively inexpensive; high yields are achievable.Can form symmetrical anhydride byproducts; requires careful temperature control.[2]
Acyl Imidazole N,N'-Carbonyldiimidazole (CDI)70-95%ExcellentHigh yields; fewer byproducts; milder reaction conditions.CDI is moisture-sensitive; may be more expensive.[2][3]
Active Ester N-Hydroxysuccinimide (NHS)65-85%ExcellentStable active ester intermediate can be isolated; clean reaction.May require an additional step to form the active ester.[3][4]

Note: Yields and purity are approximate and can vary significantly based on the specific fatty acid, reaction conditions, and purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Mixed Anhydride Method

Materials:

  • trans-2-tetracosenoic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Activation of trans-2-tetracosenoic acid: a. In a round-bottom flask under an inert atmosphere, dissolve trans-2-tetracosenoic acid (1 equivalent) in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Add triethylamine (1.1 equivalents) and stir for 10 minutes. d. Slowly add ethyl chloroformate (1.1 equivalents) dropwise, keeping the temperature at 0°C. e. Stir the reaction mixture at 0°C for 30-60 minutes. The formation of the mixed anhydride can be monitored by TLC.

  • Coupling with Coenzyme A: a. In a separate flask, dissolve Coenzyme A (0.8 equivalents) in cold 0.5 M sodium bicarbonate solution. b. Slowly add the CoA solution to the mixed anhydride solution at 0°C with vigorous stirring. c. Allow the reaction to proceed at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification: a. Remove the THF by rotary evaporation under reduced pressure. b. Wash the remaining aqueous solution with diethyl ether or hexane (B92381) to remove unreacted fatty acid and other organic impurities. c. Purify the aqueous phase containing this compound by solid-phase extraction or preparative HPLC. d. For HPLC purification, use a C18 column with a gradient of Buffer A (e.g., 75 mM potassium phosphate, pH 4.9) and Buffer B (acetonitrile).[1] e. Collect the fractions containing the product, pool them, and lyophilize to obtain the final product as a white powder.

Protocol 2: Synthesis of this compound via the Acyl Imidazole Method

Materials:

  • trans-2-tetracosenoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Formation of the Acyl-Imidazole: a. In a flask under an inert atmosphere, dissolve trans-2-tetracosenoic acid (1.2 equivalents) in anhydrous THF. b. Add CDI (1.2 equivalents) in one portion and stir the mixture at room temperature for 1-2 hours, or until CO2 evolution ceases. The formation of the acyl-imidazole can be monitored by TLC.

  • Coupling with Coenzyme A: a. In a separate flask, dissolve Coenzyme A (1 equivalent) in cold 0.5 M sodium bicarbonate solution. b. Add the CoA solution to the acyl-imidazole solution with stirring. c. Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup and Purification: a. Follow the same workup and purification procedure as described in Protocol 1 (steps 3a-3e).

Mandatory Visualization

Synthesis_Workflow Start trans-2-tetracosenoic Acid + Coenzyme A Activation Step 1: Fatty Acid Activation Start->Activation  Activating Agent  (e.g., CDI, EtOCOCl) Coupling Step 2: Coupling with CoA Activation->Coupling  Activated Fatty Acid Workup Workup (Solvent Removal, Extraction) Coupling->Workup  Crude Product Purification Purification (HPLC or SPE) Workup->Purification Product Pure this compound Purification->Product Troubleshooting_Tree Start Low Yield or Purity Issue CheckActivation Check Fatty Acid Activation Step (TLC/HPLC of activated intermediate) Start->CheckActivation ActivationOK Activation is Complete CheckActivation->ActivationOK Yes ActivationFail Activation Incomplete CheckActivation->ActivationFail No CheckCoupling Check Coupling Reaction (Monitor product formation over time) ActivationOK->CheckCoupling ImproveActivation Troubleshoot Activation: - Use fresh activating agent - Ensure anhydrous conditions - Increase reaction time/temp ActivationFail->ImproveActivation Final Problem Resolved ImproveActivation->Final CouplingOK Coupling is Successful CheckCoupling->CouplingOK Yes CouplingFail Coupling is Inefficient CheckCoupling->CouplingFail No CheckPurification Evaluate Purification Step (Analyze pre- and post-purification samples) CouplingOK->CheckPurification ImproveCoupling Troubleshoot Coupling: - Check CoA quality - Optimize pH (7.5-8.0) - Improve mixing CouplingFail->ImproveCoupling ImproveCoupling->Final PurificationOK Purification is Effective CheckPurification->PurificationOK Yes PurificationFail Purification is Ineffective CheckPurification->PurificationFail No PurificationOK->Final ImprovePurification Troubleshoot Purification: - Optimize HPLC gradient - Use fresh buffers - Consider alternative column PurificationFail->ImprovePurification ImprovePurification->Final

References

Addressing low signal intensity for trans-2-tetracosenoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of acyl-CoA molecules. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users may encounter during the mass spectrometry analysis of trans-2-tetracosenoyl-CoA and other very-long-chain fatty acyl-CoAs, with a focus on resolving low signal intensity.

Q1: I am observing very low signal intensity or no signal at all for this compound in my LC-MS/MS analysis. What are the potential causes and solutions?

A1: Low signal intensity for very-long-chain acyl-CoAs (VLCFA-CoAs) like this compound is a common challenge. The issue can stem from several factors throughout the experimental workflow, from sample preparation to mass spectrometer settings. Here is a step-by-step troubleshooting guide:

  • Inefficient Extraction: VLCFA-CoAs are present in low abundance and can be difficult to extract efficiently. Their amphipathic nature means they can be lost in either the aqueous or organic phases during liquid-liquid extractions.

    • Solution: Employ a robust extraction method specifically optimized for long-chain acyl-CoAs. A solid-phase extraction (SPE) with a silica-based ion exchange cartridge can significantly improve recovery.[1] A detailed protocol is provided in the "Experimental Protocols" section below.

  • Sample Degradation: Acyl-CoA molecules are susceptible to degradation, especially at room temperature.[2]

    • Solution: Ensure all sample preparation steps are performed on ice or at 4°C.[3] Store samples at -80°C until analysis.[3]

  • Poor Ionization Efficiency: this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions.

    • Solution: Optimize your ESI source parameters. Positive ion mode is often preferred for acyl-CoA analysis.[4][5] The use of a mobile phase additive like ammonium (B1175870) hydroxide (B78521) can improve signal intensity.[2][6]

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or collision energy will lead to poor signal.

    • Solution: Use Multiple Reaction Monitoring (MRM) for targeted analysis. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-adenosine diphosphate (B83284) moiety) in positive ion mode is a highly specific transition to monitor.[1][5] Optimize the collision energy for your specific instrument and analyte.

Q2: How can I improve the recovery of this compound during sample preparation?

A2: Improving recovery starts with the initial extraction. While simple liquid-liquid extraction can be used, a solid-phase extraction (SPE) is often more effective for enriching VLCFA-CoAs and removing interfering substances.

  • Recommended Method: Use a 2-(2-pyridyl)ethyl silica (B1680970) gel-based SPE cartridge.[1] This method has been shown to provide good recovery for a range of acyl-CoAs.

  • Solvent Choice: During the final elution step from the SPE cartridge, using a solvent mixture that helps keep the very-long-chain fatty acyl-CoAs in solution is critical. A methanol/n-pentanol/chloroform mixture has been found to be effective.[5]

Q3: What are the optimal liquid chromatography (LC) conditions for separating this compound?

A3: A reverse-phase separation is typically used for acyl-CoAs.

  • Column: A C8 or C18 column with a particle size of 1.7 µm is suitable.[2]

  • Mobile Phases: A binary gradient system is effective.

    • Solvent A: Water with an additive like 15 mM ammonium hydroxide.[2]

    • Solvent B: Acetonitrile with the same additive.[2]

  • Gradient: A gradient starting with a lower percentage of organic phase and ramping up will effectively separate acyl-CoAs based on their chain length.

Q4: Should I use positive or negative ion mode for the detection of this compound?

A4: Both positive and negative ion modes can be used for acyl-CoA analysis, and each has its advantages. However, for quantitative analysis using MRM, positive ion mode is often preferred as it typically provides a more intense and specific fragmentation pattern.[4][5]

  • Positive Ion Mode: In positive ESI, acyl-CoAs readily form protonated molecules, [M+H]+. Upon fragmentation, they produce a characteristic neutral loss of 507 Da, which corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[5] This highly specific transition is ideal for MRM analysis.

  • Negative Ion Mode: In negative ESI, deprotonated molecules, [M-H]-, are formed. Fragmentation can be more complex, but specific product ions can still be used for detection.

Q5: How do I confirm the identity of the peak corresponding to this compound?

A5: Peak identity should be confirmed using several criteria:

  • Retention Time: The peak should elute at the expected retention time, as determined by running an authentic standard if available.

  • Precursor Ion m/z: The mass-to-charge ratio of the precursor ion should match the theoretical m/z of this compound.

  • Product Ion Spectrum: The tandem mass spectrum (MS/MS) should show the expected fragment ions. In positive ion mode, the most indicative fragmentation is the neutral loss of 507 Da.[5]

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[1][2]

  • Homogenization:

    • Place ~40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9).[2]

    • Add 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) mixture containing an appropriate internal standard (e.g., C17:0-CoA).[2]

    • Homogenize the sample twice on ice.

  • Solid-Phase Extraction (SPE):

    • Use a 3 mL ion exchange cartridge packed with 300 mg of 2-(2-pyridyl)ethyl silica gel.[1]

    • Pre-activate the cartridge with 3 mL of methanol, then equilibrate with 3 mL of an extraction buffer (methanol/water 1:1 containing 5% acetic acid).[1]

    • Load the supernatant from the homogenization step onto the cartridge.

    • Wash the cartridge with 3 mL of the extraction buffer.

    • Elute the acyl-CoAs with the following sequence:

      • 3 mL of a 1:1 mixture of 50 mM ammonium formate (B1220265) (pH 6.3) and methanol.[1]

      • 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.[1]

      • 3 mL of methanol.[1]

  • Drying and Reconstitution:

    • Dry the combined eluate under a stream of nitrogen gas.[1]

    • Reconstitute the dried sample in an appropriate volume of a solvent suitable for LC-MS/MS analysis (e.g., a mixture of methanol/n-pentanol/chloroform (50:25:25, v/v/v) to ensure solubility of VLCFA-CoAs).[5]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of very-long-chain acyl-CoAs.[2][5]

Liquid Chromatography Parameters:

ParameterValue
Column C8 reverse-phase, 2.1 x 150 mm, 1.7 µm particle size[2]
Mobile Phase A 15 mM Ammonium Hydroxide in Water[2]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Gradient Start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min[2]
Column Temperature 40°C

Mass Spectrometry Parameters (Positive Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z corresponding to [M+H]+ of this compound
Product Ion (Q3) m/z corresponding to [Precursor Ion - 507]
ESI Needle Voltage 5.5 kV[5]
Source Temperature 350°C[5]

Data Presentation

Table 1: Common Adducts and Transitions for Acyl-CoA Analysis

Analyte ClassIonization ModePrecursor IonKey Fragment/Neutral LossReference
Acyl-CoAsPositive[M+H]+Neutral Loss of 507 Da[1][5]
Acyl-CoAsPositive[M+2H]2+Varies[2]
Acyl-CoAsNegative[M-H]-Product ion at m/z 408[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenization Homogenization (ice-cold buffer) tissue->homogenization 1. Homogenize spe Solid-Phase Extraction (Ion Exchange) homogenization->spe 2. Load Supernatant dry_recon Dry & Reconstitute spe->dry_recon 3. Elute & Dry lc Reverse-Phase LC (C8/C18 column) dry_recon->lc 4. Inject ms Tandem Mass Spectrometry (Positive ESI, MRM) lc->ms 5. Ionize & Fragment data Data Analysis ms->data 6. Quantify

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_ms_params Mass Spectrometry Issues start Low Signal Intensity? check_extraction Review Extraction Protocol start->check_extraction Potential Cause check_degradation Assess Sample Handling start->check_degradation Potential Cause check_ionization Optimize Ion Source start->check_ionization Potential Cause check_mrm Verify MRM Transitions start->check_mrm Potential Cause solution_extraction Implement SPE Protocol check_extraction->solution_extraction Solution solution_degradation Maintain Cold Chain check_degradation->solution_degradation Solution solution_ionization Use Positive ESI with Additives check_ionization->solution_ionization Solution solution_mrm Confirm Precursor/Product Ions & Optimize Collision Energy check_mrm->solution_mrm Solution

Caption: Troubleshooting logic for low signal intensity of this compound.

References

Technical Support Center: Method Refinement for the Sensitive Detection of Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for the quantification of low-abundance acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and selective quantification of acyl-CoAs.[1][2][3] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[2][4]

Q2: My acyl-CoA samples seem to be degrading. What are the common causes and how can I prevent this?

A2: Acyl-CoAs are notoriously unstable and susceptible to hydrolysis, particularly in aqueous solutions that are alkaline or strongly acidic.[2][5] To minimize degradation, it is crucial to process samples rapidly at low temperatures (i.e., on ice) and store them at -80°C, preferably as a dry pellet.[2][6] When reconstituting samples before analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[2][7] Repeated freeze-thaw cycles should be strictly avoided.[6]

Q3: I am observing a low or no signal for my acyl-CoA analytes. What are the potential reasons and troubleshooting steps?

A3: Low or no signal for acyl-CoAs can arise from several factors, including sample degradation, inefficient ionization, ion suppression from matrix effects, suboptimal mass spectrometry parameters, and poor chromatography. To troubleshoot, start by confirming the mass spectrometer's performance with a known standard. Prepare fresh standards and mobile phases to rule out degradation or contamination. Ensure that all instrument parameters, such as voltages and gas flows, are correctly set for a stable electrospray.

Q4: How can I improve the chromatographic separation of various acyl-CoA species?

A4: Achieving good chromatographic separation is vital to minimize ion suppression.[2] For a broad range of short- to long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly employed.[2] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[2][8] For more comprehensive coverage, hydrophilic interaction liquid chromatography (HILIC) has also been used successfully.[2][9]

Q5: What is a suitable internal standard for accurate acyl-CoA quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[1] However, these can be costly and are not always commercially available. In such cases, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) are excellent alternatives as they are generally not endogenously present in most biological samples.[2][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution Citation
Low Signal Intensity Sample DegradationEnsure rapid quenching of metabolic activity. Keep samples on ice throughout preparation and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis in a non-aqueous or appropriately buffered solvent.[2][6]
Inefficient IonizationOptimize the mobile phase composition. The presence of a low concentration of a volatile buffer salt (e.g., ammonium acetate) can improve ionization efficiency.[10]
Ion SuppressionImprove chromatographic separation to resolve analytes from interfering matrix components. Consider using a solid-phase extraction (SPE) cleanup step.[2]
Suboptimal MS ParametersOptimize collision energy and ensure the correct precursor and product ions are being monitored for your specific acyl-CoA species.
Poor Peak Shape Column Overload or ContaminationDilute the sample to avoid overloading the analytical column. Regularly clean the column according to the manufacturer's instructions. Buildup of biological materials can lead to peak shape distortion.[8]
Inappropriate Mobile PhaseFor reversed-phase chromatography, ensure the mobile phase pH is suitable. High pH (e.g., 10.5) can improve peak shape for acyl-CoAs. The use of ion-pairing agents can also be beneficial.[2][8]
Inaccurate Quantification Matrix EffectsConstruct calibration curves using a matrix that closely matches the study samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[2]
Lack of Appropriate Internal StandardUtilize a stable isotope-labeled internal standard if available. If not, use an odd-chain acyl-CoA that has a similar chain length to the analytes of interest to compensate for variations in extraction efficiency and ionization.[2][8]
Poor Recovery from SPE Loss of Hydrophilic SpeciesSolid-phase extraction can lead to the loss of more hydrophilic, short-chain acyl-CoAs. Consider extraction methods that do not require an SPE step, such as those using sulfosalicylic acid (SSA) for deproteinization. If SPE is necessary, ensure the cartridge type and elution method are optimized.[2][11]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted for the extraction of a broad range of acyl-CoAs from cultured mammalian cells.

  • Sample Quenching and Deproteinization:

    • Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA).[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.[2]

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant, avoiding the protein pellet, to a new tube.[2]

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

    • Chromatography: Employ a C18 UHPLC column with an ion-pairing agent for optimal separation.[2]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is optimized for the extraction of long-chain acyl-CoAs from tissue samples and incorporates a solid-phase extraction (SPE) step for sample cleanup.[6]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.[6]

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[6]

    • Homogenize thoroughly.

  • Solvent Extraction:

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column.[6]

    • Load the aqueous extract containing the acyl-CoAs.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol containing an acid or base).[6]

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[6]

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Methodologies

Method Key Strengths Key Limitations Typical Recovery Reference
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.Potential for ion suppression from co-extracted matrix components. May have lower recovery for very long-chain species.High MS intensities reported, but quantitative recovery can be variable.[7][10]
Solid-Phase Extraction (SPE) Excellent for sample cleanup, reducing matrix effects. High recovery for a wide range of acyl-CoAs.More time-consuming. Potential for loss of hydrophilic short-chain acyl-CoAs.70-80% for long-chain acyl-CoAs.[6][12]
Sulfosalicylic Acid (SSA) Precipitation Simple, avoids SPE, good recovery for both hydrophilic and hydrophobic acyl-CoAs.The acidic nature may not be suitable for all downstream applications.High recovery reported for both short-chain acyl-CoAs and CoA biosynthetic precursors.[3][11]

Table 2: Lower Limits of Detection (LLOD) and Quantitation (LLOQ) for various Acyl-CoAs using LC-MS/MS

Acyl-CoA Species LLOD (pmol) LLOQ (pmol) Reference
Acetyl-CoA13.7[3]
Malonyl-CoA33.7[3]
Propionyl-CoA23.7[3]
Succinyl-CoA17.4[3]
Isovaleryl-CoA17.4[3]
Dephospho-CoA0.43.7[3]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output sample Biological Sample (Tissue or Cells) quench Quenching & Homogenization (e.g., Liquid N2, Cold Buffer) sample->quench extraction Extraction (e.g., Solvent Precipitation, SPE) quench->extraction cleanup Sample Cleanup (e.g., Centrifugation, SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation (e.g., C18, HILIC) reconstitution->lc_separation Injection ms_detection MS/MS Detection (e.g., MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Acyl-CoA Profile data_analysis->results

Caption: A generalized experimental workflow for the analysis of acyl-CoAs.

troubleshooting_workflow start Low or No Signal Observed check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok MS OK? check_ms->ms_ok prep_fresh Prepare Fresh Standards & Mobile Phases ms_ok->prep_fresh Yes fix_ms Troubleshoot MS Hardware ms_ok->fix_ms No check_params Verify Instrument Parameters (Voltages, Gas Flows) prep_fresh->check_params reinject Re-inject Sample check_params->reinject signal_improved Signal Improved? reinject->signal_improved optimize_method Optimize Sample Prep & LC Method optimize_method->reinject signal_improved->optimize_method No end Problem Solved signal_improved->end Yes

Caption: A logical workflow for troubleshooting low LC-MS signal for acyl-CoAs.

References

Overcoming matrix effects in trans-2-tetracosenoyl-CoA analysis of plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trans-2-tetracosenoyl-CoA in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in plasma?

A1: The primary challenges include:

  • Matrix Effects: Plasma is a complex matrix containing high concentrations of phospholipids (B1166683) and other endogenous substances that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]

  • Low Endogenous Concentrations: Very-long-chain acyl-CoAs are often present at low physiological concentrations, requiring highly sensitive analytical methods.

  • Analyte Stability: Acyl-CoAs can be unstable and susceptible to degradation. Proper sample handling and storage are crucial.[4]

  • Chromatographic Resolution: Achieving good chromatographic separation from isobaric and isomeric interferences is essential for accurate quantification.

Q2: Why are phospholipids a major concern for matrix effects in plasma analysis?

A2: Phospholipids are highly abundant in plasma and share similar physicochemical properties with acyl-CoAs, leading to their co-extraction during sample preparation.[1] During electrospray ionization (ESI), these phospholipids can compete with the analyte for ionization, typically causing ion suppression.[1][2] This suppression reduces the analyte signal, which can lead to poor sensitivity and inaccurate results.[1]

Q3: What is the most effective strategy to counteract matrix effects?

A3: A multi-faceted approach is most effective:

  • Efficient Sample Preparation: Employing techniques that selectively remove matrix components, especially phospholipids, is the first and most critical step.[1][5]

  • Optimized Chromatography: Developing a robust chromatographic method that separates the analyte from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): While a specific SIL-IS for this compound may not be commercially available, using a closely related odd-chain very-long-chain acyl-CoA can help compensate for matrix effects and variability in extraction recovery.[6]

Q4: Which type of internal standard (IS) is recommended for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. However, due to their commercial unavailability, odd-chain very-long-chain acyl-CoAs such as lignoceroyl-CoA-d4 (C24:0-CoA-d4) or C23:0-CoA or C25:0-CoA are suitable alternatives.[6] These are not naturally present in most biological samples and have similar extraction and ionization properties to the analyte of interest.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Analyte Signal Inefficient Extraction: The analyte is not being effectively recovered from the plasma matrix.Review and optimize the extraction protocol. Ensure correct pH and solvent polarities. Consider a different extraction technique (e.g., SPE instead of LLE).
Ion Suppression: Co-eluting matrix components, likely phospholipids, are suppressing the analyte signal.Implement a phospholipid removal step in your sample preparation (e.g., using specific removal plates or a targeted SPE protocol).[1][5] Modify the LC gradient to better separate the analyte from the suppression zone.
Analyte Degradation: this compound has degraded during sample preparation or storage.Keep samples on ice or at 4°C throughout the extraction process.[4] Ensure storage at -80°C.[4] Use fresh solvents and minimize sample processing time.
Poor Peak Shape (Tailing or Fronting) Suboptimal Chromatography: Inappropriate column chemistry or mobile phase composition.For very-long-chain acyl-CoAs, a C8 or C18 reversed-phase column is typically used.[7] Operating at a high pH (around 10.5) with ammonium (B1175870) hydroxide (B78521) in the mobile phase can improve peak shape for acyl-CoAs.[8]
Column Overload: Injecting too much sample extract.Dilute the sample extract and re-inject.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Manual extraction steps can introduce variability.Automate sample preparation steps where possible. Ensure precise and consistent execution of each step.
Uncompensated Matrix Effects: The chosen internal standard is not adequately tracking the analyte's behavior.If not already using one, switch to a very-long-chain odd-chain acyl-CoA as an internal standard.[6] Ensure the IS is added at the very beginning of the sample preparation process.
Inaccurate Quantification (Poor Accuracy) Matrix Effects: Ion enhancement or suppression is affecting the analyte and/or IS differently.Evaluate the matrix effect by performing a post-extraction spike experiment.[3] If significant matrix effect is confirmed, further optimize sample cleanup.
Calibration Curve Issues: The calibration standards are not prepared in a matrix that mimics the study samples.Prepare calibration standards in a surrogate matrix (e.g., stripped plasma or a solution of bovine serum albumin) to better match the sample matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) with Phospholipid Removal

This protocol is designed for the selective extraction of very-long-chain acyl-CoAs and efficient removal of phospholipids.

Materials:

  • Plasma sample

  • Internal Standard (e.g., C23:0-CoA)

  • Phospholipid removal SPE cartridges

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Ammonium Hydroxide (NH₄OH)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of cold 100% Acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction:

    • Conditioning: Condition the phospholipid removal SPE cartridge with 1 mL of Methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 40% Methanol in water to remove polar impurities.

    • Elution: Elute the this compound with 1 mL of a 5% Ammonium Hydroxide in Methanol/Acetonitrile (1:1, v/v) solution.

    • Drying: Dry the eluate under a gentle stream of nitrogen at 30°C.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 10 mM ammonium acetate).

Protocol 2: Liquid-Liquid Extraction (LLE)

A classic approach for lipid extraction, which can be effective but may require further optimization for complete phospholipid removal.

Materials:

  • Plasma sample

  • Internal Standard (e.g., C23:0-CoA)

  • Methyl-tert-butyl ether (MTBE)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of Methanol and vortex for 30 seconds.

    • Add 1 mL of MTBE and vortex for 2 minutes.

    • Add 250 µL of water and vortex for 30 seconds.

    • Centrifuge at 4,000 x g for 10 minutes to induce phase separation.

  • Collection and Drying:

    • Carefully collect the upper organic layer (MTBE) into a new tube, avoiding the protein interface.

    • Dry the organic extract under a gentle stream of nitrogen at 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following tables provide representative data for the analysis of very-long-chain acyl-CoAs using LC-MS/MS. These values can serve as a benchmark for method development and validation.

Table 1: Comparison of Sample Preparation Techniques

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) with Phospholipid Removal
Analyte Recovery (%) 75-90%80-95%> 90%
Matrix Effect (%) 40-60% (Suppression)20-40% (Suppression)< 15%
Reproducibility (%RSD) < 15%< 10%< 5%
Phospholipid Removal PoorModerateExcellent (>95%)[1]

Table 2: Typical LC-MS/MS Parameters for this compound

Parameter Value
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Acetate
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 45°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ m/z 1122.7
Product Ion (Q3) m/z 615.7 (Neutral loss of 507)[9][10]
Collision Energy (CE) Optimized for the specific instrument (typically 30-40 eV)
Limit of Quantification (LOQ) 0.1 - 1 ng/mL

Note: The exact m/z values should be confirmed with an authentic standard if available.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Supernatant centrifuge1->supernatant spe SPE with Phospholipid Removal supernatant->spe drydown Dry-down (Nitrogen) spe->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant troubleshooting_logic cluster_is_issue Internal Standard Issues cluster_analyte_issue Analyte-Specific Issues start Poor Analytical Result (e.g., Low Signal, High Variability) check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok Yes is_low IS Response Low/Variable check_is->is_low No matrix_effect Suspect Matrix Effect (Ion Suppression) is_ok->matrix_effect chromatography Review Chromatography (Peak Shape) is_ok->chromatography analyte_degradation Consider Analyte Degradation is_ok->analyte_degradation is_problem Issue with IS addition or extraction recovery is_low->is_problem optimize_extraction Optimize Extraction Protocol is_problem->optimize_extraction improve_cleanup Improve Sample Cleanup (Phospholipid Removal) matrix_effect->improve_cleanup optimize_lc Optimize LC Method chromatography->optimize_lc check_stability Verify Sample Stability (Use fresh samples/reagents) analyte_degradation->check_stability

References

Best practices for long-term storage of trans-2-tetracosenoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of trans-2-tetracosenoyl-CoA standards. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of these standards in experimental workflows.

Best Practices for Long-Term Storage

Proper storage of this compound, a very-long-chain monounsaturated acyl-CoA, is critical to prevent degradation and ensure experimental accuracy. The primary degradation pathways to consider are hydrolysis of the energy-rich thioester bond and oxidation of the double bond.[1][2]

Storage Conditions Summary

ParameterRecommendationRationale
Temperature -80°C for long-term storage. -20°C for short-term storage.Minimizes enzymatic and chemical degradation.[1][3]
Form Lyophilized powder or as a dry film in an inert gas atmosphere (e.g., argon or nitrogen).Reduces the risk of hydrolysis and oxidation.[4]
Solvent for Stock Solutions Anhydrous organic solvents such as ethanol (B145695) or DMSO.Minimizes hydrolysis of the thioester bond.[5] Aqueous solutions are less stable and should be prepared fresh.[1][5]
pH Slightly acidic to neutral (pH 6.0-7.0) for aqueous solutions.The thioester bond is labile under basic conditions.[1]
Light Store in amber vials or protect from light.Prevents potential photo-oxidation.[4]
Atmosphere Store under an inert gas (argon or nitrogen).Prevents oxidation of the unsaturated fatty acyl chain.[4]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Weighing: If starting from a lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount quickly. For microgram quantities, it is advisable to dissolve the entire contents of the vial and aliquot.

  • Dissolution: Add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve the desired stock concentration.

  • Mixing: Vortex briefly until the standard is fully dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass vials.[6]

  • Inert Gas Purge: Before sealing, purge the headspace of each vial with a gentle stream of argon or nitrogen.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions

  • Thawing: Thaw a single-use aliquot of the stock solution at room temperature.

  • Dilution: Dilute the stock solution to the final working concentration using the appropriate experimental buffer or solvent immediately before use.

  • Stability in Aqueous Solutions: Be aware that acyl-CoA thioesters are susceptible to hydrolysis in aqueous solutions.[1][7] It is recommended to prepare fresh aqueous working solutions for each experiment and use them promptly.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Signal or No Peak in LC-MS Analysis Degradation of the standard due to improper storage (hydrolysis or oxidation).Prepare a fresh working solution from a new aliquot of the stock solution. Verify the storage conditions of the stock solution.
Adsorption to plasticware.Use glass or low-adhesion polypropylene (B1209903) vials and pipette tips.[6]
Poor ionization in the mass spectrometer.Optimize MS parameters. Consider using an ion-pairing agent in the mobile phase, although this can contaminate the system.[8][9]
Inconsistent or Non-Reproducible Results Repeated freeze-thaw cycles of the stock solution.Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1]
Instability in the analytical method.Use a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.[1]
Matrix effects from the sample.Perform a matrix effect study and adjust sample preparation if necessary.
Peak Tailing or Poor Peak Shape in Chromatography Interaction with the analytical column.Use a C18 reversed-phase column with a suitable mobile phase, potentially at a higher pH (e.g., with ammonium (B1175870) hydroxide) to improve peak shape for acyl-CoAs.[8]
Buildup of biological material on the column.Implement a column wash step in your LC method.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For long-term stock solutions, it is best to use an anhydrous organic solvent such as ethanol or DMSO to minimize the risk of hydrolysis.[5] For immediate use in experiments, you can prepare aqueous solutions, but they should be used promptly as the thioester bond is unstable in water.[1][7]

Q2: How many times can I freeze-thaw a stock solution of this compound?

It is strongly recommended to avoid repeated freeze-thaw cycles, as this can lead to degradation of the acyl-CoA.[1] The best practice is to aliquot the stock solution into single-use vials after preparation.

Q3: My this compound standard has been stored at -20°C instead of -80°C. Is it still usable?

While -80°C is recommended for optimal long-term stability, storage at -20°C for a limited time may be acceptable. However, the stability at this temperature is not guaranteed. It is advisable to qualify the standard against a new, properly stored standard to check for degradation before use in critical experiments.

Q4: I am observing poor solubility of my this compound standard in my aqueous buffer. What can I do?

Very-long-chain fatty acyl-CoAs can have low solubility in aqueous solutions.[10] You can try preparing a more concentrated stock solution in an organic solvent (like DMSO or ethanol) and then diluting it into your aqueous buffer. Gentle sonication may also aid in dissolution, but be cautious as it can generate heat.

Q5: What are the primary signs of degradation for my this compound standard?

Degradation is typically observed through analytical methods such as LC-MS. Signs of degradation include a decrease in the peak area of the intact molecule, the appearance of new peaks corresponding to degradation products (e.g., the free fatty acid and Coenzyme A), and a general loss of signal intensity over time.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the proper handling and use of this compound standards to ensure data quality.

experimental_workflow cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_analysis Experimental Analysis cluster_qc Quality Control storage Store at -80°C Lyophilized or Dry Film Under Inert Gas stock_prep Prepare Stock Solution in Anhydrous Organic Solvent storage->stock_prep Equilibrate to RT aliquot Aliquot into Single-Use Vials stock_prep->aliquot working_prep Prepare Fresh Working Solution in Aqueous Buffer aliquot->working_prep Thaw one aliquot lcms LC-MS Analysis working_prep->lcms Immediate Use data_analysis Data Analysis lcms->data_analysis qc Qualify Standard (e.g., against new standard) data_analysis->qc If results are suspect qc->stock_prep If standard is degraded

Caption: Workflow for handling this compound standards.

References

Validation & Comparative

Validating the Identity of trans-2-tetracosenoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) and alternative methods for validating the identity of trans-2-tetracosenoyl-CoA, a key intermediate in very-long-chain fatty acid metabolism.

This document outlines the experimental protocols and presents supporting data to objectively compare the performance of these techniques. A central focus is placed on the specificity and sensitivity of each method, providing a framework for selecting the most appropriate approach for a given research context.

High-Resolution Mass Spectrometry: The Gold Standard

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), stands as the premier method for the identification and quantification of acyl-CoA species. Its high mass accuracy and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation provide a high degree of confidence in compound identification.

Predicted High-Resolution Mass Spectrometry Data for this compound

While a publicly available experimental high-resolution mass spectrum for this compound is not readily found, its theoretical accurate mass and predicted fragmentation pattern can be derived from established principles of acyl-CoA mass spectrometry.

Table 1: Predicted m/z Values for this compound

Ion SpeciesTheoretical m/z
[M+H]⁺1118.5786
[M-H]⁻1116.5633
[M+Na]⁺1140.5605

Note: These values are calculated based on the chemical formula C₅₅H₉₈N₇O₁₇P₃S.

The fragmentation of acyl-CoAs in tandem mass spectrometry is well-characterized. A hallmark of acyl-CoA analysis is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da) from the protonated molecule[1].

Table 2: Predicted Major Fragment Ions for this compound in Positive Ion Mode MS/MS

Fragment DescriptionPredicted m/z
[M+H - 507]⁺ (Acyl-pantetheine portion)611.5829
Adenosine diphosphate (B83284) ribose fragment428.0370

Comparison of Validation Methodologies

The choice of analytical technique for validating the identity of this compound depends on the specific requirements of the study, such as the need for quantification, the complexity of the sample matrix, and the available instrumentation.

Table 3: Performance Comparison of Validation Techniques

ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyEnzymatic Assay
Specificity Very HighHighModerate to High
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)High (picomole)
Quantitative Capability ExcellentGoodGood
Structural Information Detailed (fragmentation)Comprehensive (connectivity)Indirect (substrate specificity)
Sample Throughput HighLowModerate
Instrumentation Cost HighVery HighLow

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS)

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.

1. Sample Preparation (from tissue) a. Flash-freeze tissue in liquid nitrogen. b. Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol/water with 5% formic acid). c. Centrifuge at high speed (e.g., 20,000 x g) at 4°C. d. Collect the supernatant and dry it under a stream of nitrogen. e. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in 20% acetonitrile).

2. Liquid Chromatography a. Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size). b. Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8. c. Mobile Phase B: Methanol. d. Gradient: A linear gradient from low to high organic phase (e.g., 2% to 95% B over 15 minutes) is used to elute the long-chain acyl-CoA. e. Flow Rate: 0.2-0.4 mL/min.

3. Mass Spectrometry a. Ionization Mode: Positive electrospray ionization (ESI+). b. Mass Analyzer: Orbitrap or Q-TOF. c. Full Scan m/z Range: 100-1500. d. MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the precursor ion (predicted m/z 1118.5786).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information but is less sensitive than mass spectrometry.

1. Sample Preparation a. A relatively large amount of purified this compound is required (typically >1 mg). b. Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or methanol-d₄).

2. NMR Analysis a. Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher). b. Experiments: i. ¹H NMR: To identify characteristic proton signals of the acyl chain and the CoA moiety. ii. ¹³C NMR: To identify the carbon skeleton. iii. 2D NMR (e.g., COSY, HSQC): To establish the connectivity of protons and carbons and confirm the structure.

Enzymatic Assay

This method relies on the specific conversion of the trans-2-enoyl-CoA to a detectable product by an enzyme like trans-2-enoyl-CoA reductase.

1. Reagents a. Purified trans-2-enoyl-CoA reductase. b. NADPH or NADH as a cofactor. c. Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4). d. The sample containing putative this compound.

2. Assay Procedure a. Combine the buffer, NADPH/NADH, and the sample in a cuvette. b. Initiate the reaction by adding the trans-2-enoyl-CoA reductase. c. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH. d. The rate of this reaction is proportional to the concentration of the trans-2-enoyl-CoA substrate.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization in Extraction Solvent Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection & Drying Centrifugation->Supernatant Reconstitution Reconstitution Supernatant->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC HRMS High-Resolution Mass Spectrometry LC->HRMS Data Data Analysis (Accurate Mass & MS/MS) HRMS->Data

Caption: Experimental workflow for the validation of this compound using LC-HRMS.

This compound is an intermediate in the fatty acid elongation cycle, a crucial pathway for the synthesis of very-long-chain fatty acids (VLCFAs).[2][3] These VLCFAs are essential components of cellular membranes and precursors for signaling molecules.[2][3]

vlcfa_elongation AcylCoA_n Acyl-CoA (C22) KCS KCS AcylCoA_n->KCS KetoacylCoA 3-Ketoacyl-CoA (C24) KAR KAR KetoacylCoA->KAR HydroxyacylCoA 3-Hydroxyacyl-CoA (C24) HACD HACD HydroxyacylCoA->HACD EnoylCoA This compound (C24) TER TER EnoylCoA->TER AcylCoA_n2 Acyl-CoA (C24) KCS->KetoacylCoA KAR->HydroxyacylCoA HACD->EnoylCoA H2O H₂O HACD->H2O TER->AcylCoA_n2 MalonylCoA Malonyl-CoA MalonylCoA->KCS NADPH1 NADPH NADPH1->KAR NADPH2 NADPH NADPH2->TER

Caption: The Very-Long-Chain Fatty Acid (VLCFA) Elongation Cycle.[2][3]

References

Metabolic Crossroads: A Comparative Guide to Trans-2-Tetracosenoyl-CoA and Nervonoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates of two closely related very-long-chain fatty acyl-CoAs (VLCFA-CoAs): trans-2-tetracosenoyl-CoA and nervonoyl-CoA. Understanding the distinct metabolic pathways these molecules enter is crucial for research into neurological health, metabolic disorders, and the development of therapeutics targeting lipid metabolism.

Introduction

This compound and nervonoyl-CoA are both 24-carbon fatty acyl-CoA molecules that play significant roles in lipid metabolism, particularly in the nervous system. However, they represent distinct metabolic crossroads. This compound is a key intermediate in the fatty acid elongation pathway, poised for the final reduction step to a saturated acyl-chain. In contrast, nervonoyl-CoA, the activated form of nervonic acid (cis-15-tetracosenoic acid), is a final product of this elongation pathway and serves as a substrate for both anabolic and catabolic processes. This guide will objectively compare their metabolic pathways, supported by available experimental data and detailed methodologies.

Metabolic Pathways: Elongation vs. Incorporation and Degradation

The primary metabolic difference lies in their positions within the fatty acid elongation and subsequent utilization pathways.

This compound: This molecule is an intermediate in the microsomal fatty acid elongation cycle. This cycle extends fatty acyl-CoAs by two-carbon units through a series of four reactions. This compound is the product of the third reaction (dehydration) and the substrate for the fourth and final reaction. Its principal metabolic fate is to be reduced by the enzyme trans-2-enoyl-CoA reductase (TECR) to form tetracosenoyl-CoA, which can then be desaturated to produce nervonoyl-CoA.

Nervonoyl-CoA: As the activated form of the physiologically important nervonic acid, nervonoyl-CoA has two main metabolic fates:

  • Incorporation into Sphingolipids: Nervonoyl-CoA is a crucial substrate for the synthesis of nervonyl-sphingolipids, which are vital components of the myelin sheath surrounding nerve fibers. This anabolic pathway is essential for proper neurological function.

  • Peroxisomal Beta-Oxidation: Nervonoyl-CoA can be transported into peroxisomes for catabolism through beta-oxidation. This process shortens the very-long-chain fatty acid into smaller acyl-CoA units that can be further metabolized for energy. Studies have shown that the beta-oxidation of nervonic acid occurs preferentially in peroxisomes.

The metabolic divergence of these two molecules is critical. The reduction of this compound is a commitment to the elongation and synthesis of very-long-chain fatty acids, while the metabolic routing of nervonoyl-CoA represents a balance between storage in complex lipids and degradation for energy.

Quantitative Data Comparison

Direct comparative quantitative data on the metabolic flux and enzyme kinetics for this compound and nervonoyl-CoA in the same experimental system is limited in the current literature. However, we can structure a comparison based on the types of data required for a comprehensive understanding.

ParameterThis compoundNervonoyl-CoASignificance of Comparison
Primary Metabolic Pathway Fatty Acid ElongationSphingolipid Synthesis & Peroxisomal Beta-OxidationDefines their fundamental roles as an intermediate versus a metabolic end-product/substrate.
Key Enzyme(s) Trans-2-enoyl-CoA Reductase (TECR)Ceramide Synthases, Peroxisomal Beta-Oxidation EnzymesHighlights the distinct enzymatic machinery governing their metabolism.
Enzyme Kinetics (Km) Data for human TECR with C24:1-CoA is not readily available. For shorter substrates like crotonyl-CoA (C4), the Km for TECR is in the micromolar range.Km values for ceramide synthases and peroxisomal beta-oxidation enzymes with nervonoyl-CoA are not well-documented in a comparative context.A lower Km would indicate a higher affinity of the enzyme for the substrate, suggesting a more favored metabolic route at lower substrate concentrations.
Enzyme Kinetics (Vmax) Vmax for human TECR with C24:1-CoA is not readily available.Vmax values for enzymes metabolizing nervonoyl-CoA are not available for direct comparison.Vmax reflects the maximum rate of the enzymatic reaction, indicating the metabolic capacity of a particular pathway.
Metabolic Flux Primarily directed towards the synthesis of tetracosenoyl-CoA.Partitioned between sphingolipid synthesis and beta-oxidation, with the ratio likely depending on cellular energy status and developmental stage.Understanding the flux provides insight into the physiological regulation of very-long-chain fatty acid metabolism.

Signaling Pathway and Experimental Workflow Diagrams

Metabolic_Fates cluster_elongation Fatty Acid Elongation (Microsome) cluster_reduction Final Reduction cluster_desaturation Desaturation cluster_utilization Metabolic Utilization Acyl-CoA (C22) Acyl-CoA (C22) 3-Ketoacyl-CoA (C24) 3-Ketoacyl-CoA (C24) Acyl-CoA (C22)->3-Ketoacyl-CoA (C24) Condensation 3-Hydroxyacyl-CoA (C24) 3-Hydroxyacyl-CoA (C24) 3-Ketoacyl-CoA (C24)->3-Hydroxyacyl-CoA (C24) Reduction This compound This compound 3-Hydroxyacyl-CoA (C24)->this compound Dehydration Tetracosenoyl-CoA (C24:0) Tetracosenoyl-CoA (C24:0) This compound->Tetracosenoyl-CoA (C24:0) TECR Nervonoyl-CoA (C24:1) Nervonoyl-CoA (C24:1) Tetracosenoyl-CoA (C24:0)->Nervonoyl-CoA (C24:1) Desaturase Sphingolipids Sphingolipids Nervonoyl-CoA (C24:1)->Sphingolipids Ceramide Synthases Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Nervonoyl-CoA (C24:1)->Peroxisomal Beta-Oxidation Acyl-CoA Oxidase, etc.

Diagram 1: Metabolic pathways of this compound and nervonoyl-CoA.

Experimental_Workflow cluster_tecr TECR Activity Assay cluster_nervonoyl Nervonoyl-CoA Metabolic Fate Assay Recombinant human TECR Recombinant human TECR TECR_Incubation Incubation at 37°C Recombinant human TECR->TECR_Incubation trans-2-tetracosenoyl-CoA_substrate This compound trans-2-tetracosenoyl-CoA_substrate->TECR_Incubation NADPH NADPH NADPH->TECR_Incubation TECR_Measurement Measure NADPH oxidation at 340 nm TECR_Incubation->TECR_Measurement Data_Analysis Comparative Data Analysis TECR_Measurement->Data_Analysis Calculate Km and Vmax Radiolabeled Nervonoyl-CoA [14C]Nervonoyl-CoA Nervonoyl_Incubation Incubation Radiolabeled Nervonoyl-CoA->Nervonoyl_Incubation Cell Culture e.g., Oligodendrocytes Cell Culture->Nervonoyl_Incubation Lipid Extraction Lipid Extraction Nervonoyl_Incubation->Lipid Extraction TLC Thin Layer Chromatography Lipid Extraction->TLC Scintillation Counting Scintillation Counting TLC->Scintillation Counting Scintillation Counting->Data_Analysis Quantify incorporation into sphingolipids vs. beta-oxidation products

Diagram 2: Experimental workflow for comparing metabolic activities.

Experimental Protocols

In Vitro Assay for Trans-2-enoyl-CoA Reductase (TECR) Activity with this compound

This protocol is adapted from general spectrophotometric assays for enoyl-CoA reductases.

Objective: To determine the kinetic parameters (Km and Vmax) of human TECR for this compound.

Materials:

  • Purified recombinant human TECR enzyme.

  • This compound substrate.

  • NADPH.

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Spectrophotometer capable of reading absorbance at 340 nm.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of the this compound substrate in the assay buffer.

  • In a cuvette, combine the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and a specific concentration of the this compound substrate.

  • Initiate the reaction by adding a known amount of purified recombinant human TECR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Record the initial reaction velocity (rate of absorbance change) for each substrate concentration.

  • Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Whole-Cell Assay for Determining the Metabolic Fate of Nervonoyl-CoA

This protocol utilizes radiolabeled substrate to trace its incorporation into different cellular lipid pools.

Objective: To quantify the partitioning of nervonoyl-CoA between sphingolipid synthesis and peroxisomal beta-oxidation.

Materials:

  • [1-¹⁴C]Nervonic acid.

  • Coenzyme A, ATP, and acyl-CoA synthetase (for in situ generation of [1-¹⁴C]nervonoyl-CoA if not directly available).

  • Cultured cells of interest (e.g., primary oligodendrocytes, hepatocytes, or relevant cell lines).

  • Cell culture medium and supplements.

  • Lipid extraction solvents (e.g., chloroform:methanol mixture).

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Culture the cells to the desired confluency.

  • Prepare the radiolabeled substrate, [1-¹⁴C]nervonoyl-CoA, or provide the cells with [1-¹⁴C]nervonic acid, which will be endogenously activated.

  • Incubate the cells with the radiolabeled substrate for various time points.

  • After incubation, wash the cells to remove excess unincorporated label.

  • Harvest the cells and perform a total lipid extraction.

  • Separate the different lipid classes (e.g., sphingomyelin, cerebrosides, neutral lipids, and remaining free fatty acids) using TLC.

  • Scrape the corresponding spots from the TLC plate and quantify the radioactivity in each fraction using a scintillation counter.

  • To specifically assess beta-oxidation, the production of radiolabeled acetyl-CoA or chain-shortened fatty acids can be measured, often requiring further separation and analysis techniques like HPLC.

  • Express the results as the percentage of total incorporated radioactivity found in each lipid fraction to determine the relative flux into each metabolic pathway.

Conclusion

This compound and nervonoyl-CoA are metabolically distinct entities with divergent roles in cellular lipid homeostasis. While this compound is an intermediate committed to the elongation of very-long-chain fatty acids, nervonoyl-CoA stands at a metabolic branch point, directed towards either the synthesis of essential sphingolipids or catabolic degradation in peroxisomes. Further research focusing on the direct quantitative comparison of their metabolic fluxes and the kinetics of the enzymes involved will provide a more complete understanding of the regulation of very-long-chain fatty acid metabolism and its implications for human health and disease. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

Comparing the binding affinity of trans-2-tetracosenoyl-CoA and other VLCFA-CoAs to PPARalpha

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that very-long-chain fatty acyl-CoAs (VLCFA-CoAs), including trans-2-tetracosenoyl-CoA, are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). This guide provides a comparative overview of binding affinities, details the experimental methodologies used for their determination, and illustrates the key signaling pathway, offering valuable insights for researchers and professionals in drug development.

Emerging research highlights that the CoA thioesters of very-long-chain fatty acids, rather than the free acids, are the more potent endogenous ligands for PPARalpha.[1][2][3] This interaction is a critical step in the regulation of lipid metabolism, particularly the beta-oxidation of potentially toxic fatty acids.[1][2][3]

Comparative Binding Affinity of VLCFA-CoAs to PPARalpha

Quantitative analysis of ligand binding to PPARalpha demonstrates a significantly higher affinity for the CoA-activated forms of very-long-chain fatty acids. The dissociation constants (Kd) for these interactions are consistently in the low nanomolar range, indicating a strong and specific binding. In contrast, the corresponding free fatty acids generally exhibit weak or no measurable affinity.[2]

LigandChain Length & SaturationDissociation Constant (Kd) [nM]Reference
VLCFA-CoAs
Arachidoyl-CoAC20:0~3-29[1][2][3]
Behenoyl-CoAC22:0~3-29[1][2][3]
Lignoceroyl-CoAC24:0~3-29[1][2][3]
Branched-Chain Fatty Acyl-CoAs
Phytanoyl-CoA-~11[1][2][3]
Pristanoyl-CoA-~11[1][2][3]
Unsaturated Fatty Acids
Arachidonic AcidC20:420[1][2][3]
Saturated Long-Chain Fatty Acyl-CoAs
--1-13[4]
Unsaturated Long-Chain Fatty Acyl-CoAs
--1-14[4]

Table 1: Binding affinities of various fatty acyl-CoAs and fatty acids to PPARalpha. The data clearly indicates the high affinity of VLCFA-CoAs for PPARalpha.

Experimental Protocols: Determining Ligand-Receptor Binding Affinity

The primary method utilized to ascertain the binding affinities detailed above is the quenching of intrinsic tryptophan fluorescence of the PPARalpha protein. This robust technique allows for the direct measurement of ligand binding without the need for radioactive labels.

Principle: The PPARalpha protein contains aromatic amino acids, such as tryptophan, which fluoresce when excited with a specific wavelength of light. When a ligand binds to the receptor, it can cause a conformational change in the protein structure, leading to a decrease, or "quenching," of this intrinsic fluorescence. The degree of quenching is proportional to the amount of ligand-bound receptor, allowing for the calculation of the dissociation constant (Kd).

Methodology:

  • Protein Purification: Recombinant PPARalpha ligand-binding domain (LBD) is expressed and purified.

  • Fluorescence Measurement: The purified PPARalpha LBD is placed in a fluorometer, and the baseline intrinsic tryptophan fluorescence is measured.

  • Ligand Titration: Increasing concentrations of the ligand (e.g., a specific VLCFA-CoA) are added to the PPARalpha solution.

  • Quenching Analysis: The decrease in fluorescence intensity is monitored after each addition of the ligand.

  • Data Analysis: The change in fluorescence is plotted against the ligand concentration, and the data is fitted to a binding equation to determine the dissociation constant (Kd).

This methodology has been successfully employed to demonstrate the high-affinity binding of various VLCFA-CoAs to PPARalpha.[1][2][3]

PPARalpha Signaling Pathway and Experimental Workflow

The activation of PPARalpha by VLCFA-CoAs initiates a signaling cascade that leads to the transcription of genes involved in fatty acid metabolism. The following diagram illustrates this pathway and the experimental workflow for its investigation.

PPARalpha_Signaling_and_Workflow cluster_0 Cellular Environment cluster_1 Experimental Workflow VLCFA Very-Long-Chain Fatty Acid (VLCFA) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Activation VLCFA_CoA VLCFA-CoA Acyl_CoA_Synthetase->VLCFA_CoA PPARalpha PPARalpha VLCFA_CoA->PPARalpha Binding & Activation RXR RXR PPARalpha->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Protein_Expression 1. Purify Recombinant PPARalpha LBD Fluorescence_Assay 2. Intrinsic Fluorescence Quenching Assay Protein_Expression->Fluorescence_Assay Data_Analysis 3. Determine Kd Fluorescence_Assay->Data_Analysis

Caption: PPARalpha activation by VLCFA-CoA and experimental workflow.

The binding of a VLCFA-CoA to PPARalpha induces a conformational change, promoting its heterodimerization with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, ultimately leading to their increased transcription.[5][6] These genes encode for proteins involved in fatty acid uptake and oxidation.

References

Cross-Validation of Analytical Methods for the Quantification of trans-2-tetracosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Current Analytical Methodologies

The accurate quantification of specific lipid metabolites is crucial for advancing research in cellular metabolism and drug development. Trans-2-tetracosenoyl-CoA, a very-long-chain acyl-CoA, is a key intermediate in fatty acid metabolism. Its precise measurement is essential for understanding various physiological and pathological processes. This guide provides a comparative overview of the primary analytical methods used for the quantification of this compound and other very-long-chain acyl-CoAs, with a focus on experimental data and detailed protocols.

Overview of Analytical Techniques

The quantification of acyl-CoA species, particularly very-long-chain variants, is challenging due to their low abundance and inherent instability. The most robust and widely used methods are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Other methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), can also be employed, though they may lack the sensitivity required for low-abundance species.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of different analytical approaches for the analysis of long-chain and very-long-chain acyl-CoAs. While specific data for this compound is limited, the presented data for similar analytes provides a strong basis for method selection.

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity (R²)Precision (CV%)Recovery (%)Reference
UHPLC-ESI-MS/MS C2-C20 Acyl-CoAsMouse Liver, HepG2 & LHCNM2 cellsLOD: 1-5 fmolNot ReportedNot Reported90-111[1]
HPLC-UV CoA, Acetyl-CoARodent Tissues, Plasma, Cultured CellsLOD: >10-fold lower than previous HPLC methodsNot Reported<1% (standards), 1-3% (samples)95-97[2]
LC-MS/MS Short-chain Acyl-CoAs & CoA Biosynthesis IntermediatesBiological SamplesLOQ: Sensitive lower limits>0.99HighHigh[3][4]
LC/MS/MS Long-chain Acyl-CoAs (C16-C18)Rat LiverNot ReportedNot ReportedInter-run: 2.6-12.2%, Intra-run: 1.2-4.4%94.8-110.8[5][6][7]
UPLC/MS/MS Long-chain Fatty Acyl-CoAsHuman MuscleNot ReportedNot ReportedInter-assay: 5-6%, Intra-assay: 5-10%Not Reported[8]
LC-MS/MS Very-long-chain Fatty Acids (C22:0, C24:0, C26:0)Human Plasma & Amniotic FluidNot Reported>0.99Low within-run and total CVsNot Reported[9]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Very-Long-Chain Acyl-CoAs

This method is considered the gold standard for the sensitive and specific quantification of acyl-CoAs.

a) Sample Preparation (Solid-Phase Extraction - SPE) [5][6]

  • Homogenize 100-200 mg of tissue in a suitable buffer.

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample).

  • Perform protein precipitation using an appropriate solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs using an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

b) Liquid Chromatography [6]

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: A typical flow rate suitable for the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

c) Mass Spectrometry [5][6]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard. For many acyl-CoAs, a neutral loss of 507 Da (phosphoadenosine diphosphate) is characteristic and can be used for profiling. The fatty acyl-pantetheine fragment is also a common choice for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective method for the analysis of more abundant short-chain acyl-CoAs and can be adapted for longer-chain species.[2]

a) Sample Preparation [2]

  • Homogenize tissue or cells in a suitable extraction buffer.

  • Perform deproteinization (e.g., with perchloric acid).

  • Centrifuge and neutralize the supernatant.

  • Filter the sample before injection.

b) Liquid Chromatography [2]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A buffered mobile phase with an organic modifier (e.g., acetonitrile or methanol) gradient.

  • Detection: UV absorbance at a wavelength where the adenine (B156593) ring of Coenzyme A absorbs (typically around 260 nm).

Visualizing the Workflow and Method Relationships

To better understand the analytical process and the relationship between different methods, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Tissue Tissue/Cell Homogenization Spike Internal Standard Spiking Tissue->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract LC Liquid Chromatography Separation Extract->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report method_comparison cluster_methods Analytical Methods cluster_attributes Key Attributes LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity High Specificity Specificity LCMS->Specificity High Cost Cost & Complexity LCMS->Cost High HPLCUV HPLC-UV HPLCUV->Sensitivity Moderate HPLCUV->Specificity Lower HPLCUV->Cost Lower

References

Trans-2-Tetracosenoyl-CoA: An In-depth Substrate Comparison for Trans-2-Enoyl-CoA Reductase (TECR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-2,3-enoyl-CoA reductase (TECR) is a critical enzyme in the terminal step of the very long-chain fatty acid (VLCFA) elongation cycle, catalyzing the reduction of trans-2-enoyl-CoA to acyl-CoA. This process is vital for the synthesis of fatty acids with 22 or more carbons, which are essential components of cellular membranes, particularly in the form of sphingolipids and ceramides. A critical question for researchers in lipid metabolism and associated diseases is the substrate specificity of TECR, specifically whether trans-2-tetracosenoyl-CoA (C24:1t-CoA), the precursor to nervonic acid (C24:1), is a preferred substrate.

While direct comparative kinetic studies on mammalian TECR with a comprehensive range of trans-2-enoyl-CoA substrates, including this compound, are not extensively available in the current literature, a body of indirect evidence and studies on homologous enzymes suggest a preference for very long-chain substrates.

Comparative Analysis of TECR Substrate Activity

Direct kinetic data (Km and Vmax) for human TECR with this compound is not readily found in published literature. However, the physiological role of TECR strongly points towards its specialization for very long-chain fatty acyl-CoAs. A missense mutation (P182L) in the human TECR gene results in a significant, approximately 30% reduction in C24:1 ceramide and sphingomyelin (B164518) levels, indicating that the precursor to C24:1 is a key substrate for the enzyme in vivo.

Studies on related, but distinct, enzymes offer some insights into how substrate chain length can influence activity. For instance, a human mitochondrial trifunctional enzyme (HsTFE) exhibits a preference for medium to long-chain (up to C16) trans-2-enoyl-CoA substrates. Conversely, a mitochondrial trans-2-enoyl-CoA reductase from Euglena gracilis shows a preference for short-chain substrates like crotonyl-CoA (C4) and trans-2-hexenoyl-CoA (C6). These findings underscore that the substrate specificity is a key characteristic that differentiates various trans-2-enoyl-CoA reductases.

Given TECR's established role in the elongation of VLCFAs, it is physiologically inferred that it efficiently processes substrates like this compound. The accumulation of VLCFAs is dependent on the proper functioning of the entire elongation machinery, including TECR.

Substrate (trans-2-enoyl-CoA)Chain LengthEnzymeOrganismRelative Activity/PreferenceReference
This compound C24:1TECRHumanImplied high activity based on physiological role and mutation studies
trans-2-Hexadecenoyl-CoAC16:1HsTFEHumanHigh activity
trans-2-Decenoyl-CoAC10:1HsTFEHumanHigh activity
trans-2-Butenoyl-CoA (Crotonyl-CoA)C4:0HsTFEHumanLow activity
trans-2-Hexenoyl-CoAC6:0trans-2-enoyl-CoA reductaseEuglena gracilisPreferred substrate
Crotonyl-CoAC4:0trans-2-enoyl-CoA reductaseEuglena gracilisPreferred substrate

Experimental Methodologies

General Protocol for In Vitro TECR Activity Assay

The following outlines a general approach for measuring TECR activity, which can be adapted for various trans-2-enoyl-CoA substrates. The primary challenge with very long-chain acyl-CoAs is their poor solubility in aqueous solutions, which can be addressed by using detergents or binding proteins like albumin.

1. Enzyme Preparation:

  • Human TECR can be expressed recombinantly in systems like E. coli or yeast and purified using standard chromatographic techniques.

  • Alternatively, microsomes can be isolated from cell lines or tissues known to have high VLCFA elongation activity.

2. Substrate Preparation:

  • Trans-2-enoyl-CoA substrates of varying chain lengths are required. These can be synthesized chemically or enzymatically.

  • For very long-chain substrates like this compound, careful handling is necessary to ensure solubility. This may involve dissolving the substrate in a small amount of organic solvent before dilution in an assay buffer containing a carrier protein like fatty acid-free bovine serum albumin (BSA).

3. Reaction Mixture:

  • A typical reaction mixture would include:

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • NADPH (cofactor)

    • Purified TECR or microsomal preparation

    • Trans-2-enoyl-CoA substrate (e.g., this compound)

4. Assay Procedure:

  • The reaction is initiated by the addition of the enzyme or substrate.

  • The mixture is incubated at 37°C for a defined period.

  • The reaction is stopped, for example, by the addition of a strong acid or an organic solvent.

5. Detection and Quantification:

  • The rate of reaction can be determined by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.

  • A more direct method involves using a radiolabeled substrate (e.g., [1-14C]trans-2-enoyl-CoA). The product, [1-14C]acyl-CoA, can be separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting.

6. Kinetic Analysis:

  • By varying the substrate concentration and measuring the initial reaction rates, kinetic parameters such as Vmax and Km can be determined using Michaelis-Menten kinetics.

Visualizing the Pathway and Workflow

To better understand the context of TECR's function and the experimental approach, the following diagrams are provided.

fatty_acid_elongation cluster_elongation_cycle VLCFA Elongation Cycle Acyl-CoA (Cn) Acyl-CoA (Cn) 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Acyl-CoA (Cn)->3-Ketoacyl-CoA (Cn+2) ELOVL (Condensation) 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2)->3-Hydroxyacyl-CoA (Cn+2) KAR (Reduction) trans-2-Enoyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2)->trans-2-Enoyl-CoA (Cn+2) HACD (Dehydration) NADP+ NADP+ 3-Hydroxyacyl-CoA (Cn+2)->NADP+ Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) TECR (Reduction) Acyl-CoA (Cn+2)->NADP+ Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA (Cn+2) NADPH NADPH NADPH->3-Hydroxyacyl-CoA (Cn+2) NADPH->Acyl-CoA (Cn+2)

Caption: The Very Long-Chain Fatty Acid (VLCFA) Elongation Cycle.

tecr_assay_workflow Start Start Prepare Reaction Mix Prepare Reaction Mixture (Buffer, NADPH) Start->Prepare Reaction Mix Add Substrate Add trans-2-Enoyl-CoA (e.g., this compound) Prepare Reaction Mix->Add Substrate Initiate Reaction Initiate with TECR Enzyme Add Substrate->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Analyze Product Analyze Product Formation (e.g., HPLC, TLC, Spectrophotometry) Stop Reaction->Analyze Product Calculate Kinetics Calculate Kinetic Parameters (Km, Vmax) Analyze Product->Calculate Kinetics End End Calculate Kinetics->End

Caption: General workflow for a TECR enzyme activity assay.

Conclusion

Quantitative comparison of acyl-CoA profiles, including trans-2-tetracosenoyl-CoA, in response to drug treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced impact of pharmacological agents on cellular metabolism is paramount. This guide provides an objective comparison of the effects of different drug classes on acyl-Coenzyme A (acyl-CoA) profiles, with a particular focus on the analytical methodologies and the underlying signaling pathways. The quantitative data presented herein is derived from seminal studies in the field and is intended to serve as a valuable resource for experimental design and data interpretation.

Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation, lipid synthesis, and post-translational modifications of proteins. Dysregulation of acyl-CoA metabolism is implicated in a variety of diseases, including metabolic syndrome, cardiovascular disease, and cancer. Consequently, many therapeutic agents are designed to directly or indirectly modulate the intricate network of metabolic pathways in which acyl-CoAs participate.

This guide will focus on the effects of two major classes of metabolic-modifying drugs: fibrates, represented by fenofibrate (B1672516), and biguanides, represented by metformin (B114582). We will also touch upon the effects of statins. The quantitative data, where available in the public domain, will be presented to illustrate the distinct and overlapping impacts of these drugs on the cellular acyl-CoA pool.

Comparative Analysis of Acyl-CoA Profiles

Acyl-CoA SpeciesDrug TreatmentExpected ChangeRationale
Short-Chain Acyl-CoAs
Acetyl-CoAMetforminIncreaseInhibition of Acetyl-CoA Carboxylase (ACC) reduces its conversion to malonyl-CoA.[1]
Malonyl-CoAMetforminDecreaseActivation of AMPK leads to inhibitory phosphorylation of ACC, the enzyme that produces malonyl-CoA.[1][2]
Long-Chain Acyl-CoAs
Palmitoyl-CoA (C16:0)FenofibrateDecreaseUpregulation of genes involved in fatty acid oxidation leads to increased consumption.[3]
Oleoyl-CoA (C18:1)FenofibrateDecreaseEnhanced fatty acid oxidation.[3]
Very-Long-Chain Acyl-CoAs
Trans-2-tetracosenoyl-CoA (C24:1)Fenofibrate (speculative)DecreaseAs a PPARα agonist, fenofibrate is expected to upregulate peroxisomal β-oxidation, which is responsible for the degradation of very-long-chain fatty acids. However, direct quantitative data for this specific acyl-CoA is not available in the reviewed literature.

Note: The information on this compound is inferred from the known mechanism of fenofibrate and requires direct experimental verification.

Signaling Pathways and Mechanisms of Action

The differential effects of fenofibrate and metformin on acyl-CoA profiles are rooted in their distinct molecular mechanisms.

Fenofibrate and the PPARα Signaling Pathway

Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid. Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[3] Activation of PPARα leads to the upregulation of a suite of genes involved in fatty acid uptake, activation (conversion to acyl-CoAs), and catabolism in both mitochondria and peroxisomes.[4] This enhanced fatty acid oxidation is the primary driver for the reduction in the cellular pool of long-chain acyl-CoAs.

Fenofibrate_Pathway Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Expression ↑ PPRE->Gene_Expression Induces Fatty_Acid_Oxidation Fatty Acid Oxidation ↑ Gene_Expression->Fatty_Acid_Oxidation Acyl_CoA_Pool Long-Chain Acyl-CoA Pool ↓ Fatty_Acid_Oxidation->Acyl_CoA_Pool Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP AMP:ATP Ratio ↑ Mitochondria->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits by Phosphorylation Malonyl_CoA Malonyl-CoA ↓ ACC->Malonyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis ↓ Malonyl_CoA->Fatty_Acid_Synthesis CPT1 CPT1 Activity ↑ Malonyl_CoA->CPT1 Relieves Inhibition Fatty_Acid_Oxidation Fatty Acid Oxidation ↑ CPT1->Fatty_Acid_Oxidation Experimental_Workflow Sample Tissue/Cell Sample (Flash Frozen) Homogenization Homogenization (Cold Acidic Solvent) Sample->Homogenization SPE Solid-Phase Extraction (e.g., C18 SPE) Homogenization->SPE Elution Elution & Reconstitution SPE->Elution LC_MS LC-MS/MS Analysis (Reversed-Phase C18, MRM) Elution->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

Assessing the Potential of trans-2-tetracosenoyl-CoA as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, necessitates the discovery of novel biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. This guide explores the prospective role of trans-2-tetracosenoyl-CoA, a very-long-chain acyl-CoA intermediate, as a potential biomarker in this context. While direct evidence is emerging, its position within key metabolic pathways associated with metabolic dysregulation suggests a promising, albeit currently under-investigated, candidacy. This document provides a comparative analysis against established biomarkers, detailed experimental protocols for its quantification, and visual representations of the underlying biochemical pathways and analytical workflows.

Introduction to this compound

This compound is a C24:1 monounsaturated very-long-chain acyl-CoA. It is an intermediate in the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs).[1] Defects in peroxisomal beta-oxidation are known to cause severe inherited metabolic diseases like X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs.[2][3] There is growing evidence that peroxisomal function is also implicated in more common metabolic disorders.

The rationale for investigating this compound as a biomarker for metabolic syndrome stems from the following:

  • Intersection with Lipid Metabolism: As an intermediate in VLCFA metabolism, its levels may reflect fluxes and dysregulation in fatty acid oxidation and synthesis, which are central to the pathophysiology of metabolic diseases.[4]

  • Peroxisomal Link: Peroxisomal beta-oxidation is a key pathway for the degradation of specific fatty acids that cannot be efficiently handled by mitochondria.[5] Dysfunction in this organelle is increasingly linked to insulin (B600854) resistance and hepatic steatosis.

  • Potential for Accumulation: In states of metabolic stress, such as insulin resistance, the efficiency of beta-oxidation pathways may be altered, potentially leading to the accumulation of intermediates like this compound.

Comparative Analysis of Biomarkers for Metabolic Disorders

The utility of a biomarker is determined by its sensitivity, specificity, and the ease and reliability of its measurement. The following table compares the hypothetical potential of this compound with established and emerging biomarkers for metabolic syndrome.

Biomarker CategorySpecific BiomarkersAdvantagesDisadvantagesPotential Role of this compound
Established Clinical Markers Fasting Glucose, HbA1c, Triglycerides, HDL-CholesterolWidely available, standardized assays, clear clinical cut-offs.Lack sensitivity for early-stage disease; can be influenced by acute dietary changes.May provide an earlier and more mechanistic insight into lipid dysregulation preceding overt changes in standard lipid panels.
Inflammatory Markers C-Reactive Protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)Reflect the low-grade inflammatory state characteristic of metabolic syndrome.Lack specificity; elevated in many inflammatory conditions unrelated to metabolic disease.Could offer a more specific marker of metabolic stress-induced inflammation within lipid metabolic pathways.
Adipokines Leptin, Adiponectin, Leptin/Adiponectin RatioDirectly reflect adipose tissue function and insulin sensitivity.Can be influenced by body fat percentage and distribution; assays can be less standardized.May complement adipokine measurements by providing a direct readout of intracellular fatty acid metabolism.
Hepatic Enzymes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Indicate liver damage, a common comorbidity of metabolic syndrome.Lack specificity for the underlying cause of liver injury.Could potentially indicate lipotoxicity and metabolic stress in the liver at a subcellular level.
Acylcarnitines Various short-, medium-, and long-chain acylcarnitinesProvide a snapshot of mitochondrial fatty acid oxidation efficiency.Can be complex to interpret; may not fully reflect peroxisomal metabolism.As a direct intermediate of peroxisomal beta-oxidation, it would offer a distinct and complementary view to mitochondrial acylcarnitine profiling.
Very-Long-Chain Acyl-CoAs (Hypothetical) This compound Potentially a highly specific indicator of peroxisomal beta-oxidation flux and VLCFA metabolism.Currently, no established clinical assays; research is in a nascent stage; requires specialized analytical techniques (LC-MS/MS).A novel, research-stage candidate that could provide unique insights into the role of peroxisomal dysfunction in metabolic syndrome.

Experimental Protocols

The quantification of acyl-CoA species is challenging due to their low abundance and chemical lability. The most reliable method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Quantification of this compound in Plasma or Tissue

1. Sample Preparation and Extraction

  • Objective: To extract acyl-CoAs from the biological matrix while minimizing degradation.

  • Materials:

    • Frozen plasma or tissue samples.

    • Internal Standard: A stable isotope-labeled version of a very-long-chain acyl-CoA (e.g., D4-C22:0-CoA) or a structurally similar odd-chain acyl-CoA not typically found in the sample.

    • Extraction Solvent: Isopropanol with 10% (v/v) acetic acid.

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

    • Solvents for SPE: Methanol (B129727), water, and an elution solvent such as methanol with 2% ammonium (B1175870) hydroxide.

  • Procedure:

    • Homogenize frozen tissue samples in ice-cold extraction solvent. For plasma, add the extraction solvent directly.

    • Spike the sample with the internal standard.

    • Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with the elution solvent.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

  • Objective: To separate this compound from other acyl-CoAs and quantify it with high sensitivity and specificity.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with a suitable ion-pairing agent (e.g., 10 mM ammonium acetate).

    • Mobile Phase B: Acetonitrile/Isopropanol mixture.

    • Gradient: A gradient elution from a lower to a higher concentration of mobile phase B to separate acyl-CoAs based on their chain length and polarity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

      • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., the phosphopantetheine fragment). A specific transition for the internal standard will also be monitored.

  • Quantification:

    • Generate a standard curve using a synthetic this compound standard of known concentrations.

    • Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing the Context: Pathways and Workflows

To better understand the role of this compound, the following diagrams, generated using the DOT language, illustrate its position in metabolic pathways and the analytical workflow for its measurement.

fatty_acid_elongation cluster_ER Endoplasmic Reticulum Malonyl-CoA Malonyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Malonyl-CoA->3-Ketoacyl-CoA Acyl-CoA (C_n) Acyl-CoA (C_n) Acyl-CoA (C_n)->3-Ketoacyl-CoA ELOVLs 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA KAR trans-2-Enoyl-CoA trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA HCRD Acyl-CoA (C_n+2) Acyl-CoA (C_n+2) trans-2-Enoyl-CoA->Acyl-CoA (C_n+2) TECR C24:0-CoA C24:0-CoA Acyl-CoA (C_n+2)->C24:0-CoA C22:0-CoA C22:0-CoA C22:0-CoA->Acyl-CoA (C_n)

Caption: Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.

peroxisomal_beta_oxidation cluster_Peroxisome Peroxisome VLCFA-CoA (e.g., C24:0-CoA) VLCFA-CoA (e.g., C24:0-CoA) trans-2-Enoyl-CoA (e.g., this compound) trans-2-Enoyl-CoA (e.g., this compound) VLCFA-CoA (e.g., C24:0-CoA)->trans-2-Enoyl-CoA (e.g., this compound) ACOX1 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA (e.g., this compound)->3-Hydroxyacyl-CoA D-bifunctional protein 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA D-bifunctional protein Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA 3-Ketoacyl-CoA->Chain-shortened Acyl-CoA Thiolase

Caption: Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids.

experimental_workflow Sample_Collection Plasma/Tissue Collection Extraction Acyl-CoA Extraction (with Internal Standard) Sample_Collection->Extraction SPE Solid-Phase Extraction (Purification) Extraction->SPE LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) SPE->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental Workflow for this compound Quantification.

Conclusion and Future Directions

The investigation of this compound as a biomarker for metabolic disorders is a novel and compelling area of research. Its position as a key intermediate in peroxisomal beta-oxidation, a pathway increasingly implicated in metabolic health, provides a strong rationale for its exploration. While direct evidence linking elevated levels of this specific molecule to metabolic syndrome is currently lacking, the established connection between very-long-chain fatty acid metabolism and metabolic dysregulation suggests that this compound could serve as a sensitive and specific indicator of peroxisomal stress and lipid overload.

Future research should focus on:

  • Method Validation: Development and validation of robust, high-throughput LC-MS/MS assays for the quantification of this compound in large clinical cohorts.

  • Clinical Correlation: Studies to correlate plasma and tissue levels of this compound with the presence and severity of metabolic syndrome and its individual components.

  • Mechanistic Studies: In vitro and in vivo experiments to elucidate the upstream causes and downstream consequences of altered this compound levels in the context of metabolic disease.

The exploration of this compound and other very-long-chain acyl-CoAs has the potential to uncover new pathogenic mechanisms and deliver a new class of biomarkers for the improved management of metabolic disorders.

References

Differential Substrate Specificity of Mitochondrial and Peroxisomal Beta-Oxidation for trans-2-Tetracosenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mitochondrial and peroxisomal beta-oxidation pathways, with a specific focus on their differential substrate specificity for trans-2-tetracosenoyl-CoA, a monounsaturated very-long-chain fatty acid (VLCFA). Understanding the distinct roles and efficiencies of these two organelles in metabolizing VLCFAs is crucial for research into metabolic disorders, neurodegenerative diseases, and the development of targeted therapeutic interventions.

Executive Summary

Mitochondrial and peroxisomal beta-oxidation are parallel, yet distinct, metabolic pathways for the catabolism of fatty acids. While mitochondria are the primary site for the oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are specialized for the initial breakdown of very-long-chain fatty acids (VLCFAs, ≥ C22), branched-chain fatty acids, and dicarboxylic acids.[1][2] The initial and rate-limiting step of beta-oxidation in each organelle is catalyzed by different enzymes with distinct substrate specificities: acyl-CoA dehydrogenases (ACADs) in mitochondria and acyl-CoA oxidases (ACOXs) in peroxisomes. This enzymatic difference is a key determinant of the differential handling of substrates like this compound.

While direct comparative kinetic data for this compound is limited in the available literature, the known substrate preferences of the key enzymes strongly suggest that peroxisomes are the primary site for its initial oxidation. The mitochondrial very-long-chain acyl-CoA dehydrogenase (VLCAD) exhibits significantly lower activity towards unsaturated VLCFAs compared to their saturated counterparts, whereas the peroxisomal acyl-CoA oxidase (ACOX1) readily oxidizes straight-chain saturated and unsaturated acyl-CoAs.

Comparative Analysis of Mitochondrial and Peroxisomal Beta-Oxidation

The beta-oxidation spiral in both organelles involves a four-step process of dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage, resulting in the shortening of the fatty acyl-CoA chain by two carbons and the release of acetyl-CoA. However, the enzymatic machinery and the initial substrates differ significantly.

FeatureMitochondrial Beta-OxidationPeroxisomal Beta-Oxidation
Primary Substrates Short-chain (SCFA), Medium-chain (MCFA), Long-chain (LCFA) fatty acidsVery-long-chain (VLCFA), Branched-chain, and Dicarboxylic fatty acids[1][2]
Initial Dehydrogenation Enzyme Acyl-CoA Dehydrogenases (e.g., VLCAD)Acyl-CoA Oxidases (e.g., ACOX1)[3]
Electron Acceptor Electron Transfer Flavoprotein (ETF)Molecular Oxygen (O2), producing H2O2[2]
Energy Yield from First Step FADH2 produced, contributes to ATP synthesisNo direct ATP synthesis; energy released as heat
Subsequent Enzymes Mitochondrial Trifunctional Protein (MTP) for long-chain substratesD-Bifunctional Protein (DBP) and L-Bifunctional Protein (LBP)[4][5][6]
Thiolase 3-ketoacyl-CoA thiolasePeroxisomal 3-ketoacyl-CoA thiolase[7][8]
Pathway Completion Complete oxidation to acetyl-CoAChain shortening; resulting medium-chain acyl-CoAs are transported to mitochondria for complete oxidation

Table 1: Key Differences Between Mitochondrial and Peroxisomal Beta-Oxidation.

Substrate Specificity for Very-Long-Chain Fatty Acids

Peroxisomes exhibit a clear preference for VLCFAs. Studies have shown that peroxisomes have a lower apparent Km for mono-unsaturated long-chain fatty acids (C16:1-C22:1) compared to mitochondria.[9] The first enzyme in the peroxisomal pathway, ACOX1, is active on straight-chain acyl-CoAs, including both saturated and unsaturated VLCFAs.[10]

In contrast, the mitochondrial VLCAD is less efficient in oxidizing unsaturated VLCFAs. For instance, the catalytic efficiency of rat VLCAD with oleoyl-CoA (18:1) is significantly lower than with palmitoyl-CoA (16:0). This suggests a diminished capacity of mitochondria to initiate the beta-oxidation of unsaturated VLCFAs like this compound.

SubstrateOrganelleEnzymeKm (µM)Relative Vmax (%)
Palmitoyl-CoA (C16:0)PeroxisomesACOX113.8 ± 1100
Eicosatrienoyl-CoA (C20:3)PeroxisomesACOX117 ± 6~150
Docosatetraenoyl-CoA (C22:4)PeroxisomesACOX122 ± 3~150
Lauroyl-CoA (C12:0)PeroxisomesACOX1-Highest oxidation rates
Palmitoylcarnitine (C16:0)MitochondriaCPT/VLCAD-High
Oleoyl-CoA (C18:1)MitochondriaLCAD-LCAD is key for unsaturated FA oxidation[11]
Tetradecanoyl-CoA (C14:0)MitochondriaVLCAD-High
Tetradecenoyl-CoA (C14:1)MitochondriaVLCAD-4% of saturated equivalent[11]

Table 2: Kinetic Data for Beta-Oxidation of Various Fatty Acyl-CoAs in Peroxisomes and Mitochondria. (Data compiled from multiple sources[9][11][12][13]). Note: Direct kinetic data for this compound is not available.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and a general workflow for comparing the beta-oxidation of this compound in mitochondria and peroxisomes.

Beta_Oxidation_Pathways cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion p_vlcfa This compound p_acox ACOX1 p_vlcfa->p_acox p_enoyl 3-Hydroxytetracosenoyl-CoA p_acox->p_enoyl p_h2o2 H2O2 p_acox->p_h2o2 p_dbp D-Bifunctional Protein (Hydratase & Dehydrogenase) p_enoyl->p_dbp p_keto 3-Ketotetracosenoyl-CoA p_dbp->p_keto p_thiolase Thiolase p_keto->p_thiolase p_acetylcoa Acetyl-CoA p_thiolase->p_acetylcoa p_shortened Docosenoyl-CoA p_thiolase->p_shortened m_vlcfa This compound p_shortened->m_vlcfa Transport to Mitochondria p_o2 O2 p_o2->p_acox m_vlcad VLCAD m_vlcfa->m_vlcad m_enoyl 3-Hydroxytetracosenoyl-CoA m_vlcad->m_enoyl m_fadh2 FADH2 m_vlcad->m_fadh2 m_mtp Mitochondrial Trifunctional Protein (Hydratase & Dehydrogenase) m_enoyl->m_mtp m_keto 3-Ketotetracosenoyl-CoA m_mtp->m_keto m_thiolase Thiolase m_keto->m_thiolase m_acetylcoa Acetyl-CoA m_thiolase->m_acetylcoa m_shortened Docosenoyl-CoA m_thiolase->m_shortened m_etf ETF m_fadh2->m_etf e-

Caption: Beta-oxidation pathways for this compound in peroxisomes and mitochondria.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Beta-Oxidation Assay cluster_analysis Data Analysis isolate_organelles Isolate Mitochondria & Peroxisomes from Tissue incubate Incubate Organelles with Labeled Substrate isolate_organelles->incubate prep_substrate Prepare Radiolabeled or Stable Isotope-Labeled This compound prep_substrate->incubate stop_reaction Stop Reaction & Separate Products incubate->stop_reaction measure_radioactivity Measure Radioactivity of Products (e.g., Acetyl-CoA) stop_reaction->measure_radioactivity lcms LC-MS/MS Analysis for Stable Isotope Labeled Products stop_reaction->lcms calc_rate Calculate Rate of Beta-Oxidation measure_radioactivity->calc_rate lcms->calc_rate compare Compare Rates between Mitochondria and Peroxisomes calc_rate->compare

Caption: Experimental workflow for comparing beta-oxidation rates.

Experimental Protocols

Isolation of Mitochondria and Peroxisomes

A detailed protocol for the isolation of highly purified mitochondrial and peroxisomal fractions from rat liver or cultured cells is a prerequisite for comparative studies. Differential centrifugation followed by a density gradient centrifugation (e.g., using Percoll or sucrose (B13894) gradients) is a standard method. The purity of the fractions should be assessed by measuring the activity of marker enzymes (e.g., succinate (B1194679) dehydrogenase for mitochondria and catalase for peroxisomes).

Beta-Oxidation Assay using Radiolabeled Substrate

This method measures the rate of beta-oxidation by quantifying the production of radiolabeled acetyl-CoA from a radiolabeled fatty acyl-CoA substrate.

Materials:

  • Isolated mitochondria and peroxisomes

  • [1-¹⁴C]this compound (custom synthesis may be required)

  • Assay buffer (containing ATP, CoA, NAD+, FAD, L-carnitine for mitochondria)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Incubate a defined amount of isolated organelles (e.g., 50-100 µg of protein) with the assay buffer.

  • Initiate the reaction by adding [1-¹⁴C]this compound.

  • Incubate at 37°C for a specific time course (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge to pellet the precipitated protein and unreacted substrate.

  • The supernatant, containing the acid-soluble radiolabeled acetyl-CoA, is collected.

  • The radioactivity in the supernatant is measured using a scintillation counter.

  • The rate of beta-oxidation is calculated as nmol of acetyl-CoA produced per minute per mg of protein.

Beta-Oxidation Assay using Stable Isotope-Labeled Substrate and LC-MS/MS

This method offers high specificity and sensitivity for measuring the flux through the beta-oxidation pathway.

Materials:

  • Isolated mitochondria and peroxisomes

  • [D₃]-trans-2-tetracosenoyl-CoA (custom synthesis)

  • Assay buffer (as above)

  • Acetonitrile for quenching

  • LC-MS/MS system

Procedure:

  • Perform the incubation of organelles with the stable isotope-labeled substrate as described above.

  • Stop the reaction by adding cold acetonitrile.

  • Centrifuge to remove precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of [D₃]-acetyl-CoA and chain-shortened acyl-CoAs.

  • A standard curve with known concentrations of labeled products is used for quantification.

  • The rate of beta-oxidation is calculated based on the amount of product formed over time.

Conclusion

The available evidence strongly indicates that peroxisomes are the primary site for the initial beta-oxidation of this compound. This is attributed to the substrate specificity of the peroxisomal acyl-CoA oxidase (ACOX1), which efficiently handles very-long-chain unsaturated fatty acids. In contrast, the mitochondrial very-long-chain acyl-CoA dehydrogenase (VLCAD) shows reduced activity towards unsaturated VLCFAs. For drug development professionals, this differential specificity is a critical consideration when designing therapies for metabolic disorders involving VLCFA accumulation, such as X-linked adrenoleukodystrophy. Targeting the enhancement of peroxisomal beta-oxidation could be a viable therapeutic strategy. Further research employing direct kinetic analysis with this compound is warranted to precisely quantify the metabolic flux through each organelle and to fully elucidate the interplay between mitochondria and peroxisomes in VLCFA metabolism.

References

Navigating the Lipid Maze: A Comparative Guide to Understanding Trans-2-Tetracosenoyl-CoA Dysregulation through Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of lipidomic landscapes in the context of dysregulated trans-2-tetracosenoyl-CoA metabolism. We delve into the experimental data and methodologies that illuminate the downstream consequences of metabolic dysfunction, offering insights into disease biomarker discovery and therapeutic development.

This compound is a key intermediate in the metabolism of very long-chain fatty acids (VLCFAs), positioned at the crossroads of two major pathways: peroxisomal β-oxidation and fatty acid elongation. Its proper regulation is critical for maintaining lipid homeostasis. Dysregulation, often stemming from genetic defects, leads to the accumulation of VLCFAs, a hallmark of severe neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD). This guide will compare the lipidomic profiles of healthy versus dysregulated states, providing a framework for understanding the profound impact of this metabolic imbalance.

The Crossroads of VLCFA Metabolism: Peroxisomal β-Oxidation and Fatty Acid Elongation

This compound is a transient molecule, making its direct measurement challenging. However, its metabolic fate is central to cellular health. In healthy individuals, it is efficiently processed through peroxisomal β-oxidation, a catabolic pathway that shortens the long carbon chain of fatty acids. Conversely, it can also serve as a substrate for the fatty acid elongation machinery in the endoplasmic reticulum, contributing to the synthesis of even longer fatty acids.

In diseases like X-ALD and ZSD, the disruption of peroxisomal β-oxidation leads to a metabolic traffic jam. This results in the accumulation of VLCFAs, including the precursor to this compound, tetracosenoic acid (C24:0), and its monounsaturated counterpart (C24:1). These excess VLCFAs are then shunted into various complex lipid species, profoundly altering the cellular lipidome.[1][2]

Comparative Lipidomics: Unraveling the Impact of Dysregulation

Lipidomics, the large-scale study of lipids, provides a powerful lens to observe the consequences of this compound dysregulation. By comparing the lipid profiles of patient-derived cells or animal models with healthy controls, researchers can identify distinct disease signatures.

Quantitative Lipid Profile Comparison

The following table summarizes the expected changes in major lipid classes in a state of this compound dysregulation, characteristic of peroxisomal disorders, compared to a healthy state. The data is representative of findings from lipidomics studies on X-ALD and ZSD patient samples.[1][2][3][4]

Lipid ClassHealthy State (Relative Abundance)Dysregulated State (Relative Abundance)Fold ChangeKey Observations in Dysregulated State
Phospholipids (B1166683)
Phosphatidylcholine (PC)1.001.25+1.25xSignificant increase in species containing C24 and C26 fatty acids.[1][2][3]
Phosphatidylethanolamine (PE)1.001.20+1.20xElevated levels of VLCFA-containing PE species.[2]
Lysophosphatidylcholine (LPC)1.002.50+2.50xMarked increase in C26:0-LPC, a key biomarker for X-ALD.[1]
Sphingolipids
Sphingomyelin (B164518) (SM)1.001.40+1.40xIncorporation of VLCFAs into sphingomyelin species.[1]
Ceramides (Cer)1.000.80-0.80xPotential downregulation in severe phenotypes of X-ALD.[5]
Neutral Lipids
Triacylglycerols (TAG)1.001.60+1.60xAccumulation of VLCFAs in storage lipids.[1][4]
Cholesterol Esters (CE)1.001.30+1.30xIncreased esterification of cholesterol with VLCFAs.[4]

Visualizing the Metabolic Pathways and Experimental Workflow

To better understand the underlying biochemistry and the process of lipidomic analysis, the following diagrams are provided.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA Very Long-Chain Acyl-CoA (C24:0-CoA) Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase Trans2_Enoyl_CoA This compound Acyl_CoA_Oxidase->Trans2_Enoyl_CoA Bifunctional_Enzyme Bifunctional Enzyme Trans2_Enoyl_CoA->Bifunctional_Enzyme Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Bifunctional_Enzyme->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Bifunctional_Enzyme->Ketoacyl_CoA Hydroxyacyl_CoA->Bifunctional_Enzyme Dehydrogenation Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA (C22:0-CoA) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Dysregulation Dysregulation (e.g., X-ALD, ZSD) Dysregulation->Acyl_CoA_Oxidase Pathway Impaired

Caption: Peroxisomal β-oxidation of VLCFAs.

Fatty_Acid_Elongation cluster_er Endoplasmic Reticulum Acyl_CoA Acyl-CoA (Cn) Condensation Condensation Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Trans2_Enoyl_CoA Trans-2-Enoyl-CoA Dehydration->Trans2_Enoyl_CoA Reduction2 Reduction (TECR) Trans2_Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA

Caption: Fatty acid elongation cycle.

Lipidomics_Workflow Sample Biological Sample (e.g., Fibroblasts, Plasma) Extraction Lipid Extraction (e.g., Folch/MTBE) Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, Volcano Plot) Data_Processing->Statistical_Analysis Biomarker_ID Biomarker Identification Statistical_Analysis->Biomarker_ID

Caption: A typical lipidomics workflow.

Experimental Protocols

Detailed and robust experimental protocols are paramount for reproducible lipidomics research. Below are methodologies for the analysis of VLCFAs and their CoA esters.

Protocol 1: Extraction and Quantification of Very Long-Chain Fatty Acids (VLCFAs) from Fibroblasts

This protocol is adapted for the analysis of total fatty acid content, including VLCFAs, from cultured cells.

  • Cell Culture and Harvesting:

    • Culture human skin fibroblasts in appropriate media until confluent.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until extraction.

  • Lipid Extraction (Modified Folch Method):

    • Resuspend the cell pellet in 200 µL of water.

    • Add 1 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture containing a deuterated internal standard (e.g., C22:0-d4).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase into a new glass tube.

    • Dry the organic extract under a stream of nitrogen.

  • Hydrolysis and Derivatization:

    • To the dried lipid extract, add 1 mL of 0.5 M methanolic HCl.

    • Incubate at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs and dry under nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of methanol/water with 0.1% formic acid.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect specific FAMEs and their fragments.

    • Quantification: Calculate the concentration of each VLCFA relative to the deuterated internal standard.

Protocol 2: Analysis of Long-Chain Acyl-CoAs

This protocol is designed for the challenging task of extracting and quantifying acyl-CoA species.

  • Sample Quenching and Extraction: [6][7]

    • Rapidly wash cultured cells with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 10% trichloroacetic acid or 5-sulfosalicylic acid to quench metabolic activity and precipitate proteins.[8]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification: [8]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with methanol.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in water/acetonitrile).[9]

  • LC-MS/MS Analysis: [10]

    • Chromatography: Employ a C18 reversed-phase column with a gradient of ammonium acetate in water and acetonitrile.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization mode. Monitor for the specific precursor-to-product ion transitions for each acyl-CoA of interest.

    • Quantification: Use a calibration curve generated from authentic acyl-CoA standards. Heptadecanoyl-CoA can be used as an internal standard.[7]

Concluding Remarks

The dysregulation of this compound metabolism, a key step in VLCFA processing, has profound consequences for the cellular lipidome. Comparative lipidomics provides an indispensable toolkit for dissecting these changes, offering a window into the pathophysiology of devastating disorders like X-linked adrenoleukodystrophy and Zellweger spectrum disorders. The identification of specific lipidomic signatures, such as the accumulation of VLCFA-containing phospholipids and neutral lipids, not only enhances our understanding of these diseases but also paves the way for the development of novel diagnostic biomarkers and the evaluation of therapeutic interventions. The methodologies outlined in this guide provide a robust foundation for researchers to explore this critical area of lipid metabolism.

References

Validating knockdown efficiency on trans-2-tetracosenoyl-CoA levels in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the knockdown of a target gene and quantifying its effect on downstream metabolites is paramount. This guide provides a comprehensive comparison of methodologies for validating gene knockdown efficiency and its impact on the levels of trans-2-tetracosenoyl-CoA, a very-long-chain fatty acyl-CoA, in cell culture experiments.

This guide offers an objective comparison of various techniques, supported by experimental data, to aid in the selection of the most appropriate methods for your research needs. We will delve into the principles, protocols, advantages, and limitations of each approach, from the initial confirmation of gene silencing to the final quantification of the target metabolite.

Section 1: Validating Target Gene Knockdown

The first critical step is to confirm the successful knockdown of the target gene at the mRNA and/or protein level. The two most common and complementary methods for this are quantitative Polymerase Chain Reaction (qPCR) and Western blotting.

Comparison of Knockdown Validation Methods
MethodPrincipleWhat it MeasuresProsCons
Quantitative PCR (qPCR) Reverse transcription of mRNA to cDNA followed by amplification of the target cDNA with fluorescent probes.mRNA transcript levelsHighly sensitive and specific, quantitative, high-throughput, relatively fast.Does not measure protein levels, which are the functional molecules. mRNA levels do not always correlate with protein levels.
Western Blotting Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies.Protein levelsDirectly measures the amount of the target protein, confirming a functional knockdown. Provides information about protein size.Less quantitative than qPCR, lower throughput, dependent on the availability and quality of specific antibodies, more time-consuming.

Key Considerations:

  • For a comprehensive validation, it is highly recommended to perform both qPCR and Western blotting.[1] qPCR confirms the silencing of the target gene at the transcript level, while Western blotting verifies the reduction of the functional protein.

  • Discrepancies between mRNA and protein levels can occur due to factors such as protein stability and translational regulation.

Experimental Protocols

1. Quantitative PCR (qPCR) Protocol for mRNA Level Validation

  • RNA Extraction: Following knockdown (e.g., via siRNA or CRISPR), harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

  • qPCR Analysis: Perform the qPCR reaction in a real-time PCR instrument. The cycle threshold (Ct) values are used to determine the relative expression of the target gene, normalized to the reference gene, using the ΔΔCt method. A significant increase in the Ct value for the target gene in knockdown samples compared to control samples indicates successful knockdown.

2. Western Blot Protocol for Protein Level Validation

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate (for HRP-conjugated antibodies) or by imaging the fluorescence. The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH, β-actin). A significant decrease in the band intensity for the target protein in knockdown samples confirms successful knockdown.

Section 2: Quantifying this compound Levels

Following the validation of gene knockdown, the next step is to measure the downstream effect on the target metabolite, this compound. Due to its specific nature as a very-long-chain fatty acyl-CoA, highly sensitive and specific analytical methods are required.

Comparison of Methods for Acyl-CoA Quantification
MethodPrincipleWhat it MeasuresProsCons
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of molecules by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Absolute or relative quantification of specific acyl-CoA species.Highly sensitive and specific, can distinguish between different acyl-CoA species with the same mass (isomers), can quantify multiple acyl-CoAs in a single run.[2][3][4][5]Requires specialized and expensive equipment, complex sample preparation, and expertise in data analysis.
Enzymatic Assays Utilizes an enzyme that specifically reacts with the target acyl-CoA or a related intermediate, leading to a measurable change (e.g., fluorescence, color).Enzyme activity or the concentration of a class of acyl-CoAs.Can be adapted for high-throughput screening, relatively inexpensive, does not require a mass spectrometer.Often measures a class of molecules rather than a specific one, may have lower sensitivity and specificity compared to LC-MS/MS, may require purified enzymes.
Fluorometric/Colorimetric Assay Kits Commercially available kits that use a coupled enzyme reaction to produce a fluorescent or colored product in the presence of fatty acyl-CoAs.Total fatty acyl-CoA levels.Simple and convenient "mix-incubate-measure" format, suitable for high-throughput analysis.Measures the total pool of fatty acyl-CoAs, not specific species. May have interferences from other molecules in the cell lysate.

Key Considerations:

  • LC-MS/MS is the gold standard for the specific and accurate quantification of this compound. [2][3][4][5] Its high sensitivity is crucial for detecting this low-abundance metabolite.

  • Enzymatic assays can be a valuable alternative or complementary method, especially for measuring the activity of the enzyme targeted by the knockdown (e.g., trans-2-enoyl-CoA reductase).

Experimental Protocols

1. LC-MS/MS Protocol for this compound Quantification

  • Cell Lysis and Extraction:

    • Harvest cells and rapidly quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

    • Lyse the cells in a suitable solvent, often a mixture of organic solvents like acetonitrile, methanol, and water, to precipitate proteins and extract metabolites.

    • It is crucial to include an internal standard, ideally a stable isotope-labeled version of this compound, at the beginning of the extraction process to account for sample loss and matrix effects.

  • Sample Cleanup:

    • Centrifuge the lysate to pellet the precipitated protein.

    • The supernatant containing the acyl-CoAs may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.

  • LC Separation:

    • Inject the cleaned extract onto a reverse-phase liquid chromatography column (e.g., C18).

    • Use a gradient of aqueous and organic mobile phases to separate the acyl-CoAs based on their hydrophobicity. Very-long-chain acyl-CoAs like this compound will have long retention times.

  • MS/MS Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion mass of this compound in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interference from other molecules.

  • Quantification:

    • The peak area of the target analyte is normalized to the peak area of the internal standard.

    • A standard curve is generated using a commercially available certified standard of this compound to determine the absolute concentration in the samples. A commercially available standard for a closely related compound, trans-2-all-cis-6,9,12,15,18-Tetracosahexaenoyl-coenzyme A, can be used for this purpose.

2. Enzymatic Assay for trans-2-enoyl-CoA Reductase Activity

This protocol measures the activity of the enzyme that may be responsible for the production or consumption of this compound.

  • Cell Lysate Preparation: Prepare cell lysates as described for Western blotting, ensuring the lysis buffer does not inhibit enzyme activity.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Cell lysate

    • A substrate for the enzyme (e.g., a shorter-chain trans-2-enoyl-CoA like crotonyl-CoA for easier handling and measurement)

    • A cofactor (e.g., NADH or NADPH)

    • Reaction buffer at the optimal pH for the enzyme.

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate or the substrate.

  • Detection: Monitor the consumption of the cofactor (NADH or NADPH) by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Normalization: Normalize the enzyme activity to the total protein concentration of the cell lysate. A significant decrease in enzyme activity in knockdown samples would validate the functional consequence of the knockdown.

Section 3: Visualizing Workflows and Pathways

Clear visualization of experimental workflows and the relevant metabolic pathways is essential for understanding the experimental design and interpreting the results.

Experimental Workflow

experimental_workflow siRNA siRNA Transfection qPCR qPCR (mRNA levels) siRNA->qPCR Western Western Blot (Protein levels) siRNA->Western CRISPR CRISPR-Cas9 Editing CRISPR->qPCR CRISPR->Western LCMS LC-MS/MS (this compound) Western->LCMS EnzymeAssay Enzymatic Assay (Enzyme Activity) Western->EnzymeAssay

Caption: Experimental workflow for validating knockdown and quantifying its effect.

Fatty Acid Elongation Pathway

fatty_acid_elongation AcylCoA Acyl-CoA (C_n) KetoacylCoA 3-Ketoacyl-CoA (C_n+2) AcylCoA->KetoacylCoA Condensation MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (C_n+2) KetoacylCoA->HydroxyacylCoA Reduction EnoylCoA trans-2-Enoyl-CoA (C_n+2) HydroxyacylCoA->EnoylCoA Dehydration ElongatedAcylCoA Acyl-CoA (C_n+2) EnoylCoA->ElongatedAcylCoA Reduction TargetGene Target Gene (e.g., trans-2-enoyl-CoA reductase) TargetGene->EnoylCoA

Caption: Simplified diagram of the fatty acid elongation pathway.

References

A Head-to-Head Comparison of Trans-2-Tetracosenoyl-CoA and Shorter Chain Trans-2-Enoyl-CoAs in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic processing of the very-long-chain fatty acyl-CoA, trans-2-tetracosenoyl-CoA (C24:1-CoA), with its shorter-chain counterparts. The data presented herein is crucial for understanding the substrate specificity of key enzymes in fatty acid metabolism and for the development of therapeutics targeting lipid-related disorders.

Introduction

The metabolism of fatty acids is a fundamental cellular process, with different chain-length fatty acyl-CoAs being processed in distinct subcellular compartments. While mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids, very-long-chain fatty acids (VLCFAs), such as tetracosanoyl-CoA (C24:0-CoA), undergo their initial rounds of β-oxidation within peroxisomes. A key intermediate in this process is the trans-2-enoyl-CoA species. The efficiency of subsequent enzymatic reactions, including hydration by enoyl-CoA hydratase and reduction by trans-2-enoyl-CoA reductase, is highly dependent on the acyl chain length. This guide offers a comparative analysis of the enzymatic kinetics for this compound and shorter-chain trans-2-enoyl-CoAs.

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the available kinetic parameters for key enzymes involved in the metabolism of trans-2-enoyl-CoAs of varying chain lengths.

Table 1: Kinetic Parameters of R-Specific Enoyl-CoA Hydratase from Aeromonas caviae

Substrate (trans-2-enoyl-CoA)Chain LengthKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
Crotonyl-CoAC424159466.4
Hexenoyl-CoAC640112028.0
Octenoyl-CoAC84286020.5
Decenoyl-CoAC104195023.2
Dodecenoyl-CoAC124369016.0

Data unavailable for this compound with this specific enzyme.

Table 2: Kinetic Parameters of Microsomal Trans-2-Enoyl-CoA Reductase from Rat Liver

Substrate (trans-2-enoyl-CoA)Chain LengthKm (µM)
Crotonyl-CoAC420
Trans-2-hexenoyl-CoAC60.5
Trans-2-hexadecenoyl-CoAC161.0

Note on Very-Long-Chain Substrates: Specific kinetic data for the enzymatic conversion of this compound by peroxisomal D-bifunctional protein (which possesses enoyl-CoA hydratase activity) is not extensively reported in publicly available literature. It is established that this enzyme is responsible for the hydration of very-long-chain enoyl-CoAs within the peroxisome. The lack of precise kinetic parameters for a C24:1-CoA substrate highlights a current data gap in the field.

Experimental Protocols

Enoyl-CoA Hydratase Activity Assay

This protocol is adapted for the spectrophotometric measurement of enoyl-CoA hydratase activity.

Principle: The hydration of the double bond in trans-2-enoyl-CoA leads to a decrease in absorbance at 263 nm.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • Trans-2-enoyl-CoA substrate stock solution (e.g., 1 mM in water)

  • Purified enoyl-CoA hydratase or cell lysate containing the enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer.

  • Add a specific concentration of the trans-2-enoyl-CoA substrate to the cuvette.

  • Initiate the reaction by adding a known amount of the enzyme or cell lysate.

  • Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Trans-2-Enoyl-CoA Reductase Activity Assay

This protocol describes a spectrophotometric assay for trans-2-enoyl-CoA reductase.

Principle: The reduction of the trans-2-enoyl-CoA double bond is coupled to the oxidation of NADPH to NADP+, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

  • 100 mM Phosphate (B84403) buffer, pH 7.4

  • NADPH solution (e.g., 10 mM in buffer)

  • Trans-2-enoyl-CoA substrate stock solution (e.g., 1 mM in water)

  • Purified trans-2-enoyl-CoA reductase or cell lysate

Procedure:

  • In a cuvette, combine the phosphate buffer and NADPH.

  • Add the trans-2-enoyl-CoA substrate.

  • Start the reaction by adding the enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm, corresponding to NADPH oxidation.

  • Calculate the initial reaction rate from the linear phase of the absorbance change.

  • Vary the substrate concentration to determine the Km and Vmax of the enzyme.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Substrate Trans-2-enoyl-CoA Substrates (C4 to C24) Reaction Reaction Incubation (Controlled Temperature and pH) Substrate->Reaction Enzyme Enzyme Source (e.g., Purified Enzyme, Cell Lysate) Enzyme->Reaction Measurement Spectrophotometric Measurement (e.g., A263nm or A340nm) Reaction->Measurement Rate Calculation of Initial Reaction Rates Measurement->Rate Kinetics Determination of Kinetic Parameters (Km, Vmax, kcat) Rate->Kinetics

Caption: General experimental workflow for enzymatic assays.

Peroxisomal_Beta_Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Tetracosanoyl-CoA) T2E_CoA This compound VLCFA_CoA->T2E_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA T2E_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Enoyl-CoA Hydratase activity) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase activity) Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Peroxisomal Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Peroxisomal Thiolase Mitochondrial\nβ-Oxidation Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mitochondrial\nβ-Oxidation Cytosol Cytosol Acetyl_CoA->Cytosol

Caption: Peroxisomal β-oxidation of very-long-chain fatty acids.

Safety Operating Guide

Safe Disposal of trans-2-tetracosenoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of trans-2-tetracosenoyl-CoA, a long-chain acyl-CoA ester. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or neoprene gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from splashes.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.

Waste Classification and Segregation

Proper segregation of chemical waste is the first step in a compliant disposal process. This compound waste should be classified based on its concentration and the nature of the contaminants.

Waste Category Description Disposal Container
Concentrated/Pure Compound Unused or expired pure this compound.Original, clearly labeled container or a designated, sealed, and labeled hazardous chemical waste container.[1]
Dilute Aqueous Solutions Solutions containing low concentrations of this compound.Labeled aqueous hazardous waste container. Do not dispose of down the drain unless explicitly permitted by your institution's EHS office.[2]
Contaminated Solid Waste (Non-Sharps) Gloves, pipette tips, absorbent paper, etc., contaminated with this compound.Labeled solid chemical waste container or a biohazard bag if biologically contaminated.[3]
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Designated, puncture-resistant sharps container labeled for chemical or biohazardous waste.[1][4]
Contaminated Glassware Reusable glassware that has come into contact with the compound.Decontaminate via appropriate rinsing (collecting rinsate as hazardous waste) before washing.[1]

Step-by-Step Disposal Procedures

The following protocols provide a general framework for the disposal of this compound. Crucially, always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and federal regulations. [5]

Experimental Protocol: Decontamination of Labware

  • Initial Rinse: Rinse the contaminated labware (e.g., glassware, spatulas) three times with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol).

  • Collect Rinsate: Collect all rinsate in a designated hazardous waste container labeled "Halogenated" or "Non-Halogenated Solvent Waste," as appropriate.[1]

  • Secondary Wash: Wash the rinsed labware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Experimental Protocol: Disposal of Solid and Liquid Waste

  • Waste Collection:

    • Solids: Place all contaminated solid waste (gloves, pipette tips, etc.) into a designated, clearly labeled solid waste container.[3]

    • Liquids: Collect all liquid waste, including pure compound and dilute solutions, in a compatible, sealed, and clearly labeled hazardous waste container.[1]

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound"), concentration (if applicable), and the date the waste was first added.

  • Storage: Store waste containers in a designated satellite accumulation area.[2] Ensure containers are kept closed except when adding waste.

  • Waste Pickup: Arrange for waste pickup through your institution's EHS office. Do not allow waste to accumulate.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_paths Disposal Paths cluster_actions Actions cluster_final Final Disposal start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Contaminated Solids (Gloves, Pipette Tips) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Pure Compound, Solutions) identify_waste->liquid_waste Liquid sharps_waste Contaminated Sharps identify_waste->sharps_waste Sharps glassware_waste Contaminated Glassware identify_waste->glassware_waste Glassware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps decontaminate Decontaminate Labware (Triple Rinse) glassware_waste->decontaminate store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste decontaminate->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Fig. 1: Disposal workflow for this compound.

Key Considerations and Best Practices

  • Waste Minimization: Whenever possible, design experiments to minimize the generation of hazardous waste.[6][7] This includes ordering only the necessary quantities of chemicals.[2][6]

  • Avoid Mixing Waste Streams: Do not mix different types of chemical waste unless explicitly instructed to do so by your EHS office.

  • Emergency Procedures: In case of a spill, consult your laboratory's spill response plan and the general safety guidelines for handling chemical spills. If you are unsure how to proceed, evacuate the area and contact your EHS office immediately.

  • Training: Ensure all personnel handling this compound are trained on these disposal procedures and are familiar with the institution's chemical hygiene plan.[5]

By following these guidelines, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment for everyone.

References

Essential Safety and Operational Guide for Handling trans-2-tetracosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling trans-2-tetracosenoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling long-chain fatty acyl-CoAs and other lipid molecules in a laboratory setting. A conservative approach to safety is strongly advised.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles should be worn at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.Protects against splashes and potential aerosols.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for degradation or punctures before use.Provides a barrier against skin contact.
Respiratory Protection Vapor RespiratorA NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended, particularly when working outside of a fume hood or with heated material.Protects against inhalation of potentially irritating vapors or aerosols.
Protective Clothing Laboratory Coat and ApronA standard laboratory coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks during the handling of this compound.

Preparation
  • Ventilation: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Material Preparation: Allow the container of this compound to equilibrate to room temperature before opening to minimize condensation of moisture, which can lead to hydrolysis.

Handling
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Transfer: Use clean, compatible tools (e.g., stainless steel spatula) for transferring the solid compound. If in solution, use a calibrated pipette with appropriate chemical-resistant tips.

  • Weighing: If weighing the solid, do so in a fume hood on a tared weigh boat or in a sealed container.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing. Use a solvent appropriate for lipids, such as a mixture of chloroform (B151607) and methanol.

  • Storage of Solutions: Store solutions in tightly sealed glass vials with Teflon-lined caps (B75204) under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below to prevent oxidation and degradation.

Post-Handling
  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste materials, including unused compound, solutions, and contaminated consumables (e.g., gloves, pipette tips, absorbent pads), must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation: Segregate lipid waste from other chemical waste streams.

  • Disposal Method: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration by a licensed waste disposal company is often the preferred method for organic chemical waste.

Visualizations

Handling_Workflow Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Equilibrate to Room Temp Ventilation Work in Fume Hood Prep->Ventilation Emergency Check Safety Equipment Ventilation->Emergency Don_PPE Don PPE Emergency->Don_PPE Transfer Transfer/Weigh Don_PPE->Transfer Dissolve Prepare Solution Transfer->Dissolve Decontaminate Decontaminate Workspace Dissolve->Decontaminate Collect_Waste Collect in Labeled Container Dissolve->Collect_Waste Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash Wash Hands Doff_PPE->Wash Dispose Dispose via EHS Collect_Waste->Dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Signaling_Pathway Metabolic Fate of Long-Chain Fatty Acyl-CoA This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation  Mitochondria Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis  Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Triglycerides Triglycerides Complex Lipid Synthesis->Triglycerides Phospholipids Phospholipids Complex Lipid Synthesis->Phospholipids

Caption: Simplified metabolic pathways of a long-chain fatty acyl-CoA.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.